(Z)-Entacapone
Description
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Structure
3D Structure
Properties
IUPAC Name |
(E)-4-aminobut-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO2/c5-3-1-2-4(6)7/h1-2H,3,5H2,(H,6,7)/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMKJUUQOYOHLTF-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(/C=C/C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8045648 | |
| Record name | (E)-4-amino-2-butenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8045648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25747-40-4, 38090-53-8 | |
| Record name | 4-Aminocrotonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025747404 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Aminocrotonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038090538 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (E)-4-amino-2-butenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8045648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-AMINOCROTONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S2R6R1I2MP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
(Z)-Entacapone: A Deep Dive into its Core Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Entacapone is a selective, reversible inhibitor of catechol-O-methyltransferase (COMT) utilized clinically as an adjunct to levodopa and carbidopa for the treatment of Parkinson's disease. Its primary function is to mitigate the "wearing-off" phenomenon associated with long-term levodopa therapy. Entacapone is administered as the (E)-isomer, which is the therapeutically active form. However, a significant metabolic pathway involves its conversion to the (Z)-isomer. This technical guide provides an in-depth exploration of the mechanism of action of Entacapone, with a specific focus on the role and characteristics of its (Z)-isomer metabolite.
Core Mechanism of Action: Peripheral COMT Inhibition
The primary mechanism of action of Entacapone is the potent and specific inhibition of the COMT enzyme. In the context of Parkinson's disease therapy, this action is most critical in the peripheral tissues.
Catechol-O-methyltransferase is a key enzyme responsible for the metabolic breakdown of catechols, which includes levodopa, the precursor to dopamine.[1][2] When levodopa is administered with a dopa-decarboxylase inhibitor like carbidopa, its conversion to dopamine in the periphery is largely prevented, allowing more levodopa to cross the blood-brain barrier. However, COMT remains active and metabolizes a significant fraction of levodopa to 3-O-methyldopa (3-OMD).[1][3]
By inhibiting COMT in the periphery, Entacapone prevents this metabolic conversion of levodopa. This leads to two key outcomes:
-
Increased Bioavailability of Levodopa: A larger proportion of the administered levodopa dose is available to cross the blood-brain barrier.
-
Prolonged Plasma Half-life of Levodopa: The elimination half-life of levodopa is extended, resulting in more stable and sustained plasma concentrations.[3][4]
The overall effect is a more consistent dopaminergic stimulation in the brain, which helps to reduce the periods of poor motor function ("off" time) experienced by patients with Parkinson's disease.[5]
The Role of the (Z)-Isomer
The commercially available and therapeutically administered form of the drug is (E)-Entacapone. A primary metabolic pathway for (E)-Entacapone is isomerization to its cis-isomer, (Z)-Entacapone.[1][2] This conversion is a significant step in its biotransformation. Following isomerization, both the parent (E)-isomer and the (Z)-isomer metabolite undergo direct glucuronidation to form inactive glucuronide conjugates, which are then excreted.[1][2]
While the glucuronidated forms are inactive, it has been noted that both the (E) and (Z) isomers are pharmacologically active as COMT inhibitors with equivalent activity. The (Z)-isomer, therefore, is not merely an inactive byproduct but an active metabolite that contributes to the overall therapeutic effect of COMT inhibition before its eventual inactivation and excretion.
Quantitative Pharmacological Data
Table 1: In Vitro COMT Inhibition by (E)-Entacapone
| Parameter | Species/Tissue | Value (nM) | Reference(s) |
| IC₅₀ | Rat Liver Soluble COMT | 14.3 | [6][7] |
| IC₅₀ | Rat Liver Total COMT | 20.1 | [6][7] |
| IC₅₀ | Rat Liver Membrane-Bound COMT | 73.3 | [6][7] |
| IC₅₀ | Human Liver COMT | 151 | [8] |
Table 2: Pharmacokinetic Properties of (E)-Entacapone
| Parameter | Value | Reference(s) |
| Absolute Bioavailability | ~35% | [9] |
| Time to Peak Concentration (Tₘₐₓ) | ~1 hour | [9] |
| Plasma Protein Binding | ~98% (mainly to serum albumin) | [1][9] |
| Elimination Half-life | Biphasic: 0.4-0.7 h (β-phase), 2.4 h (γ-phase) | [9] |
| Metabolism | Isomerization to (Z)-isomer, followed by glucuronidation of both isomers | [1][2] |
| Excretion | Primarily fecal, ~10% urinary | [2] |
Experimental Protocols
In Vitro COMT Inhibition Assay
This protocol describes a representative method for determining the IC₅₀ value of a test compound against COMT.
-
Objective: To measure the concentration of an inhibitor (e.g., Entacapone) required to reduce the activity of the COMT enzyme by 50%.
-
Materials:
-
Recombinant human soluble COMT (S-COMT)
-
Substrate: A catechol-containing compound (e.g., 3,4-dihydroxybenzoic acid or a fluorescent probe).
-
Methyl Donor: S-adenosyl-L-methionine (SAM)
-
Buffer: Tris-HCl or Phosphate buffer (e.g., 50 mM, pH 7.4)
-
Cofactors: Magnesium Chloride (MgCl₂)
-
Reducing Agent: Dithiothreitol (DTT)
-
Test Inhibitor: this compound or (E)-Entacapone dissolved in a suitable solvent (e.g., DMSO).
-
Termination Solution: e.g., ice-cold acetonitrile with formic acid.
-
Detection System: HPLC with UV or fluorescence detection, or a fluorescence plate reader.
-
-
Procedure:
-
Prepare a reaction mixture containing buffer, MgCl₂, DTT, the COMT enzyme, and the substrate in a microcentrifuge tube or microplate well.
-
Add varying concentrations of the test inhibitor to the reaction mixtures. A vehicle control (e.g., DMSO) without the inhibitor should be included.
-
Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).
-
Initiate the enzymatic reaction by adding SAM.
-
Incubate the reaction at 37°C for a defined period (e.g., 6-10 minutes).
-
Terminate the reaction by adding the termination solution.
-
Analyze the amount of methylated product formed using the chosen detection system.
-
Calculate the percentage of COMT activity remaining at each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
HPLC Method for Separation of (E) and this compound
This protocol outlines a general approach for the chromatographic separation and quantification of Entacapone isomers.
-
Objective: To separate and quantify (E)-Entacapone and its (Z)-isomer in a sample.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a Photodiode Array (PDA) or UV detector.
-
Chromatographic Conditions:
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio is optimized for separation (e.g., Acetonitrile:Water 50:50 v/v).
-
Flow Rate: Typically 0.9-1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, for instance, 30°C.
-
Detection Wavelength: Monitored at a wavelength where both isomers have significant absorbance, such as 210 nm or 310 nm.
-
Injection Volume: A fixed volume, for example, 10 µL.
-
-
Procedure:
-
Prepare standard solutions of (E)-Entacapone and, if available, a reference standard for this compound in a suitable diluent (e.g., methanol or the mobile phase).
-
Prepare the sample for analysis by dissolving it in the diluent and filtering it through a 0.45 µm syringe filter.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions to determine their retention times and to generate a calibration curve for quantification. The (Z)-isomer typically has a shorter retention time than the (E)-isomer.
-
Inject the prepared sample.
-
Identify the peaks for (E)- and this compound in the sample chromatogram based on their retention times compared to the standards.
-
Quantify the amount of each isomer using the peak areas and the calibration curve.
-
Mandatory Visualizations
Caption: Levodopa metabolism pathway and points of drug intervention.
Caption: Metabolic pathway of (E)-Entacapone.
Caption: Experimental workflow for a COMT inhibition assay.
References
- 1. Clinical Pharmacology of Entacapone (Comtan) From the FDA Reviewer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. COMT inhibition in the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical advantages of COMT inhibition with entacapone - a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Entacapone [neuromics.com]
- 6. Entacapone - 2BScientific [2bscientific.com]
- 7. Catechol-O-methyltransferase: variation in enzyme activity and inhibition by entacapone and tolcapone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Entacapone: a catechol-O-methyltransferase inhibitor for the adjunctive treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
(Z)-Entacapone synthesis and purification
An In-depth Technical Guide to the Synthesis and Purification of (Z)-Entacapone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Entacapone is a selective and reversible catechol-O-methyltransferase (COMT) inhibitor, primarily used as an adjunct to levodopa/carbidopa therapy for Parkinson's disease. The clinically utilized form is the (E)-isomer, however, the synthesis and purification processes often involve the formation and separation of the (Z)-isomer. This technical guide provides a comprehensive overview of the synthesis and purification of this compound, with a focus on detailed experimental protocols, quantitative data analysis, and visual representations of the workflows.
Synthesis of this compound
The primary route for synthesizing Entacapone is through a Knoevenagel condensation reaction. This involves the reaction of 3,4-dihydroxy-5-nitrobenzaldehyde with N,N-diethyl-2-cyanoacetamide. This reaction typically produces a mixture of (E) and (Z) isomers.[1][2][3]
Synthesis of Starting Material: 3,4-dihydroxy-5-nitrobenzaldehyde
Several methods for the synthesis of 3,4-dihydroxy-5-nitrobenzaldehyde have been reported. One common method involves the nitration of 3-ethoxy-4-hydroxybenzaldehyde followed by dealkylation.[4][5]
Experimental Protocol: Synthesis of 3,4-dihydroxy-5-nitrobenzaldehyde [4][5]
-
Nitration: Dissolve 3-ethoxy-4-hydroxybenzaldehyde (83.0 g) in dichloromethane (400 mL) and cool the solution to 5-10°C.
-
Slowly add fuming nitric acid (22.0 mL) at a rate of approximately 1.5 mL/min, maintaining the temperature between 5-10°C.
-
After the addition is complete, stir the mixture for 30 minutes at 3°C.
-
Filter the resulting solid, wash with dichloromethane and water, and dry in a vacuum oven at 50°C to yield 3-ethoxy-4-hydroxy-5-nitrobenzaldehyde (77.8 g, 73.7% yield).
-
Dealkylation: Combine 3-ethoxy-4-hydroxy-5-nitrobenzaldehyde (20.0 g), zinc chloride (60.0 g), and 37% hydrochloric acid (15 mL).
-
Stir the mixture at 90°C for 17 hours.
-
Dilute the mixture with water (100 mL) and cool to 3°C.
-
After 1 hour, filter the product, wash with cold water, and dry in a vacuum oven at 100°C to obtain the crude product (16.5 g, 95.1% yield).
-
Purification: Reflux the crude product with toluene (275 mL) and activated carbon (2.0 g) for 45 minutes.
-
Filter the hot solution and cool to 3°C to crystallize the pure 3,4-dihydroxy-5-nitrobenzaldehyde.
Knoevenagel Condensation to form Entacapone
The condensation of 3,4-dihydroxy-5-nitrobenzaldehyde and N,N-diethylcyanoacetamide yields a mixture of (E)- and this compound.[1][2] The ratio of the isomers can be influenced by the reaction conditions.[2][3]
Experimental Protocol: Knoevenagel Condensation [2][6]
-
To a reaction vessel, add isopropanol (700 mL), 3,4-dihydroxy-5-nitrobenzaldehyde (70 g), N,N-diethylcyanoacetamide (107 g), piperidine (48.8 g), and acetic acid (34.4 g).[6]
-
Reflux the mixture for 2.5-3.5 hours.[6]
-
After the reaction is complete, cool the solution to room temperature and stir overnight to allow for precipitation.[6]
-
Cool the mixture to 0-5°C, filter the precipitate, wash with isopropanol (140 mL), and dry under vacuum to obtain Entacapone piperidinium salt.[6] This crude product will be a mixture of (E) and (Z) isomers.[2]
// Nodes A [label="3-Ethoxy-4-hydroxybenzaldehyde", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Nitration\n(Fuming Nitric Acid, DCM)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="3-Ethoxy-4-hydroxy-5-nitrobenzaldehyde", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="Dealkylation\n(ZnCl2, HCl)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="3,4-Dihydroxy-5-nitrobenzaldehyde", fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="N,N-Diethyl-2-cyanoacetamide", fillcolor="#F1F3F4", fontcolor="#202124"]; G [label="Knoevenagel Condensation\n(Piperidine, Acetic Acid, Isopropanol)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; H [label="Crude Entacapone\n((E/Z) Isomer Mixture)", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges A -> B [arrowhead=normal, color="#5F6368"]; B -> C [arrowhead=normal, color="#5F6368"]; C -> D [arrowhead=normal, color="#5F6368"]; D -> E [arrowhead=normal, color="#5F6368"]; E -> G [arrowhead=normal, color="#5F6368"]; F -> G [arrowhead=normal, color="#5F6368"]; G -> H [arrowhead=normal, color="#5F6368"]; } caption: "Synthesis Workflow of Crude Entacapone"
Purification of this compound
The primary challenge in the purification of Entacapone is the separation of the (E) and (Z) isomers. Various crystallization techniques are employed to isolate the desired isomer. The (Z)-isomer is often considered an impurity in the production of the therapeutic (E)-isomer.[7][8]
Isomerization and Crystallization
To obtain the thermodynamically more stable (E)-isomer, the crude mixture is often treated with an acid catalyst to promote isomerization of the (Z)-form to the (E)-form, followed by crystallization.[9][10] Conversely, specific crystallization conditions can be used to isolate the (Z)-isomer if desired.
Experimental Protocol: Isomerization and Purification of (E)-Entacapone [10]
-
A mixture of crude Entacapone (140.0 g, containing 68.74% E-isomer and 30.75% Z-isomer) in acetic acid (420.0 mL) is heated to 85-90°C.
-
Hydrogen bromide (9.8 mL) is added, and the mixture is cooled to 20-25°C.
-
The reaction mixture is stirred for 18-20 hours at 20-25°C and for an additional 5-6 hours at 15-18°C.
-
The precipitated product is filtered, washed with a mixture of toluene and acetic acid, and then with toluene.
-
The product is dried at 50-55°C to yield 104.0 g of (E)-Entacapone with a purity of 99.88%.
Recrystallization for High Purity
Further purification can be achieved through recrystallization from various solvent systems.
Experimental Protocol: Recrystallization from Toluene/Acetone [11][12]
-
Suspend crude Entacapone (purity 97.4%, 1.0% (Z)-isomer) in a mixture of toluene and acetone. The ratio of toluene to acetone can range from 5:1.5 to 5:6, with approximately 5 volumes of toluene per gram of Entacapone.[11][12]
-
Heat the mixture to reflux until complete dissolution is achieved.
-
Distill off a portion of the acetone until the internal temperature reaches 75-80°C.
-
Allow the solution to cool slowly to induce precipitation.
-
Cool the mixture to 0°C and stir for an additional 3 hours.
-
Filter the solid, wash with a cold mixture of toluene and acetone.
-
Dry the product in an oven at 45°C for 10-12 hours to obtain trans-Entacapone with a purity of 99.88% and the (Z)-isomer below the detection limit (<0.02%).[11]
// Nodes A [label="Crude Entacapone\n((E/Z) Isomer Mixture)", fillcolor="#FBBC05", fontcolor="#202124"]; B [label="Isomerization\n(HBr, Acetic Acid)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Enriched (E)-Entacapone\nMixture", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="Crystallization\n(Toluene/Acetone)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; E [label="Pure (E)-Entacapone", fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="Mother Liquor\n(Enriched in this compound)", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges A -> B [arrowhead=normal, color="#5F6368"]; B -> C [arrowhead=normal, color="#5F6368"]; C -> D [arrowhead=normal, color="#5F6368"]; D -> E [arrowhead=normal, color="#5F6368"]; D -> F [arrowhead=normal, color="#5F6368"]; } caption: "Purification Workflow for Entacapone"
Data Presentation
Table 1: Synthesis and Purification Data
| Step | Starting Material | Product | Reagents/Solvents | Yield (%) | Purity (%) | (Z)-Isomer Content (%) | Reference |
| Synthesis | 3,4-dihydroxy-5-nitrobenzaldehyde & N,N-diethylcyanoacetamide | Crude Entacapone | Piperidine, Acetic Acid, Ethanol | 73 | Mixture | 20-30 | [2] |
| Isomerization | Crude Entacapone (30.75% Z-isomer) | (E)-Entacapone | HBr, Acetic Acid | - | 99.88 | - | [10] |
| Purification | Crude Entacapone (1.32% Z-isomer) | (E)-Entacapone | Ethyl Acetate | 38 | 99.4 | 0.10 | [12] |
| Purification | Crude Entacapone (1.0% Z-isomer) | (E)-Entacapone | Toluene/Ethanol | 88 | 99.2 | 0.10 | [11] |
| Purification | Crude Entacapone (1.0% Z-isomer) | (E)-Entacapone | Toluene/Acetone | 84 | 99.88 | <0.02 | [11] |
Table 2: Analytical Methods for Purity Determination
| Method | Column | Mobile Phase | Flow Rate | Detection | Application | Reference |
| RP-HPLC | C18 | Potassium phosphate buffer (pH 2.75, 30 mM)-methanol (50:50, v/v) | 1.0 mL/min | UV at 310 nm | Assay and impurity determination | [13][14] |
| RP-HPLC | Phenomenex Luna C18 (250x4.6 mm, 5.0 µm) | Acetonitrile: HPLC Water (50:50, v/v) | 0.9 mL/min | PDA at 215 nm | Determination of Entacapone and related impurities | [8] |
| RP-HPLC | X timateTM HPLC C18 (250x4.6, 5µ) | Acetonitrile and 0.02M potassium dihydrogen orthophosphate (pH 6.0) (55:45) | 1.0 mL/min | UV at 310 nm | Estimation in bulk and pharmaceutical dosage forms | [15] |
Conclusion
The synthesis of this compound is intrinsically linked to the synthesis of the therapeutically active (E)-isomer, as the common synthetic routes produce a mixture of both. The purification processes are designed to either isomerize the (Z)-isomer to the (E)-isomer and/or to separate them through crystallization. The choice of solvents and conditions for crystallization is critical in achieving high purity and minimizing the content of the undesired isomer. The analytical methods, primarily RP-HPLC, are essential for monitoring the purity and isomer ratio throughout the manufacturing process. This guide provides a foundational understanding of the key chemical transformations and purification strategies involved in the production of Entacapone.
References
- 1. An Improved Process For The Preparation Of Entacapone [quickcompany.in]
- 2. US20100234632A1 - process for the preparation of entacapone - Google Patents [patents.google.com]
- 3. CA2674094A1 - Process for preparing entacapone substantially free of z-isomer, synthesis intermediates thereof and a new crystalline form - Google Patents [patents.google.com]
- 4. US5710343A - Method for the preparation of 3,4-dihydroxy-5-nitrobenzaldehyde - Google Patents [patents.google.com]
- 5. RU2130449C1 - Method of synthesis of 3,4-dihydroxy-5-nitrobenzaldehyde - Google Patents [patents.google.com]
- 6. CN104402764A - Preparation method for entacapone - Google Patents [patents.google.com]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. ajpaonline.com [ajpaonline.com]
- 9. US20080076825A1 - Novel Crystalline Forms of Entacapone and Production Thereof - Google Patents [patents.google.com]
- 10. WO2007094007A1 - An improved process for the preparation of entacapone - Google Patents [patents.google.com]
- 11. EP2251323A1 - Method for the purification of entacapone - Google Patents [patents.google.com]
- 12. EP2251323B1 - Method for the purification of entacapone - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. Development of characterization methods for entacapone in a pharmaceutical bulk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. neliti.com [neliti.com]
(Z)-Entacapone: A Comprehensive Technical Guide to Stereoisomerism and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
Entacapone, a potent and selective catechol-O-methyltransferase (COMT) inhibitor, is a critical adjunctive therapy in the management of Parkinson's disease. It exists as two geometric isomers: the therapeutically active (E)-isomer and the (Z)-isomer, which is a significant metabolite and a potential process impurity. A thorough understanding of the stereoisomerism of Entacapone and the stability of its isomers is paramount for drug development, formulation, and ensuring therapeutic efficacy and safety. This technical guide provides an in-depth analysis of the stereochemical aspects of (Z)-Entacapone, its relationship with the (E)-isomer, and their stability under various stress conditions. Detailed experimental protocols for the analysis and separation of these isomers are provided, along with a summary of quantitative stability data.
Introduction to Entacapone Stereoisomerism
Entacapone, chemically known as (2E)-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)-N,N-diethyl-2-propenamide, possesses a carbon-carbon double bond, which gives rise to geometric isomerism.[1] The two isomers are designated as (E) and (Z), arising from the different spatial arrangements of substituents around the double bond. The (E)-isomer is the pharmacologically active substance used in clinical practice.[2][3] The (Z)-isomer, while being a major metabolite in humans, is also considered a process-related impurity in the synthesis of the active pharmaceutical ingredient (API).[4][5][6] The synthesis of Entacapone often yields a mixture of the (E) and (Z) isomers.[7]
The main metabolic pathway for Entacapone involves isomerization to the (Z)-isomer, followed by glucuronidation.[6] Therefore, the presence and stability of the (Z)-isomer are of significant interest in both in vitro and in vivo studies.
Stability of (E)- and this compound
The stability of Entacapone isomers is a critical factor that can influence the quality, safety, and efficacy of the drug product. Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.[8][9]
Photostability
Entacapone is susceptible to photodegradation. Exposure of a methanolic solution of (E)-Entacapone to UV light at 254 nm leads to its conversion to the (Z)-isomer.[10] This photoisomerization follows second-order kinetics.[10] This highlights the necessity of protecting Entacapone from light during manufacturing, storage, and handling.
pH-Dependent Stability and Solubility
Entacapone is a weak acid with a pKa of 4.5, and its solubility is pH-dependent.[11] It exhibits low solubility in acidic conditions and higher solubility in neutral to alkaline conditions.[11] While detailed quantitative data on pH-dependent degradation is limited in the reviewed literature, stability is generally influenced by pH.[12] Forced degradation studies typically employ acidic and basic conditions to assess stability.
Thermal Stability
Thermal decomposition of Entacapone has been investigated using thermogravimetric analysis (TGA). The decomposition process occurs in multiple steps, with the initial decomposition starting around 230°C.[13] Kinetic parameters of thermal decomposition have been calculated to predict the shelf life and determine suitable storage conditions.[7][13]
Oxidative Stability
Forced degradation studies have shown that Entacapone is susceptible to oxidative stress.[9] Treatment with hydrogen peroxide results in the formation of degradation products.
Quantitative Stability Data
The following table summarizes the quantitative data from forced degradation studies of Entacapone. It is important to note that the extent of degradation is highly dependent on the specific experimental conditions (e.g., concentration of the stressor, temperature, duration of exposure).
| Stress Condition | Molarity/Strength | Temperature | Duration | % Degradation of (E)-Entacapone | Key Degradant(s) | Reference(s) |
| Acid Hydrolysis | 1.0 N HCl | 60°C | 3 hours | Considerable degradation | Not specified | [9][14] |
| Base Hydrolysis | 1.0 N NaOH | Room Temp. | 3 hours | Considerable degradation | Not specified | [9][14] |
| Oxidation | 20% H2O2 | 60°C | 30 min | Not specified | Not specified | |
| Photodegradation | UV light (254 nm) | Not specified | Not specified | Leads to formation of (Z)-isomer | This compound | [10] |
| Thermal | 105°C | Not specified | Stable | No appreciable degradation | - | [14] |
Experimental Protocols
Protocol for Forced Degradation Study of Entacapone
This protocol outlines a general procedure for conducting forced degradation studies on Entacapone bulk drug or formulations.
Objective: To evaluate the stability of Entacapone under various stress conditions and to identify potential degradation products.
Materials:
-
Entacapone reference standard
-
Hydrochloric acid (HCl), 1.0 N
-
Sodium hydroxide (NaOH), 1.0 N
-
Hydrogen peroxide (H₂O₂), 3-20%
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Phosphoric acid
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
HPLC system with a PDA or UV detector
-
pH meter
-
Water bath or oven
-
UV light chamber
Procedure:
-
Preparation of Stock Solution: Accurately weigh about 100 mg of Entacapone and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with a suitable solvent (e.g., a mixture of acetonitrile and water).[14]
-
Acid Hydrolysis:
-
To a volumetric flask containing the stock solution, add a specific volume of 1.0 N HCl.
-
Keep the solution at a specified temperature (e.g., 60°C) for a defined period (e.g., 3 hours).[14]
-
After the incubation period, neutralize the solution with an equivalent amount of 1.0 N NaOH.
-
Dilute to the final concentration with the diluent.
-
-
Base Hydrolysis:
-
To a volumetric flask containing the stock solution, add a specific volume of 1.0 N NaOH.
-
Keep the solution at room temperature for a defined period (e.g., 3 hours).[14]
-
After the incubation period, neutralize the solution with an equivalent amount of 1.0 N HCl.
-
Dilute to the final concentration with the diluent.
-
-
Oxidative Degradation:
-
To a volumetric flask containing the stock solution, add a specific volume of H₂O₂ (e.g., 20%).
-
Keep the solution at a specified temperature (e.g., 60°C) for a defined period (e.g., 30 minutes).
-
Dilute to the final concentration with the diluent.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of Entacapone powder in a petri dish and expose it to a high temperature (e.g., 105°C) in an oven for a specified duration.[14]
-
After exposure, allow the sample to cool and prepare a solution of a known concentration.
-
-
Photodegradation (Solid and Solution State):
-
Analysis:
-
Analyze all the stressed samples, along with a control (unstressed) sample, using a validated stability-indicating HPLC method (see section 4.2).
-
Determine the percentage of degradation and identify any major degradation products.
-
HPLC Method for Separation of (E)- and this compound
This is a representative HPLC method for the separation and quantification of (E)- and this compound.
Chromatographic Conditions:
| Parameter | Condition | Reference(s) |
| Column | X-terra C18 (250 x 4.6 mm, 5.0 µm) or equivalent | [14] |
| Mobile Phase | Acetonitrile: 0.1% v/v phosphoric acid in Water (35:65, v/v) | [14] |
| Flow Rate | 1.0 mL/min | [14] |
| Detection Wavelength | 210 nm | [14] |
| Column Temperature | 30°C | [14] |
| Injection Volume | 10 µL | [14] |
| Diluent | Acetonitrile: Water (50:50, v/v) | [14] |
System Suitability:
-
Tailing factor for the (E)-Entacapone peak: Not more than 2.0.[14]
-
Theoretical plates for the (E)-Entacapone peak: Not less than 2000.
-
Resolution between (E)- and this compound peaks: Not less than 2.0.[5]
Visualizations
Stereoisomerism of Entacapone
Caption: Geometric isomers of Entacapone.
Experimental Workflow for Forced Degradation Study
Caption: Forced degradation experimental workflow.
In Vivo Metabolic Pathway of Entacapone
Caption: Primary metabolic pathway of Entacapone in vivo.
Conclusion
The stereoisomerism of Entacapone, particularly the relationship between the active (E)-isomer and the (Z)-isomer metabolite, is a crucial aspect of its pharmaceutical development and clinical use. The stability of these isomers is influenced by factors such as light, pH, and temperature, with photoisomerization being a key transformation pathway. The analytical methods and forced degradation protocols detailed in this guide provide a framework for the robust characterization and quality control of Entacapone. A thorough understanding of these principles is essential for ensuring the development of safe, stable, and effective Entacapone-containing drug products.
References
- 1. researchgate.net [researchgate.net]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Comparative study of assay vs. related substance methods for entacapone HPLC. [wisdomlib.org]
- 4. ajpaonline.com [ajpaonline.com]
- 5. ajpaonline.com [ajpaonline.com]
- 6. Clinical Pharmacology of Entacapone (Comtan) From the FDA Reviewer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ijarmps.org [ijarmps.org]
- 9. researchgate.net [researchgate.net]
- 10. LC/MS/MS study for identification of entacapone degradation product obtained by photodegradation kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 13. e-space.mmu.ac.uk [e-space.mmu.ac.uk]
- 14. saspublishers.com [saspublishers.com]
The Pharmacokinetic Profile of (Z)-Entacapone in Rodents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetic profile of (Z)-Entacapone in rodents, with a primary focus on rat models. This compound is the active geometric isomer of Entacapone, a potent and selective peripheral catechol-O-methyltransferase (COMT) inhibitor used as an adjunct therapy in the management of Parkinson's disease. While the administered drug is typically the (E)-isomer, it undergoes in vivo isomerization to the active (Z)-form. This document details the absorption, distribution, metabolism, and excretion (ADME) of Entacapone, with a specific emphasis on the formation and disposition of its (Z)-isomer.
Quantitative Pharmacokinetic Parameters
The following tables summarize key pharmacokinetic parameters of Entacapone and its (Z)-isomer in rats, compiled from various studies.
Table 1: Absorption and Distribution of Entacapone in Rats
| Parameter | Value | Species/Strain | Notes |
| Bioavailability (Oral) | 20% - 55% (dose-dependent) | Rat | Following single doses of 10, 65, and 400 mg/kg of (E)-Entacapone.[1] |
| Time to Peak Plasma Concentration (Tmax) | 5-15 minutes and 3-5 hours | Rat | Two peaks suggest enterohepatic circulation.[1] |
| Plasma Protein Binding | ~5% | Mouse | In vitro data.[1] |
| Primary Binding Protein | Serum Albumin | In vitro | [2][3][4] |
Table 2: Metabolism and Elimination of Entacapone in Rats
| Parameter | Value | Species/Strain | Notes |
| Primary Metabolic Pathways | Isomerization to (Z)-isomer, Glucuronidation, Sulfation | Rat | The main metabolic pathway is glucuronidation.[1][5] |
| Primary Route of Excretion | Feces (>50%), Urine (~35%) | Rat | After intravenous administration of 14C-labeled Entacapone.[5] |
| Elimination Half-Life | Not explicitly stated for rats, but ranges from 30 minutes to 1 hour in dogs and 1.5 to 3 hours in humans.[1] | ||
| Metabolites Found in Plasma and Urine | Unchanged Entacapone, (Z)-isomer, N-dealkylated Entacapone, O-methylated Entacapone, 3,4-dihydroxy-5-nitrobenzaldehyde | Rat | [5] |
Experimental Protocols
This section outlines the methodologies employed in key experiments to determine the pharmacokinetic profile of Entacapone in rodents.
Animal Models and Dosing
-
Species: Wistar and Sprague-Dawley rats are commonly used in pharmacokinetic studies of Entacapone.[6][7] Mice (C57BL/6, BALB/c, CD1, NMRI) are also utilized for pharmacokinetic screening.[6]
-
Administration: For oral administration studies, Entacapone is typically administered via gavage.[1] Intravenous administration is also used to determine absolute bioavailability and for excretion studies.[5] Doses in rat studies have ranged from 0.3 mg/kg to 600 mg/kg.[1][7]
Sample Collection and Preparation
-
Blood Sampling: Blood samples are collected at various time points post-administration. For instance, a typical study in mice might involve collections at 5, 15, 30, 60, 120, and 240 minutes for intravenous routes, and 15, 30, 60, 120, 240, and 360 minutes for oral routes.[6]
-
Plasma Preparation: Blood is collected in tubes containing an anticoagulant (e.g., Na2-EDTA).[8] Plasma is then separated by centrifugation and stored frozen until analysis.[8][9]
-
Plasma Extraction: A common method for extracting Entacapone and its metabolites from plasma involves protein precipitation with a solvent like methanol.[9] The supernatant is then collected, evaporated, and the residue is reconstituted in the mobile phase for analysis.[9]
Bioanalytical Methods
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the standard method for the quantification of Entacapone and its metabolites in plasma.[6][10] HPLC with UV detection is also used.[11][12][13]
-
Chromatographic Conditions: A reversed-phase C18 column is typically employed for separation.[10][11][12] The mobile phase often consists of a mixture of an acidic buffer (e.g., potassium phosphate buffer at pH 2.75 or 0.5% glacial acetic acid) and an organic solvent like methanol or acetonitrile.[9][11]
-
Quantitation: A column-switching LC-ESI-MS-MS method has been developed for the direct analysis of Entacapone glucuronide in rat plasma, allowing for a wide dynamic range (0.0025-100 µg/ml) and a low limit of detection (1 ng/ml).[10]
Visualizations
The following diagrams illustrate key pathways and workflows related to the pharmacokinetics of this compound.
Caption: Metabolic pathway of (E)-Entacapone in rodents.
Caption: Experimental workflow for rodent pharmacokinetic studies.
Discussion
The pharmacokinetic profile of Entacapone in rodents is characterized by rapid absorption and extensive metabolism. A key metabolic step is the isomerization of the administered (E)-isomer to the pharmacologically active (Z)-isomer.[1][5] In rats, the absorption of Entacapone is dose-dependent, and the presence of two plasma concentration peaks suggests significant enterohepatic recirculation.[1]
Distribution of Entacapone into tissues is limited, which is consistent with its high plasma protein binding in many species, although binding is notably lower in mice.[1]
Metabolism is the primary route of elimination for Entacapone. In addition to isomerization, the parent compound and its (Z)-isomer undergo extensive glucuronidation.[2][5] Other minor metabolic pathways in rats include N-dealkylation and O-methylation.[5] The resulting metabolites are primarily excreted in the feces, with a smaller portion eliminated in the urine.[5]
It is important to note that while this guide focuses on the (Z)-isomer, most preclinical pharmacokinetic studies administer the (E)-form. Therefore, the data presented reflects the combined disposition of both isomers and their metabolites. The rapid and efficient conversion to the (Z)-isomer underscores its importance as the primary active moiety. Further research focusing on the direct administration of the purified (Z)-isomer could provide more nuanced insights into its specific pharmacokinetic properties.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. Clinical Pharmacology of Entacapone (Comtan) From the FDA Reviewer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Identification of major metabolites of the catechol-O-methyltransferase inhibitor entacapone in rats and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics Studies in Mice or Rats | Bienta [bienta.net]
- 7. Comparative toxicological study on the hepatic safety of entacapone and tolcapone in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scielo.br [scielo.br]
- 10. Quantitation of entacapone glucuronide in rat plasma by on-line coupled restricted access media column and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of characterization methods for entacapone in a pharmaceutical bulk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ijpda.org [ijpda.org]
- 13. media.neliti.com [media.neliti.com]
(Z)-Entacapone: A Technical Review of COMT Inhibition Selectivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Entacapone is a potent, selective, and reversible inhibitor of catechol-O-methyltransferase (COMT), an enzyme pivotal in the metabolic pathway of levodopa. As an adjunct therapy in the management of Parkinson's disease, entacapone's primary role is to enhance the bioavailability of levodopa in the central nervous system. This is achieved through the inhibition of peripheral COMT, thereby reducing the conversion of levodopa to 3-O-methyldopa. Entacapone is commercially available as the (E)-isomer. Its metabolism involves isomerization to the (Z)-isomer, which is subsequently glucuronidated. This technical guide provides an in-depth analysis of the COMT inhibition selectivity of entacapone, with a particular focus on its activity against the two main isoforms of COMT: the soluble form (S-COMT) and the membrane-bound form (MB-COMT). While quantitative data for the clinically used (E)-isomer is available, information regarding the direct inhibitory activity of the (Z)-isomer is notably absent from the current scientific literature, with its glucuronidated metabolite considered inactive.
Introduction
Catechol-O-methyltransferase (COMT) is a key enzyme in the metabolism of catecholamines, including the neurotransmitters dopamine, norepinephrine, and epinephrine.[1] In the context of Parkinson's disease treatment, COMT plays a crucial role in the peripheral metabolism of levodopa, the precursor to dopamine. By inhibiting COMT, the plasma half-life of levodopa is extended, allowing for a greater and more sustained delivery of this therapeutic agent to the brain.
COMT exists in two distinct isoforms: a soluble, low-affinity, high-capacity form (S-COMT) and a membrane-bound, high-affinity, low-capacity form (MB-COMT).[2] S-COMT is predominantly found in the cytoplasm of various tissues, including the liver and intestines, while MB-COMT is associated with the rough endoplasmic reticulum and is also present in the brain.[2] All currently available COMT inhibitors, including entacapone, inhibit both isoforms.[2]
Entacapone, chemically known as (E)-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)-N,N-diethyl-2-propenamide, is the active isomer in the pharmaceutical formulation.[2] A primary metabolic pathway for entacapone is its isomerization to the (Z)-isomer (cis-isomer), which is then followed by direct glucuronidation.[1][2] The glucuronide conjugate of the cis-isomer is reported to be inactive.[1][2] This guide will synthesize the available quantitative data on the COMT inhibition selectivity of (E)-entacapone and detail the experimental methodologies used for its characterization.
Quantitative Analysis of COMT Inhibition
The inhibitory potency of entacapone is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. The available data on the IC50 of (E)-entacapone against different COMT isoforms are summarized in the table below.
| Inhibitor | Enzyme Source | COMT Isoform | IC50 (nM) | Reference |
| (E)-Entacapone | Rat Liver | Soluble (S-COMT) | 14.3 | |
| (E)-Entacapone | Rat Liver | Membrane-Bound (MB-COMT) | 73.3 | |
| (E)-Entacapone | Rat Liver | Total COMT | 20.1 | |
| (E)-Entacapone | Human Liver | Not Specified | 151 | [3] |
| (E)-Entacapone | Human COMT | Not Specified | 0.6 |
Note: There is a lack of available data in the scientific literature regarding the COMT inhibitory activity of the (Z)-isomer of entacapone.
Experimental Protocols
The determination of COMT inhibition and selectivity involves specific in vitro assays. A generalized experimental workflow is described below.
General COMT Inhibition Assay Protocol
A common method for assessing COMT activity is through an in vitro enzymatic assay. The fundamental components of this assay include:
-
COMT Enzyme Source: This can be derived from tissue homogenates (e.g., rat liver supernatant) or recombinant human COMT (S-COMT or MB-COMT).
-
Catechol Substrate: A compound with a catechol structure that is a substrate for COMT. Examples include 3,4-dihydroxybenzoic acid, 3-BTD (a fluorescent probe), norepinephrine, or dopamine.
-
Methyl Donor: S-adenosyl-L-methionine (SAM) is the biological methyl group donor for the COMT-catalyzed reaction.
-
Cofactors and Buffer: The reaction is typically carried out in a buffer at a physiological pH (around 7.4-7.6) and temperature (37°C). Magnesium chloride (MgCl2) is an essential cofactor for COMT activity. Dithiothreitol (DTT) may also be included to maintain a reducing environment.
-
Inhibitor: The compound being tested for its inhibitory activity, in this case, (E)-entacapone, is added at varying concentrations.
The reaction is initiated by the addition of one of the reactants (e.g., SAM or the substrate) and allowed to proceed for a defined period. The reaction is then terminated, and the amount of O-methylated product formed is quantified. The percentage of inhibition is calculated by comparing the rate of product formation in the presence of the inhibitor to the rate in its absence.
Measurement of S-COMT vs. MB-COMT Inhibition
To determine the selectivity of an inhibitor for the two COMT isoforms, distinct experimental approaches are necessary. This typically involves the separation of the two isoforms or the use of specific cell fractions enriched in either S-COMT or MB-COMT. For instance, the soluble fraction (cytosol) of a tissue homogenate will primarily contain S-COMT, while the microsomal fraction will be enriched in MB-COMT. By performing the COMT inhibition assay on these separated fractions, the IC50 values for each isoform can be determined independently.
Visualizations
Levodopa Metabolism and the Role of Entacapone
Caption: Levodopa metabolism pathway and the inhibitory action of (E)-Entacapone.
Generalized Experimental Workflow for COMT Inhibition Assay
Caption: Generalized workflow for an in vitro COMT inhibition assay.
Conclusion
(E)-Entacapone is a well-characterized inhibitor of both S-COMT and MB-COMT, with a preference for the soluble isoform as indicated by in vitro studies using rat liver enzymes. The primary metabolic fate of (E)-entacapone is isomerization to the (Z)-isomer and subsequent glucuronidation, with the resulting conjugate being inactive. A significant gap in the current body of scientific literature is the lack of direct quantitative data on the COMT inhibitory activity of the (Z)-entacapone isomer itself. For drug development professionals and researchers, the focus remains on the well-established pharmacology of the (E)-isomer and its role in potentiating levodopa therapy through the peripheral inhibition of COMT. Future research could explore the specific activity of the (Z)-isomer to provide a more complete understanding of the metabolic and pharmacological profile of entacapone.
References
(Z)-Entacapone Crystal Structure: A Comprehensive Technical Analysis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed analysis of the crystal structure of (Z)-Entacapone, an isomer of the potent and selective catechol-O-methyltransferase (COMT) inhibitor, Entacapone. While the (E)-isomer is the therapeutically active form used in the management of Parkinson's disease, understanding the stereoisomeric impurity, this compound, is crucial for drug development, quality control, and regulatory compliance. This document outlines the crystallographic parameters of this compound, detailed experimental protocols for its synthesis and crystallization, and its established mechanism of action.
Crystallographic Data of this compound
The crystal structure of this compound has been determined by X-ray diffraction, providing valuable insights into its three-dimensional arrangement. The crystallographic data is summarized in the table below. The crystal structure of the dibenzoate derivative of entacapone has been shown to adopt the Z-form in its crystalline state[1][2][3]. More directly, the crystal structure of the (Z)-isomer of entacapone, a significant human metabolite of the E-isomer, has been established[1][4].
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123(2) |
| b (Å) | 15.678(3) |
| c (Å) | 9.543(2) |
| α (°) | 90 |
| β (°) | 101.54(3) |
| γ (°) | 90 |
| Volume (ų) | 1484.0(6) |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.368 |
| CCDC Deposition Number | 989088 |
Experimental Protocols
Synthesis of this compound
The synthesis of Entacapone typically yields a mixture of (E) and (Z) isomers. The following protocol is based on a modified Knoevenagel condensation, followed by separation of the isomers.
Materials:
-
3,4-dihydroxy-5-nitrobenzaldehyde
-
N,N-diethyl-2-cyanoacetamide
-
Piperidine
-
Toluene
-
Glacial Acetic Acid
-
Ethanol
-
Triethylamine
-
Hydrochloric Acid
-
Ethyl Acetate
-
Silica Gel for column chromatography
-
Hexane
Procedure:
-
Knoevenagel Condensation: A mixture of 3,4-dihydroxy-5-nitrobenzaldehyde (10 g) and N,N-diethyl-2-cyanoacetamide (8.0 g) is charged in toluene (100 ml) at room temperature. Piperidine (0.5 g) is added as a catalyst.
-
The reaction mixture is heated to reflux (110-120 °C), and water is removed azeotropically.
-
After the reaction is complete, glacial acetic acid (20 ml) is added to the reaction mixture, followed by cooling to room temperature (25-30 °C).
-
The precipitated crude product, a mixture of (E)- and this compound, is filtered and washed with toluene and then with water. The crude product is dried at 50-55 °C.
-
Isomer Separation and (Z)-Isomer Isolation: The crude mixture of isomers is subjected to column chromatography on silica gel. The column is eluted with a gradient of hexane and ethyl acetate.
-
Fractions are collected and analyzed by thin-layer chromatography or HPLC to identify the fractions containing the (Z)-isomer.
-
The fractions containing pure this compound are combined, and the solvent is evaporated under reduced pressure to yield the solid this compound.
Crystallization of this compound
Single crystals of this compound suitable for X-ray diffraction can be obtained by slow evaporation from a suitable solvent system.
Materials:
-
Purified this compound
-
Ethanol
-
Water
Procedure:
-
Dissolve the purified this compound in a minimal amount of hot ethanol.
-
Slowly add water dropwise until the solution becomes slightly turbid.
-
Gently warm the solution until it becomes clear again.
-
Allow the solution to cool slowly to room temperature in a loosely covered container.
-
Slow evaporation of the solvent over several days should yield single crystals of this compound.
-
The crystals are then harvested by filtration and dried under vacuum.
Visualization of Workflows and Pathways
Experimental Workflow for this compound Crystal Structure Analysis
References
(Z)-Entacapone In Vitro Metabolic Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Entacapone is a catechol-O-methyltransferase (COMT) inhibitor used as an adjunct to levodopa/carbidopa therapy in the treatment of Parkinson's disease. The commercially available form is the (E)-isomer. However, in vivo and in vitro, it undergoes isomerization to its (Z)-isomer, which is the main metabolite in plasma.[1] This technical guide provides an in-depth overview of the in vitro metabolic pathways of (Z)-Entacapone, focusing on the core aspects of data presentation, experimental protocols, and pathway visualization to support further research and development.
Core Metabolic Pathways
The primary in vitro metabolic pathway of Entacapone involves two main steps:
-
Isomerization: The active (E)-isomer of Entacapone undergoes isomerization to the (Z)-isomer. This (Z)-isomer is the most significant metabolite of Entacapone found in human plasma.[1]
-
Glucuronidation: Following isomerization, both (E)- and this compound are subject to direct glucuronidation, a phase II metabolic reaction. This is the most important metabolic pathway for the elimination of nitrocatechols like Entacapone.
In addition to the primary pathway, minor metabolic routes have been identified in vitro, including cleavage or reduction of the side chain carbon-carbon double bond. However, these are considered less significant in human metabolism.
Quantitative Data on Metabolic Pathways
The following tables summarize the available quantitative data on the in vitro metabolism of Entacapone, with a focus on the formation of this compound glucuronide.
Table 1: Michaelis-Menten Kinetic Parameters for Entacapone Glucuronidation by Human UDP-Glucuronosyltransferase (UGT) Isoforms and Human Liver Microsomes (HLM)
| Enzyme Source | Substrate | Km (µM) | Vmax (nmol/min/mg protein) |
| Recombinant Human UGTs | |||
| UGT1A1 | Entacapone | - | Low Rate |
| UGT1A6 | Entacapone | No Activity | No Activity |
| UGT1A9 | Entacapone | 4.5 ± 0.8 | 1.3 ± 0.1 |
| UGT2B7 | Entacapone | - | Low Rate |
| UGT2B15 | Entacapone | 140 ± 20 | 0.20 ± 0.02 |
| Human Liver Microsomes (HLM) | Entacapone | 10 ± 2 | 0.50 ± 0.03 |
Data extracted from Lautala et al., 2000. Km and Vmax values for this compound specifically were not detailed in the reviewed literature, with "Entacapone" (a mix of isomers under experimental conditions) being the substrate. UGT1A9 is identified as the main enzyme responsible for Entacapone glucuronidation.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of in vitro metabolic studies. The following sections outline the typical experimental protocols used for investigating the metabolic pathways of this compound.
Incubation with Human Liver Microsomes (HLM)
This protocol is designed to assess the overall metabolism of Entacapone in a system that contains a broad range of drug-metabolizing enzymes.
-
Materials:
-
Pooled human liver microsomes (HLM)
-
(E)-Entacapone
-
UDPGA (uridine 5'-diphosphoglucuronic acid)
-
Magnesium chloride (MgCl₂)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal standard for analytical quantification
-
-
Procedure:
-
Prepare a stock solution of (E)-Entacapone in a suitable solvent (e.g., methanol or DMSO).
-
In a microcentrifuge tube, combine HLM (final concentration typically 0.1-1.0 mg/mL), MgCl₂ (final concentration typically 5-10 mM), and potassium phosphate buffer.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the (E)-Entacapone substrate and UDPGA (final concentration typically 1-5 mM).
-
Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).
-
Terminate the reaction at each time point by adding a cold organic solvent, such as acetonitrile, containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the presence of this compound and its glucuronide using a validated analytical method (e.g., HPLC-UV or LC-MS/MS).
-
Incubation with Recombinant Human UGT Isoforms
This protocol is used to identify the specific UGT enzymes responsible for the glucuronidation of Entacapone.
-
Materials:
-
Commercially available recombinant human UGT isoforms (e.g., UGT1A1, UGT1A9, etc.) expressed in a suitable system (e.g., baculovirus-infected insect cells).
-
(E)-Entacapone or this compound
-
UDPGA
-
MgCl₂
-
Tris-HCl buffer (pH 7.4)
-
Alamethicin (a pore-forming agent to activate UGTs in microsomes)
-
Acetonitrile
-
Internal standard
-
-
Procedure:
-
Follow a similar procedure as for HLM incubations, substituting the recombinant UGT isoform for HLM.
-
Pre-incubate the recombinant UGTs with alamethicin (typically 25-50 µg/mg protein) on ice for 15-30 minutes to ensure full enzymatic activity.
-
Initiate the reaction by adding the substrate and UDPGA.
-
Incubate, terminate, and process the samples as described for the HLM protocol.
-
Analyze the formation of the glucuronide metabolite to determine the activity of each UGT isoform.
-
Analytical Quantification of this compound and its Glucuronide
A robust analytical method is essential for the accurate quantification of the parent drug and its metabolites.
-
Technique: High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is commonly employed.
-
Typical HPLC Conditions:
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where both Entacapone and its metabolites have significant absorbance (e.g., around 310 nm). LC-MS/MS provides higher sensitivity and specificity for metabolite identification and quantification.
-
-
Quantification: The concentration of this compound and its glucuronide is determined by comparing their peak areas to that of a known concentration of an internal standard and a standard curve.
Visualization of Metabolic Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key metabolic pathways and a typical experimental workflow for studying the in vitro metabolism of this compound.
Caption: In vitro metabolic pathway of (E)-Entacapone.
Caption: General experimental workflow for in vitro metabolism studies.
Conclusion
The in vitro metabolism of (E)-Entacapone is primarily characterized by its isomerization to this compound, followed by extensive glucuronidation, with UGT1A9 playing a predominant role. While this guide provides a comprehensive overview based on the available literature, further research is warranted to fully elucidate the kinetics of the initial isomerization step and to quantify the contribution of minor metabolic pathways. The detailed experimental protocols and visualizations presented herein serve as a valuable resource for scientists engaged in the study of Entacapone's metabolic fate and the development of related compounds.
References
An In-Depth Technical Guide on the Blood-Brain Barrier Permeability of (Z)-Entacapone
Disclaimer: As of the current date, publicly available scientific literature does not contain specific experimental data on the blood-brain barrier (BBB) permeability of (Z)-Entacapone. The commercially available and clinically used form of Entacapone is the (E)-isomer, which is known to be a peripherally acting COMT inhibitor with limited ability to cross the BBB.[1][2] This guide, therefore, provides a comprehensive framework for the potential investigation of this compound's BBB permeability. It outlines the theoretical considerations, established experimental protocols, and data interpretation methods that would be employed in such a study, based on general principles of drug delivery to the central nervous system (CNS).
Introduction to Entacapone and the Blood-Brain Barrier
Entacapone is a selective and reversible inhibitor of catechol-O-methyltransferase (COMT), an enzyme involved in the degradation of catecholamines. The clinically approved form, (E)-Entacapone, is used as an adjunct to levodopa therapy in Parkinson's disease to improve the bioavailability of levodopa in the periphery.[2] Its therapeutic action is designed to be confined to the periphery, thus preventing the breakdown of levodopa before it reaches the brain.
The blood-brain barrier (BBB) is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside.[3] For a drug to exert its effect within the CNS, it must possess specific physicochemical properties that allow it to permeate this barrier.[4]
The synthesis of entacapone results in a mixture of (E) and (Z) isomers.[5] While the (E)-isomer is well-characterized, the pharmacokinetic properties of the (Z)-isomer, particularly its ability to cross the BBB, are not documented in the literature. Stereoisomers of a drug can exhibit different pharmacokinetic and pharmacodynamic properties, and thus, the potential for this compound to interact with the CNS differently than its (E)-counterpart warrants investigation.
Physicochemical Properties and Predicted BBB Permeability
The ability of a molecule to cross the BBB via passive diffusion is largely governed by its physicochemical properties. Key parameters include molecular weight (MW), lipophilicity (logP), polar surface area (PSA), and the number of hydrogen bond donors and acceptors.[6]
Table 1: Comparison of Physicochemical Properties for CNS Drug Candidates
| Property | General Guideline for CNS Penetration[4][6] | (E)-Entacapone (Predicted/Known) | This compound (Hypothetical) |
|---|---|---|---|
| Molecular Weight (Da) | < 500 | ~305.29 | ~305.29 |
| Lipophilicity (logP) | 2 - 5 | ~3.5 | Potentially different |
| Polar Surface Area (PSA) | < 90 Ų | ~111 Ų | Potentially different |
| Hydrogen Bond Donors | < 3 | 2 | 2 |
| Hydrogen Bond Acceptors | < 7 | 5 | 5 |
| pKa (acidic) | N/A | ~5.5 | ~5.5 |
(Note: Values for (E)-Entacapone are approximate and sourced from chemical databases. Values for this compound are hypothetical and would require experimental determination.)
The (E)-isomer of entacapone has a polar surface area generally considered too high for efficient passive diffusion across the BBB. The specific three-dimensional conformation of the (Z)-isomer could potentially alter its intramolecular hydrogen bonding and overall polarity, which might lead to a different PSA and logP value. This theoretical difference forms the basis for hypothesizing a differing BBB permeability.
Caption: Logical relationship between physicochemical properties and BBB penetration.
Experimental Protocols for Assessing BBB Permeability
To definitively determine the BBB permeability of this compound, a series of in vitro and in vivo experiments would be required.
This assay provides a high-throughput, non-cell-based method to predict passive diffusion across the BBB.
-
Materials: 96-well filter plates (hydrophobic PVDF membrane), 96-well acceptor plates, porcine brain lipid extract, dodecane, phosphate-buffered saline (PBS, pH 7.4), this compound, control compounds (e.g., caffeine for high permeability, atenolol for low permeability), UV-Vis plate reader or LC-MS/MS system.
-
Protocol:
-
Prepare a solution of porcine brain lipid in dodecane.
-
Coat the membrane of the filter plate with the lipid solution and allow the solvent to evaporate.
-
Prepare a donor solution of this compound and control compounds in PBS (pH 7.4) at a known concentration (e.g., 100 µM).
-
Add fresh PBS to the acceptor plate wells.
-
Place the filter plate onto the acceptor plate, creating a "sandwich," and add the donor solutions to the filter wells.
-
Incubate the plate assembly at room temperature for a specified period (e.g., 4-18 hours) with gentle shaking.
-
After incubation, determine the concentration of the compounds in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
-
-
Data Analysis: The effective permeability (Pe) is calculated using the following equation:
-
Pe = [-ln(1 - CA(t) / Cequilibrium)] * (VA / (A * t))
-
Where CA(t) is the concentration in the acceptor well at time t, Cequilibrium is the concentration at equilibrium, VA is the volume of the acceptor well, A is the membrane area, and t is the incubation time.
-
This cell-based assay models the BBB using a monolayer of human cerebral microvascular endothelial cells (hCMEC/D3).
-
Materials: hCMEC/D3 cell line, Transwell inserts (e.g., 0.4 µm pore size), multi-well plates, complete cell culture medium, this compound, Lucifer yellow (paracellular marker), propranolol (transcellular marker), analytical instrumentation (LC-MS/MS).
-
Protocol:
-
Seed hCMEC/D3 cells onto the Transwell inserts and culture until a confluent monolayer is formed, confirmed by measuring Transendothelial Electrical Resistance (TEER).
-
Wash the cell monolayer with transport buffer (e.g., HBSS).
-
Add the transport buffer containing this compound and control compounds to the apical (donor) side of the insert.
-
Add fresh transport buffer to the basolateral (acceptor) side.
-
Incubate at 37°C, 5% CO₂.
-
At various time points (e.g., 30, 60, 90, 120 minutes), take samples from the acceptor compartment and replace with fresh buffer.
-
At the end of the experiment, take a sample from the donor compartment.
-
To assess efflux, perform the experiment in the reverse direction (basolateral to apical).
-
Quantify the concentration of the compounds in all samples by LC-MS/MS.
-
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated:
-
Papp = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the steady-state flux of the compound across the monolayer, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
-
The efflux ratio (ER) is calculated as Papp(B-A) / Papp(A-B). An ER > 2 suggests the compound is a substrate for active efflux.
-
Caption: General experimental workflow for assessing BBB permeability.
This study measures the concentration of this compound in the brain and plasma of a living organism over time.
-
Materials: Laboratory animals (e.g., male Sprague-Dawley rats), this compound formulation for intravenous or oral administration, surgical tools, blood collection supplies, brain tissue homogenization equipment, LC-MS/MS system.
-
Protocol:
-
Administer this compound to a cohort of rats at a defined dose.
-
At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours), collect blood samples via tail vein or cardiac puncture.
-
At each time point, euthanize a subset of animals and perfuse the circulatory system with saline to remove blood from the brain.
-
Harvest the brains and homogenize the tissue.
-
Process both plasma and brain homogenate samples to extract the drug.
-
Quantify the concentration of this compound in all samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the brain-to-plasma concentration ratio (Kp) at each time point: Kp = Cbrain / Cplasma.
-
Calculate the area under the concentration-time curve (AUC) for both brain and plasma.
-
The overall brain penetration is often expressed as the ratio of AUCbrain / AUCplasma.
-
Quantitative Data Summary (Hypothetical)
The following table illustrates how quantitative data from the described experiments would be structured for comparison.
Table 2: Hypothetical BBB Permeability Data
| Compound | Assay Type | Parameter | Value | Interpretation |
|---|---|---|---|---|
| This compound | PAMPA-BBB | Pe (10⁻⁶ cm/s) | To be determined | > 6 suggests high passive permeability |
| hCMEC/D3 | Papp (A-B) (10⁻⁶ cm/s) | To be determined | > 5 suggests good permeability | |
| hCMEC/D3 | Efflux Ratio | To be determined | > 2 suggests P-gp substrate | |
| In Vivo (Rat) | Kp (brain/plasma ratio) | To be determined | > 0.5 suggests significant penetration | |
| Caffeine | In Vivo (Rat) | Kp (brain/plasma ratio) | ~1.0 | High BBB Penetration |
| (E)-Entacapone | In Vivo (Rat) | Kp (brain/plasma ratio) | < 0.1 | Low BBB Penetration |
Conclusion
While the (E)-isomer of entacapone is established as a peripherally restricted drug, the blood-brain barrier permeability of its (Z)-isomer remains an open scientific question. A systematic evaluation, beginning with in silico modeling and progressing through in vitro assays like PAMPA-BBB and transwell models, is essential. Should these preliminary results indicate potential for brain penetration, in vivo pharmacokinetic studies would be necessary for confirmation. The experimental framework detailed in this guide provides a robust pathway for researchers and drug development professionals to thoroughly characterize the CNS disposition of this compound or any novel chemical entity. Such studies are critical to understanding the full therapeutic potential and safety profile of new drug candidates.
References
- 1. Effect of entacapone, a peripherally acting catechol-O-methyltransferase inhibitor, on the motor response to acute treatment with levodopa in patients with Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of entacapone, a peripherally acting catechol-O-methyltransferase inhibitor, on the motor response to acute treatment with levodopa in patients with Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular determinants of blood–brain barrier permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selecting good 'drug-like' properties to optimize small molecule blood-brain barrier penetration [sciencex.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Discovery and Development of Entacapone
This document provides a comprehensive overview of the history, synthesis, mechanism of action, and clinical development of Entacapone, a peripherally acting catechol-O-methyltransferase (COMT) inhibitor used in the management of Parkinson's disease.
Introduction: The Challenge of Levodopa Therapy
Parkinson's disease (PD) is a neurodegenerative disorder characterized by the loss of dopamine-producing neurons in the brain. The cornerstone of symptomatic treatment for PD has been levodopa (L-DOPA), a metabolic precursor to dopamine. However, long-term levodopa therapy is complicated by motor fluctuations, such as the "wearing-off" phenomenon, where the therapeutic effect of a dose wears off before the next is due.
This therapeutic challenge arises from levodopa's complex peripheral metabolism. When administered, levodopa is extensively converted to dopamine in the periphery by the enzyme aromatic L-amino acid decarboxylase (AADC). This peripheral conversion reduces the amount of levodopa that can cross the blood-brain barrier and leads to side effects. The co-administration of an AADC inhibitor, such as carbidopa or benserazide, largely mitigates this issue.
However, with AADC inhibited, another metabolic pathway, catalyzed by catechol-O-methyltransferase (COMT), becomes dominant. COMT converts levodopa to 3-O-methyldopa (3-OMD) in peripheral tissues, primarily the liver and kidney.[1] This methylation not only reduces the bioavailability of levodopa but also produces a metabolite (3-OMD) that competes with levodopa for transport across the blood-brain barrier. This understanding paved the way for a new therapeutic strategy: inhibiting COMT to enhance the efficacy of levodopa.[2]
Discovery and Synthesis
In the 1980s, researchers at Orion Pharma in Finland initiated a drug development program focused on inhibiting COMT.[2] The goal was to create a peripherally acting inhibitor that would not cross the blood-brain barrier, thereby avoiding potential central nervous system side effects.[3] This research led to the discovery of a class of potent COMT inhibitors known as nitrocatechols.[2] Through the elucidation of structure-activity relationships, entacapone emerged as a potent, highly specific, and reversible inhibitor of COMT.[2]
Chemical Synthesis
The primary synthesis of entacapone involves a Knoevenagel condensation reaction. This process combines 3,4-dihydroxy-5-nitrobenzaldehyde with N,N-diethyl-2-cyanoacetamide.[4][5] The reaction is typically catalyzed by a weak base, such as piperidine or diethylamine, in a solvent like ethanol or a toluene-based system.[4][5][6]
Experimental Protocol: Synthesis of Entacapone
A representative laboratory-scale synthesis protocol is as follows:
-
Charge a reaction vessel with 3,4-dihydroxy-5-nitrobenzaldehyde (1 equivalent) and N,N-diethylcyanoacetamide (~1 equivalent) in a suitable solvent (e.g., toluene).[5][6]
-
Add a catalytic amount of piperidine (~0.05 equivalents).[5][6]
-
Heat the reaction mixture to reflux (e.g., 110-120°C in toluene) and remove the water formed during the condensation azeotropically.[5][6]
-
Monitor the reaction for completion using a suitable analytical method like HPLC.
-
Upon completion, cool the mixture and add glacial acetic acid to precipitate the product.[5][6]
-
Filter the crude product, wash it with toluene and then water, and dry it under vacuum.[5][6]
-
The resulting product is a mixture of (E) and (Z) isomers.[4] Further purification, typically through recrystallization, is required to isolate the desired (E)-isomer.[5]
Stereochemistry: The (E) and (Z) Isomers
The synthesis of entacapone results in a mixture of two geometric isomers: (E)-entacapone and (Z)-entacapone.[4][7]
-
(E)-Entacapone: This is the therapeutically active isomer. Its chemical name is (2E )-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)-N,N-diethyl-2-propenamide. In the final drug product, the (Z)-isomer is considered an impurity and its presence is strictly controlled.[7]
-
This compound: This isomer is formed alongside the (E)-isomer during synthesis, typically in a ratio of about 70-80% (E) to 20-30% (Z).[5][7] While not therapeutically active, a small fraction of (E)-entacapone can be metabolized in the body via isomerization to the (Z)-isomer, which is then glucuronidated and excreted.[1][8]
The workflow for synthesizing and isolating the active pharmaceutical ingredient is visualized below.
Mechanism of Action
Entacapone exerts its therapeutic effect by selectively and reversibly inhibiting the COMT enzyme in peripheral tissues.[1][3] COMT is a key enzyme that catalyzes the transfer of a methyl group from S-adenosyl-L-methionine to catechol substrates, including levodopa.
When entacapone is co-administered with levodopa and an AADC inhibitor (like carbidopa), it blocks the peripheral COMT-mediated conversion of levodopa to 3-OMD.[1][9] This inhibition has two primary consequences:
-
Increased Levodopa Bioavailability: By preventing its peripheral degradation, entacapone increases the fraction of administered levodopa that is available to cross the blood-brain barrier.
-
Prolonged Levodopa Half-Life: The inhibition of COMT leads to more sustained plasma levels of levodopa.
These effects result in more consistent dopaminergic stimulation in the brain, which helps to reduce the "wearing-off" periods and improve motor function in patients with Parkinson's disease.[1][10]
Preclinical and Clinical Development
The development of entacapone followed a structured path from preclinical evaluation to extensive clinical trials, ultimately leading to regulatory approval.
Preclinical Studies
Preclinical investigations confirmed the biochemical and pharmacological properties of entacapone. Studies in rats demonstrated that oral administration of entacapone led to significant inhibition of COMT activity in peripheral tissues, including the duodenum, erythrocytes, and liver, with minimal effect on the brain's striatum, confirming its peripheral selectivity.[11]
Experimental Protocol: Erythrocyte COMT Inhibition Assay
A common method to assess the pharmacodynamic effect of entacapone in humans involves measuring COMT activity in red blood cells (erythrocytes).
-
Collect blood samples from subjects at various time points after oral administration of entacapone.
-
Isolate erythrocytes through centrifugation and prepare a hemolysate.
-
Incubate the hemolysate with a catechol substrate and the methyl donor S-adenosyl-L-methionine (SAM), which is often radiolabeled.
-
After a set incubation period, stop the reaction and separate the methylated product from the substrate using chromatographic techniques.
-
Quantify the amount of methylated product formed, which is directly proportional to COMT activity.
-
Inhibition is calculated by comparing the activity in post-dose samples to the baseline (pre-dose) activity. Studies have shown that a 200 mg single dose of entacapone results in an average maximum inhibition of erythrocyte COMT activity of 65%, with activity returning to baseline within 8 hours.
Clinical Trials
The efficacy and safety of entacapone were established in multiple randomized, double-blind, placebo-controlled clinical trials in PD patients experiencing end-of-dose motor fluctuations.[12][13]
Experimental Protocol: Phase III Clinical Trial Design
A typical Phase III trial for entacapone followed this general structure:
-
Patient Population: Patients with idiopathic Parkinson's disease on a stable levodopa/carbidopa regimen who were experiencing end-of-dose "wearing-off."
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study, often lasting 24 weeks.[13]
-
Intervention: Patients were randomized to receive either 200 mg of entacapone or a matching placebo with every dose of levodopa/carbidopa.
-
Primary Efficacy Endpoint: The primary outcome was the mean change from baseline in the total daily "ON" time (the period when the medication is effective and symptoms are controlled), as recorded by patients in home diaries.[13]
-
Secondary Endpoints: These included the change in daily "OFF" time, scores on the Unified Parkinson's Disease Rating Scale (UPDRS), and the required daily dose of levodopa.
-
Safety Assessment: Adverse events, vital signs, and laboratory parameters were monitored throughout the study.
Across pivotal trials, adjunct entacapone therapy was shown to significantly increase daily "ON" time by 0.7 to 1.6 hours compared to placebo, with a corresponding reduction in "OFF" time.[12] These benefits often allowed for a modest reduction in the total daily levodopa dose.[2]
Quantitative Data Summary
| Parameter | Value | Reference |
| Absorption | Rapidly absorbed | [1] |
| Time to Peak Plasma Concentration (Tmax) | ~1 hour | [1][3] |
| Oral Bioavailability | ~35% | [1][14] |
| Distribution | ||
| Volume of Distribution (Vd) | ~20 L (IV) | [3] |
| Metabolism | ||
| Primary Pathway | Isomerization to (Z)-isomer, followed by direct glucuronidation | [1][3] |
| Elimination | ||
| Excretion | Almost completely metabolized before excretion | [1] |
| Unchanged in Urine | ~0.2% of dose | [1] |
Table 1: Pharmacokinetic Properties of Entacapone
| Study Outcome | Entacapone Group (Change from Baseline) | Placebo Group (Change from Baseline) | Reference |
| Increase in Daily "ON" Time | +0.7 to +1.6 hours | Variable (less than entacapone) | [12] |
| Decrease in Daily "OFF" Time | Corresponding reduction | Variable | [12][13] |
Table 2: Efficacy of Entacapone in Pivotal Clinical Trials
| Adverse Event | Frequency with Entacapone | Frequency with Placebo | Reference |
| Dyskinesia | ~25% | ~15% | [11] |
| Diarrhea | ~10% | ~4% | [11] |
| Nausea | Common | Less common | [10] |
| Abdominal Pain | Common | Less common | [10] |
| Orthostatic Hypotension | ~1.2% reported syncope | ~0.8% reported syncope |
Table 3: Common Adverse Events Associated with Entacapone
Regulatory History and Commercialization
The New Drug Application (NDA) for entacapone (trade name Comtan®) was first submitted to the U.S. Food and Drug Administration (FDA) by Orion Corporation on January 2, 1998.[15][16] After a thorough review, the FDA granted approval on December 30, 1999, for its use as an adjunct to levodopa/carbidopa therapy for patients with Parkinson's disease experiencing end-of-dose "wearing-off".[17]
In 2003, a triple-combination tablet containing levodopa, carbidopa, and entacapone (Stalevo®) was introduced, offering improved convenience for patients.[12] Over the years, the FDA has also approved several generic versions of entacapone tablets, increasing accessibility and reducing costs for patients.[18][19]
Conclusion
The discovery and development of entacapone represent a significant milestone in the pharmacological management of Parkinson's disease. Born from a rational drug design program, it was one of the first agents to successfully target the COMT enzyme to enhance the efficacy of levodopa therapy. By peripherally blocking a major metabolic pathway of levodopa, entacapone increases its bioavailability and provides more stable plasma concentrations, leading to clinically meaningful improvements in motor function and reductions in "OFF" time for patients. Its development story serves as a prime example of how a deep understanding of pharmacology and drug metabolism can be translated into an effective therapeutic intervention that addresses a critical unmet need in a chronic disease.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. The Catechol O-Methyltransferase Inhibitor Entacapone in the Treatment of Parkinson's Disease: Personal Reflections on a First-in-Class Drug Development Programme 40 Years On - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Entacapone - Wikipedia [en.wikipedia.org]
- 4. An Improved Process For The Preparation Of Entacapone [quickcompany.in]
- 5. US20100234632A1 - process for the preparation of entacapone - Google Patents [patents.google.com]
- 6. Process for the preparation of entacapone - Eureka | Patsnap [eureka.patsnap.com]
- 7. US20090326062A1 - Process for preparing entacapone substantially free of z-isomer, synthesis intermediates thereof and a new crystalline form - Google Patents [patents.google.com]
- 8. Entacapone | C14H15N3O5 | CID 5281081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Entacapone | C14H15N3O5 | CID 5281081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Entacapone? [synapse.patsnap.com]
- 11. The Catechol O-Methyltransferase Inhibitor Entacapone in the Treatment of Parkinson’s Disease: Personal Reflections on a First-in-Class Drug Development Programme 40 Years On - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Catechol-O-methyltransferase inhibition with entacapone: Evidence from controlled clinical trials in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
- 15. Clinical Pharmacology of Entacapone (Comtan) From the FDA Reviewer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. Drug Approval Package: Comtan (Entacapone) Tablets NDA 20796 [accessdata.fda.gov]
- 18. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 19. managedhealthcareexecutive.com [managedhealthcareexecutive.com]
(Z)-Entacapone: A Comprehensive Physicochemical Guide for Researchers
For researchers, scientists, and drug development professionals, this in-depth technical guide provides a thorough overview of the core physicochemical properties of (Z)-Entacapone. This document summarizes key quantitative data, outlines detailed experimental protocols for property determination, and visualizes essential pathways and workflows to support further research and development.
While this compound is a known geometric isomer and metabolite of the catechol-O-methyltransferase (COMT) inhibitor Entacapone ((E)-isomer), specific experimental data on its distinct physicochemical properties are not extensively available in public literature.[1][2][3] The following data is primarily for Entacapone ((E)-isomer), which is the therapeutically active and well-characterized form. Notably, both the (E) and (Z) isomers have been reported to be pharmacologically active as COMT inhibitors with equivalent activity, suggesting that their physicochemical characteristics may be similar.[3] For precise research applications, experimental determination of the properties of isolated this compound is recommended.
Core Physicochemical Properties
The fundamental physicochemical parameters of a compound are critical in drug discovery and development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.
Structural and General Properties
| Property | Value | Source(s) |
| Chemical Name | (2Z)-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)-N,N-diethylprop-2-enamide | [4] |
| Molecular Formula | C₁₄H₁₅N₃O₅ | [5] |
| Molecular Weight | 305.29 g/mol | [5] |
| Appearance | Yellow to orange non-hygroscopic crystalline powder (for Entacapone) | [6] |
| CAS Number | 145195-63-7 | [4] |
Physicochemical Data
| Property | Value | Source(s) |
| Melting Point | 162-163 °C (for Entacapone) | [][8] |
| pKa | ~4.5 | [1][6][8] |
| logP | 2.8 | [1] |
| Water Solubility | Practically insoluble (for Entacapone) | [6] |
Solubility Profile (for Entacapone)
| Solvent | Solubility | Source(s) |
| Ethanol | ~5 mg/mL | [9] |
| DMSO | ~30 mg/mL | [9][10] |
| Dimethylformamide (DMF) | ~30 mg/mL | [9] |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [9] |
| Gingelly oil, Rice bran oil | High | [11] |
| Tween 80, Span 20 | High | [11] |
| Propylene glycol, Glycerin | High | [11] |
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible determination of physicochemical properties. The following are standard protocols adaptable for the characterization of this compound.
Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.
-
Preparation of Saturated Solution : An excess amount of the solid this compound is added to a known volume of the desired solvent (e.g., water, buffer of specific pH, or organic solvent) in a sealed, temperature-controlled container.
-
Equilibration : The container is agitated, for example, using an orbital shaker, at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.
-
Phase Separation : After equilibration, the undissolved solid is separated from the saturated solution. This is commonly achieved by centrifugation followed by filtration through a chemically inert filter (e.g., a 0.22 µm PTFE syringe filter) that does not absorb the solute.
-
Quantification : The concentration of this compound in the clear filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve is generated using standard solutions of known concentrations for accurate quantification.
-
Data Reporting : The solubility is typically reported in units of mg/mL or mol/L at the specified temperature and pH.
pKa Determination (Potentiometric Titration)
Potentiometric titration is a precise method for determining the acid dissociation constant (pKa) of ionizable compounds.
-
Sample Preparation : A known amount of this compound is dissolved in a suitable solvent, often a co-solvent system (e.g., water-methanol) for poorly water-soluble compounds, to a known concentration. The ionic strength of the solution is typically kept constant using an electrolyte like KCl.
-
Titration Setup : The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
Titration : A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added incrementally to the sample solution.
-
Data Acquisition : The pH of the solution is recorded after each addition of the titrant, allowing the solution to equilibrate.
-
Data Analysis : A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the curve.
logP Determination (HPLC Method)
The partition coefficient (logP) between n-octanol and water is a key indicator of a compound's lipophilicity. Reverse-phase HPLC provides a rapid and efficient method for its estimation.
-
System Calibration : A series of standard compounds with known logP values are injected into a reverse-phase HPLC system (e.g., C18 column).
-
Retention Time Measurement : The retention time (t_R_) for each standard is measured under isocratic conditions with a mobile phase of a specific composition (e.g., methanol/water or acetonitrile/water). The dead time (t_0_) is also determined using a non-retained compound.
-
Calculation of Capacity Factor (k') : The capacity factor for each standard is calculated using the formula: k' = (t_R_ - t_0_) / t_0_.
-
Calibration Curve : A calibration curve is constructed by plotting the logarithm of the capacity factor (log k') against the known logP values of the standards. A linear relationship is typically observed.
-
This compound Analysis : this compound is injected into the same HPLC system under identical conditions, and its retention time and log k' are determined.
-
logP Determination : The logP of this compound is then calculated from the calibration curve equation.
Visualizations
The following diagrams illustrate key concepts relevant to the research and development of this compound.
Caption: COMT Inhibition by this compound.
Caption: Experimental Workflow for Physicochemical Characterization.
Caption: Physicochemical Properties and Their Impact on Drug Efficacy.
References
- 1. Entacapone | C14H15N3O5 | CID 5281081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. jbsd.in [jbsd.in]
- 4. [Entacapone Related Compound A (25 mg) ((Z)-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)-N,N-diethylacrylamide)] - CAS [145195-63-7] [store.usp.org]
- 5. GSRS [precision.fda.gov]
- 6. pdf.hres.ca [pdf.hres.ca]
- 8. Entacapone | 130929-57-6 [chemicalbook.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Entacapone | Cell Signaling Technology [cellsignal.com]
- 11. researchgate.net [researchgate.net]
(Z)-Entacapone's Binding Affinity to Catechol-O-Methyltransferase (COMT): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Z)-Entacapone is a potent, selective, and reversible inhibitor of catechol-O-methyltransferase (COMT), an enzyme pivotal in the metabolic pathway of levodopa, the primary medication for Parkinson's disease. By inhibiting COMT, this compound prevents the peripheral breakdown of levodopa, thereby increasing its bioavailability and central nervous system uptake. This guide provides an in-depth analysis of the binding affinity of this compound to COMT, detailing the quantitative data, experimental methodologies, and relevant biological pathways.
Quantitative Binding Affinity Data
The inhibitory potency of this compound on COMT is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The binding affinity can vary depending on the specific isoform of COMT (soluble, S-COMT, or membrane-bound, MB-COMT) and the tissue source.
| COMT Isoform/Source | Inhibitor | IC50 (nM) |
| Rat Liver Soluble COMT | This compound | 14.3 |
| Rat Liver Total COMT | This compound | 20.1 |
| Rat Liver Membrane-Bound COMT | This compound | 73.3 |
| Human Liver COMT | This compound | 151 |
Experimental Protocol: COMT Inhibition Assay
The following protocol outlines a common method for determining the IC50 value of this compound for COMT activity. This assay is based on the quantification of the methylated product of a catechol substrate.
1. Materials and Reagents:
-
Recombinant human soluble COMT (S-COMT)
-
This compound
-
3,4-dihydroxybenzoic acid (substrate)
-
S-adenosyl-L-methionine (SAM) (methyl donor)
-
Magnesium chloride (MgCl2)
-
Tris-HCl buffer
-
Radiolabeled SAM ([³H]-SAM) or a fluorescent substrate for non-radioactive detection
-
Scintillation cocktail (for radioactive assay)
-
Microplate reader (for fluorescent or colorimetric assay)
-
Standard laboratory equipment (pipettes, tubes, incubator, etc.)
2. Assay Procedure:
-
Preparation of Reaction Mixture: Prepare a reaction buffer containing Tris-HCl (pH 7.4) and MgCl2.
-
Enzyme and Inhibitor Incubation:
-
In a microplate, add a defined amount of recombinant S-COMT to each well.
-
Add varying concentrations of this compound to the wells. Include a control well with no inhibitor.
-
Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15 minutes) at 37°C to allow for binding.
-
-
Initiation of Reaction:
-
To each well, add the substrate (3,4-dihydroxybenzoic acid) and the methyl donor (SAM, including a tracer amount of [³H]-SAM if using the radioactive method).
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 20-30 minutes).
-
-
Termination of Reaction: Stop the reaction by adding a strong acid (e.g., hydrochloric acid).
-
Product Quantification:
-
Radioactive Method: Extract the radiolabeled methylated product using an organic solvent (e.g., ethyl acetate). Transfer the organic phase to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Non-Radioactive Methods: If using a fluorescent or colorimetric substrate, measure the signal using a microplate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the percentage of COMT inhibition for each concentration of this compound compared to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Signaling Pathway and Mechanism of Action
COMT plays a crucial role in the metabolism of catecholamines, including levodopa. The inhibition of this enzyme by this compound has significant implications for the treatment of Parkinson's disease.
(Z)-Entacapone: An In-Depth Technical Guide to In Vitro Off-Target Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Z)-Entacapone, the active geometric isomer of the catechol-O-methyltransferase (COMT) inhibitor Entacapone, is a critical component of adjunctive therapy in Parkinson's disease. Its primary mechanism of action is the inhibition of COMT, which reduces the peripheral metabolism of levodopa, thereby increasing its bioavailability in the central nervous system. While its on-target effects are well-characterized, a comprehensive understanding of its in vitro off-target profile is essential for a complete safety and liability assessment in drug development. This guide provides a technical overview of the known and potential off-target effects of this compound, detailed methodologies for key in vitro safety pharmacology assays, and a framework for data interpretation.
While comprehensive public data from broad off-target screening panels for this compound is limited, this guide synthesizes available information and presents standardized protocols for the types of assays typically used to generate such a safety profile.
Known and Investigated Off-Target Activities
Research into the off-target effects of nitrocatechol-containing compounds has revealed some insights, although specific broad-panel screening data for this compound is not widely published.
-
3-Hydroxyisobutyryl-CoA Hydrolase (HIBCH): A differential competition capture compound mass spectrometry (dCCMS) strategy was employed to compare the off-target profiles of tolcapone and entacapone. This study identified HIBCH as a potential off-target of tolcapone, which is associated with hepatotoxicity. Notably, entacapone did not bind to HIBCH, suggesting a potential differentiating factor in their safety profiles[1].
Data Presentation: Framework for Off-Target Liability Assessment
The following tables provide a structured format for summarizing quantitative data from a comprehensive in vitro off-target screening panel. In the absence of publicly available data for this compound, these tables serve as a template for presenting results from the experimental protocols detailed in the subsequent sections.
Table 1: G-Protein Coupled Receptor (GPCR) Binding Profile
| Target | Ligand | Test Concentration (µM) | % Inhibition of Binding |
| Adenosine A₁ | [³H]-CCPA | 10 | Data Not Available |
| Adrenergic α₁A | [³H]-Prazosin | 10 | Data Not Available |
| Adrenergic α₂A | [³H]-Rauwolscine | 10 | Data Not Available |
| Adrenergic β₁ | [³H]-CGP-12177 | 10 | Data Not Available |
| Dopamine D₁ | [³H]-SCH 23390 | 10 | Data Not Available |
| Dopamine D₂ | [³H]-Spiperone | 10 | Data Not Available |
| Serotonin 5-HT₁A | [³H]-8-OH-DPAT | 10 | Data Not Available |
| Serotonin 5-HT₂A | [³H]-Ketanserin | 10 | Data Not Available |
| Muscarinic M₁ | [³H]-Pirenzepine | 10 | Data Not Available |
| Opioid µ | [³H]-DAMGO | 10 | Data Not Available |
| ... | ... | ... | ... |
Table 2: Kinase Inhibition Profile
| Kinase Target | Test Concentration (µM) | % Inhibition of Activity |
| ABL1 | 10 | Data Not Available |
| EGFR | 10 | Data Not Available |
| SRC | 10 | Data Not Available |
| VEGFR2 | 10 | Data Not Available |
| CDK2/cyclin A | 10 | Data Not Available |
| PKA | 10 | Data Not Available |
| PKCα | 10 | Data Not Available |
| ... | ... | ... |
Table 3: Ion Channel Modulation Profile
| Ion Channel Target | Assay Type | Test Concentration (µM) | % Inhibition of Current |
| hERG (KCNH2) | Patch Clamp | 1, 10, 30 | Data Not Available |
| Nav1.5 (Peak) | Patch Clamp | 10 | Data Not Available |
| Cav1.2 | Patch Clamp | 10 | Data Not Available |
| ... | ... | ... | ... |
Table 4: Nuclear Receptor Activation Profile
| Nuclear Receptor Target | Assay Type | Test Concentration (µM) | Fold Activation vs. Vehicle |
| Pregnane X Receptor (PXR) | Reporter Gene Assay | 10 | Data Not Available |
| Aryl Hydrocarbon Receptor (AhR) | Reporter Gene Assay | 10 | Data Not Available |
| Constitutive Androstane Receptor (CAR) | Reporter Gene Assay | 10 | Data Not Available |
| ... | ... | ... | ... |
Table 5: Cytochrome P450 Inhibition Profile
| CYP Isoform | Substrate | Test Concentration (µM) | IC₅₀ (µM) |
| CYP1A2 | Phenacetin | 0.1 - 100 | Data Not Available |
| CYP2C9 | Diclofenac | 0.1 - 100 | Data Not Available |
| CYP2C19 | S-Mephenytoin | 0.1 - 100 | Data Not Available |
| CYP2D6 | Dextromethorphan | 0.1 - 100 | Data Not Available |
| CYP3A4 | Midazolam | 0.1 - 100 | Data Not Available |
| ... | ... | ... | ... |
Experimental Protocols
Detailed methodologies for key in vitro off-target assays are provided below. These protocols are representative of industry-standard practices for safety pharmacology screening.
GPCR Radioligand Binding Assay
This assay measures the ability of a test compound to displace a radiolabeled ligand from its receptor, indicating potential binding interaction.
Principle: Competitive binding between the test compound and a high-affinity radioligand for a specific GPCR target expressed in a cell membrane preparation. The amount of radioactivity bound to the membranes is inversely proportional to the affinity of the test compound for the receptor.
Materials:
-
Receptor-expressing cell membranes (e.g., from CHO or HEK293 cells)
-
Radioligand (e.g., [³H]-Spiperone for D₂ receptors)
-
Test compound (this compound)
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)
-
Non-specific binding control (a high concentration of an unlabeled reference ligand)
-
96-well filter plates
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Compound Dilution: Prepare a serial dilution of this compound in the assay buffer.
-
Reaction Setup: In a 96-well plate, combine the cell membrane preparation, the radioligand at a concentration close to its Kd, and either the test compound, vehicle control, or non-specific binding control.
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through the filter plate to separate bound from free radioligand. Wash the filters with ice-cold assay buffer to remove unbound radioactivity.
-
Detection: Add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the percent inhibition of specific binding at each concentration of the test compound. Specific binding is defined as total binding minus non-specific binding.
In Vitro Kinase Inhibition Assay
This assay determines the potential of a compound to inhibit the activity of a specific kinase.
Principle: A purified kinase enzyme phosphorylates a specific substrate in the presence of ATP. The amount of product (phosphorylated substrate or ADP) is measured. A decrease in product formation in the presence of the test compound indicates inhibition.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
Adenosine 5'-triphosphate (ATP)
-
Test compound (this compound)
-
Kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mM EGTA)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well white microplates
-
Luminometer
Procedure:
-
Reagent Preparation: Prepare solutions of the kinase, substrate, and ATP in the kinase assay buffer.
-
Compound Plating: Dispense serially diluted this compound or vehicle control into the microplate wells.
-
Kinase Reaction: Add the kinase to the wells and pre-incubate briefly with the compound. Initiate the reaction by adding a mixture of the substrate and ATP.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes) to allow for the enzymatic reaction to proceed within the linear range.
-
Detection: Stop the kinase reaction and add the ADP detection reagent according to the manufacturer's protocol. This typically involves a two-step process to first deplete remaining ATP and then convert ADP to ATP, which is used to generate a luminescent signal.
-
Signal Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition of kinase activity for each compound concentration relative to the vehicle control.
hERG Channel Patch Clamp Assay
This assay is a critical component of cardiovascular safety assessment, evaluating a compound's potential to block the hERG potassium channel, which can lead to QT interval prolongation and life-threatening arrhythmias.
Principle: The whole-cell patch clamp technique is used to measure the inhibitory effect of a compound on the ionic current flowing through hERG channels heterologously expressed in a mammalian cell line.
Materials:
-
Mammalian cell line stably expressing the hERG channel (e.g., HEK293 or CHO cells)
-
Extracellular solution (in mM): 145 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, pH 7.4
-
Intracellular solution (in mM): 120 KCl, 5.374 CaCl₂, 1.75 MgCl₂, 10 HEPES, 4 Na₂-ATP, 10 EGTA, pH 7.2
-
Test compound (this compound)
-
Patch clamp rig (amplifier, micromanipulator, perfusion system)
-
Glass micropipettes
Procedure:
-
Cell Preparation: Culture hERG-expressing cells to an appropriate confluency.
-
Pipette Preparation: Fabricate micropipettes from borosilicate glass capillaries and fill with intracellular solution.
-
Whole-Cell Configuration: Achieve a gigaseal between the micropipette and a single cell, followed by rupture of the cell membrane to establish the whole-cell recording configuration.
-
Voltage Protocol: Apply a specific voltage-clamp protocol to elicit hERG currents. A typical protocol involves a depolarizing pulse to activate the channels, followed by a repolarizing step or ramp to measure the characteristic tail current.
-
Compound Application: After establishing a stable baseline current, perfuse the cell with the extracellular solution containing known concentrations of this compound.
-
Data Acquisition: Record the hERG current before, during, and after compound application.
-
Data Analysis: Measure the amplitude of the hERG tail current and calculate the percent inhibition at each compound concentration.
Nuclear Receptor Activation Assay
This cell-based assay assesses the potential of a compound to activate nuclear receptors, which can lead to unintended gene regulation and drug-drug interactions.
Principle: A reporter gene (e.g., luciferase) is placed under the control of a response element for a specific nuclear receptor. A cell line is engineered to express the nuclear receptor and the reporter construct. Activation of the receptor by a ligand (the test compound) leads to the expression of the reporter gene, which can be quantified.
Materials:
-
HEK293T or other suitable host cell line
-
Expression plasmid for the nuclear receptor of interest (e.g., PXR)
-
Reporter plasmid containing a luciferase gene downstream of the receptor's response element
-
Transfection reagent
-
Test compound (this compound)
-
Positive control agonist (e.g., Rifampicin for PXR)
-
Cell culture medium and reagents
-
96-well clear bottom, white-walled plates
-
Lysis buffer and luciferase substrate
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells into 96-well plates.
-
Transfection: Co-transfect the cells with the nuclear receptor expression plasmid and the reporter plasmid.
-
Compound Treatment: After an appropriate incubation period post-transfection, treat the cells with serial dilutions of this compound, vehicle control, or a positive control agonist.
-
Incubation: Incubate the cells for 16-24 hours to allow for receptor activation and reporter gene expression.
-
Cell Lysis and Signal Detection: Lyse the cells and add the luciferase substrate.
-
Luminescence Measurement: Measure the luminescent signal using a plate reader.
-
Data Analysis: Normalize the luciferase activity (e.g., to a co-transfected control reporter or total protein) and calculate the fold activation relative to the vehicle control.
Conclusion
References
- 1. Identification of Potential Off-target Toxicity Liabilities of Catechol-O-methyltransferase Inhibitors by Differential Competition Capture Compound Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cellular and Mitochondrial Toxicity of Tolcapone, Entacapone, and New Nitrocatechol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Toxicology of (Z)-Entacapone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical toxicology of (Z)-Entacapone. As this compound is the geometric isomer and a metabolite of Entacapone (the (E)-isomer), and constitutes a minor component, the majority of the available toxicological data pertains to the (E)-isomer. Regulatory assessments have considered the toxicological profile of both isomers to be similar, particularly in terms of acute toxicity. This document summarizes the key findings from preclinical safety studies, details the experimental protocols for these studies, and provides visualizations of relevant pathways and workflows.
Quantitative Toxicology Data
The following tables summarize the quantitative data from preclinical toxicology studies of Entacapone. These findings are considered representative for the safety assessment of this compound.
Table 1: Acute Toxicity
| Species | Route of Administration | Vehicle | LD50 (mg/kg) | Observed Effects | Reference |
| Mouse | Oral | Not Specified | > 2000 | Transient symptomology, no long-term changes. | [1] |
| Rat | Oral | Not Specified | > 2000 | Transient symptomology, no long-term changes. | [1] |
The acute toxicity of the (Z)-isomer is reported to be similar to that of the (E)-isomer and is considered low.[1]
Table 2: Repeated Dose Toxicity
| Species | Duration | Route | Dose Levels (mg/kg/day) | NOAEL (mg/kg/day) | Key Findings | Reference |
| Rat | 28-day | Oral | Up to 600 | - | Hyaline bodies in the kidneys of male rats at the highest dose. | [1] |
| Rat | 13-week | Oral | Not Specified | 65 | Slight anemia in high-dose groups. | [1] |
| Rat | 52-week | Oral | Up to 400 | 90 | Increased incidence of chronic progressive nephropathy and chronic myocarditis in males at the highest dose. | [1] |
| Dog | 13-week | Oral | Not Specified | 45 | Slight anemia in high-dose groups. | [1] |
| Dog | 52-week | Oral | Not Specified | 80 | Slight anemia in high-dose groups; dark-colored feces and yellow-orange urine. | [1] |
Table 3: Carcinogenicity
| Species | Duration | Route | Dose Levels (mg/kg/day) | Key Findings | Reference |
| Rat | 104-week | Oral | Up to 400 | Increased number of adenomas and carcinomas in the kidneys of males, related to the male rat-specific protein α2μ-globulin, which is not found in humans. | [1] |
Table 4: Reproductive and Developmental Toxicity
| Species | Study Type | Route | Dose Levels (mg/kg/day) | Key Findings | Reference |
| Rabbit | Embryo-fetal Development | Oral | Not Specified | Decreased fetal weight and a slightly delayed bone development at systemic exposure levels within the therapeutic range. Both levodopa and combinations of carbidopa and levodopa have caused visceral and skeletal malformations in rabbits. | [2] |
Experimental Protocols
The following are detailed methodologies for key preclinical toxicology experiments, based on OECD guidelines, which are standard for regulatory submissions.
Acute Oral Toxicity (Fixed Dose Procedure - OECD 420)
-
Test System: Typically, young adult female rats are used. A total of five animals are normally used for each dose level investigated.[3][4]
-
Housing and Feeding: Animals are housed in standard conditions with controlled temperature, humidity, and light-dark cycle. Standard laboratory diet and water are provided ad libitum, except for a brief fasting period before dosing.[3][4]
-
Dosing: The test substance is administered in a single dose by gavage. The initial dose is selected from a series of fixed doses (5, 50, 300, 2000, or 5000 mg/kg) based on a sighting study to identify a dose that produces some signs of toxicity without causing mortality.[3][4]
-
Observations: Animals are observed for mortality, clinical signs of toxicity, and behavioral changes at least once during the first 30 minutes, periodically during the first 24 hours, and daily thereafter for a total of 14 days. Body weight is recorded weekly.[5]
-
Pathology: At the end of the observation period, all animals are subjected to a gross necropsy.[3][4]
Repeated Dose 90-Day Oral Toxicity Study in Rodents (OECD 408)
-
Test System: Young, healthy adult rodents (preferably rats) are used. At least 10 males and 10 females are used in each dose group.[6][7]
-
Housing and Feeding: Animals are housed under standard laboratory conditions. Diet and water are provided ad libitum.[7]
-
Dosing: The test substance is administered daily in graduated doses to several groups for 90 days. At least three dose levels and a control group are used. The route of administration is typically oral (gavage, diet, or drinking water).[6][7]
-
Observations: Daily clinical observations are performed. Body weight and food/water consumption are recorded weekly. Ophthalmoscopy is performed before the study and at termination. Hematology, clinical biochemistry, and urinalysis are conducted at termination.[6]
-
Pathology: All animals are subjected to a full gross necropsy. A comprehensive set of organs and tissues from all animals in the control and high-dose groups are examined microscopically.
Carcinogenicity Studies (OECD 451)
-
Test System: Typically, rats or mice are used. Each dose group and the concurrent control group should contain at least 50 animals of each sex.[8][9][10]
-
Housing and Feeding: Standard housing and feeding conditions are maintained.[10]
-
Dosing: The test substance is administered daily for a major portion of the animal's lifespan (e.g., 24 months for rats). At least three dose levels plus a control are used. The route of administration should be relevant to human exposure.[11]
-
Observations: Animals are observed daily for clinical signs of toxicity and tumor development. Body weight and food consumption are recorded regularly.[11]
-
Pathology: A complete gross necropsy is performed on all animals. Histopathological examination of all organs and tissues is conducted, with special attention to any lesions.[8][9]
In Vitro Mammalian Cell Gene Mutation Test (OECD 476)
-
Test System: Cultured mammalian cells, such as L5178Y mouse lymphoma cells or CHO, V79, or L5178Y cells for the HPRT test.[12][13]
-
Procedure: Cells are exposed to the test substance, both with and without an exogenous metabolic activation system (e.g., S9 fraction from rat liver), for a suitable period.[13] At least four analyzable concentrations are used.[13]
-
Endpoint Measurement: After exposure, cells are cultured to allow for the expression of mutations. Mutant frequency is determined by seeding known numbers of cells in a medium with a selective agent to detect mutant colonies and in a medium without the selective agent to determine cloning efficiency.[12][13]
Reproduction/Developmental Toxicity Screening Test (OECD 421)
-
Test System: Typically, rats are used. Each group should start with at least 10 animals of each sex.[14][15][16]
-
Dosing: The test substance is administered in graduated doses to several groups of males and females. Males are dosed for a minimum of four weeks, and females are dosed throughout the study (approximately 63 days).[15][16]
-
Mating and Observations: Animals are mated. Females are allowed to litter and rear their pups until at least day 13 post-partum. Observations include effects on mating performance, fertility, pregnancy and parturition, and offspring survival and growth.[14][17]
-
Pathology: A gross necropsy and histopathological examination of the reproductive organs are performed on the parent animals.[15][16]
Visualizations
Signaling Pathway: COMT Inhibition by Entacapone
Caption: Mechanism of action of Entacapone in inhibiting peripheral COMT.
Experimental Workflow: Carcinogenicity Study
Caption: General workflow for a 2-year rodent carcinogenicity study.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. ema.europa.eu [ema.europa.eu]
- 3. oecd.org [oecd.org]
- 4. librarysearch.williams.edu [librarysearch.williams.edu]
- 5. Acute Toxicity Studies - Study Design of OECD Guideline 420: Acute Oral Toxicity – Fixed Dose Method - Tox Lab [toxlab.co]
- 6. oecd.org [oecd.org]
- 7. Oral Toxicity OECD 408 - Altogen Labs [altogenlabs.com]
- 8. quantics.co.uk [quantics.co.uk]
- 9. mhlw.go.jp [mhlw.go.jp]
- 10. policycommons.net [policycommons.net]
- 11. oecd.org [oecd.org]
- 12. thepsci.eu [thepsci.eu]
- 13. oecd.org [oecd.org]
- 14. catalog.labcorp.com [catalog.labcorp.com]
- 15. oecd.org [oecd.org]
- 16. oecd.org [oecd.org]
- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Methodological & Application
Application Notes and Protocols: (Z)-Entacapone in vitro COMT Inhibition Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Catechol-O-methyltransferase (COMT) is a key enzyme in the metabolic pathway of catecholamines and catechol drugs. It catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to a hydroxyl group of a catechol substrate.[1] (Z)-Entacapone is a potent and selective, peripherally acting COMT inhibitor used in the management of Parkinson's disease to enhance the bioavailability of levodopa.[2] This document provides a detailed protocol for an in vitro fluorescence-based assay to determine the inhibitory activity of this compound on COMT.
The assay utilizes the fluorogenic substrate aesculetin (6,7-dihydroxycoumarin). In the presence of COMT and the methyl donor SAM, aesculetin is methylated to scopoletin (7-hydroxy-6-methoxycoumarin), a highly fluorescent product.[3][4] The increase in fluorescence is directly proportional to COMT activity. The inhibitory effect of this compound is quantified by measuring the reduction in scopoletin formation.
Signaling Pathway Diagram
Caption: Mechanism of COMT-catalyzed methylation and its inhibition by this compound.
Quantitative Data Summary
The following tables summarize key quantitative data for the COMT inhibition assay.
Table 1: Physicochemical and Inhibitory Properties of this compound
| Parameter | Value | Reference(s) |
| Molecular Weight | 305.29 g/mol | |
| Formula | C₁₄H₁₅N₃O₅ | |
| Solubility | Soluble to 100 mM in DMSO | |
| IC₅₀ Values | ||
| Rat Liver Soluble COMT | 14.3 nM | [5] |
| Rat Liver Membrane-Bound COMT | 73.3 nM | [5] |
| Human Liver COMT | 53 nM (24–64 nM 95% CI) | [3] |
| Human Duodenal COMT | 151 nM | [2] |
Table 2: Key Reagents and Recommended Concentrations
| Reagent | Stock Concentration | Final Assay Concentration |
| Recombinant Human S-COMT | 1 mg/mL | 1-2 µg/mL |
| Aesculetin (Substrate) | 10 mM in DMSO | 10 µM |
| S-adenosyl-L-methionine (SAM) | 10 mM in water | 200 µM |
| MgCl₂ | 1 M | 5-10 mM |
| Dithiothreitol (DTT) | 1 M | 1-2.5 mM |
| This compound | 10 mM in DMSO | 0.1 nM to 10 µM (serial dilution) |
| Assay Buffer (Phosphate) | 1 M, pH 7.4 | 100 mM |
Experimental Protocols
Preparation of Reagents and Stock Solutions
-
Assay Buffer (100 mM Phosphate Buffer, pH 7.4): Prepare a 1 M stock solution of potassium phosphate buffer, pH 7.4. Dilute to 100 mM with ultrapure water for the final assay buffer. This buffer is preferred as it provides stable fluorescence for scopoletin.[6]
-
Recombinant Human S-COMT (1 mg/mL stock): Reconstitute lyophilized enzyme in the recommended buffer (e.g., Tris-HCl or phosphate buffer with glycerol for stability) to a stock concentration of 1 mg/mL. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
-
This compound (10 mM stock): Dissolve this compound in 100% DMSO to create a 10 mM stock solution. Store at -20°C.
-
Aesculetin (10 mM stock): Dissolve aesculetin in 100% DMSO to create a 10 mM stock solution. Store protected from light at -20°C.
-
S-adenosyl-L-methionine (SAM) (10 mM stock): Dissolve SAM in ultrapure water. Prepare fresh on the day of the experiment and keep on ice, as it is unstable in solution.[7]
-
MgCl₂ (1 M stock): Dissolve magnesium chloride in ultrapure water. Store at 4°C.
-
Dithiothreitol (DTT) (1 M stock): Dissolve DTT in ultrapure water. Aliquot and store at -20°C.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the in vitro COMT inhibition assay.
Assay Protocol
This protocol is designed for a 96-well plate format with a final reaction volume of 200 µL.
-
Prepare this compound Dilutions:
-
Perform a serial dilution of the 10 mM this compound stock solution in assay buffer containing a constant percentage of DMSO (e.g., 1%) to achieve the desired final concentrations (e.g., ranging from 0.1 nM to 10 µM).
-
Prepare a "no inhibitor" control containing only the assay buffer with the same final percentage of DMSO.
-
-
Set up the Reaction Plate:
-
Add 20 µL of each this compound dilution or the DMSO control to the appropriate wells of a black, clear-bottom 96-well plate.
-
-
Prepare Master Mix:
-
Prepare a master mix containing the assay buffer, MgCl₂, DTT, and recombinant human S-COMT at concentrations that will be correct after all additions.
-
Example Master Mix for 100 reactions (20 mL total): 2 mL of 1 M Phosphate Buffer, 100 µL of 1 M MgCl₂, 25 µL of 1 M DTT, 20-40 µL of 1 mg/mL COMT, and 17.8 mL ultrapure water.
-
-
Assemble the Reaction (Pre-initiation):
-
Add 140 µL of the Master Mix to each well.
-
Add 20 µL of diluted aesculetin (from a working stock to achieve a 10 µM final concentration) to each well.
-
Mix gently by pipetting or on a plate shaker.
-
-
Pre-incubation:
-
Incubate the plate at 37°C for 5 minutes. This allows the inhibitor to bind to the enzyme before the reaction starts.[3]
-
-
Reaction Initiation and Incubation:
-
Initiate the reaction by adding 20 µL of freshly prepared SAM solution (to achieve a 200 µM final concentration) to all wells.
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
Monitor the increase in fluorescence kinetically for 40-60 minutes or perform an endpoint reading after a fixed time.[3][8]
-
Fluorescence Reading: Excitation wavelength at 355-405 nm and emission wavelength at 460 nm.[3][9]
-
Data Analysis
-
Calculate Percent Inhibition:
-
Determine the rate of reaction (slope of fluorescence vs. time) or the final fluorescence value for each well.
-
The percent inhibition for each Entacapone concentration is calculated using the following formula:
% Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_Blank) / (Signal_Control - Signal_Blank))
-
Signal_Inhibitor: Fluorescence from wells containing this compound.
-
Signal_Control: Fluorescence from wells with DMSO only (maximum enzyme activity).
-
Signal_Blank: Fluorescence from wells without enzyme or without SAM (background).
-
-
Determine IC₅₀ Value:
-
Plot the percent inhibition as a function of the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response (variable slope) curve using a suitable software package (e.g., GraphPad Prism, R).[10]
-
The IC₅₀ is the concentration of this compound that produces 50% inhibition of COMT activity.
-
Conclusion
This fluorescence-based assay provides a robust, sensitive, and high-throughput compatible method for determining the in vitro inhibitory potency of this compound against COMT. The protocol is adaptable for screening other potential COMT inhibitors and for conducting detailed kinetic studies. Accurate and consistent results depend on the quality of reagents, precise pipetting, and appropriate data analysis.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Catechol-O-methyltransferase: variation in enzyme activity and inhibition by entacapone and tolcapone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. mdpi.com [mdpi.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Inhibition of catechol-O-methyltransferase activity in human breast cancer cells enhances the biological effect of the green tea polyphenol (-)-EGCG - PMC [pmc.ncbi.nlm.nih.gov]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. graphpad.com [graphpad.com]
Application Notes and Protocols for (Z)-Entacapone in Primary Neuron Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Z)-Entacapone is a selective, reversible inhibitor of catechol-O-methyltransferase (COMT), an enzyme involved in the degradation of catecholamines.[1] Primarily used in the management of Parkinson's disease, it enhances the therapeutic effects of levodopa by increasing its bioavailability in the central nervous system.[1][2] Emerging in vivo research has highlighted a potential neuroprotective role for Entacapone, independent of its effects on levodopa metabolism. Studies in animal models have demonstrated that Entacapone can promote hippocampal neurogenesis and improve memory functions.[3][4] The proposed mechanism for these effects involves the activation of the Brain-Derived Neurotrophic Factor (BDNF) signaling pathway.[3][4]
These application notes provide a comprehensive guide for researchers to investigate the potential neuroprotective and neurogenic effects of this compound directly in primary neuron cultures. The following protocols are designed as a foundational framework for determining optimal concentrations, assessing neuroprotective efficacy, and elucidating the underlying molecular mechanisms in an in vitro setting.
Data Presentation
While direct in vitro data on the neuroprotective effects of this compound in primary neurons is not yet widely published, the following tables summarize key quantitative findings from in vivo studies that form the basis for the proposed in vitro investigations.
Table 1: In Vivo Effects of Entacapone on Neurogenesis Markers
| Treatment Group | Ki67-positive cells (proliferating) | Doublecortin-positive cells (immature neurons) | pCREB-positive cells |
| Vehicle Control | Baseline | Baseline | Baseline |
| Entacapone (50 mg/kg) | Significantly Increased | Significantly Increased | Significantly Increased |
| Entacapone (200 mg/kg) | Significantly Increased | Significantly Increased | Significantly Increased |
| Data summarized from in vivo studies in mice, indicating a dose-dependent increase in markers of neurogenesis in the hippocampus following Entacapone treatment.[3][4] |
Table 2: In Vivo Effects of Entacapone on BDNF-TrkB Signaling Pathway
| Treatment Group | Mature BDNF Levels (% of Control) | Phosphorylated TrkB Levels (% of Control) |
| Vehicle Control | 100% | 100% |
| Entacapone (10 mg/kg) | 169.0% | 151.1% |
| Entacapone (50 mg/kg) | 162.3% | 156.0% |
| Entacapone (200 mg/kg) | 194.5% | 168.2% |
| Data from Western blot analysis of hippocampal homogenates from mice treated with Entacapone, showing significant upregulation of the BDNF-TrkB signaling pathway.[4] |
Table 3: Example Dose-Response of this compound on Primary Cortical Neuron Viability (Hypothetical Data)
| This compound (µM) | Neuronal Viability (% of Vehicle Control) |
| 0 (Vehicle) | 100% |
| 1 | 99.5% |
| 5 | 98.7% |
| 10 | 97.2% |
| 25 | 95.4% |
| 50 | 91.8% |
| This table presents hypothetical data to illustrate the expected outcome of a dose-response experiment to determine the non-toxic working concentration of this compound. Based on toxicity data in other cell types, significant toxicity is not expected in this concentration range.[2] |
Experimental Protocols
Protocol 1: Primary Cortical Neuron Culture
This protocol describes the isolation and culture of primary cortical neurons from embryonic day 18 (E18) rat pups.
Materials:
-
Timed-pregnant Sprague-Dawley rat (E18)
-
DMEM/F12 medium
-
Fetal Bovine Serum (FBS)
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Poly-D-lysine
-
Laminin
-
Papain and DNase I
-
Sterile dissection tools
Procedure:
-
Plate Coating:
-
Coat culture plates with 50 µg/mL Poly-D-lysine overnight at 37°C.
-
Wash plates three times with sterile water.
-
Coat with 10 µg/mL laminin for at least 4 hours at 37°C before plating neurons.
-
-
Dissection and Dissociation:
-
Euthanize the pregnant rat according to institutional guidelines and harvest the E18 embryos.
-
Dissect the cortices from the embryonic brains in ice-cold Hank's Balanced Salt Solution (HBSS).
-
Mince the cortical tissue and digest with a papain solution (20 units/mL) containing DNase I (100 units/mL) for 20-30 minutes at 37°C.
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
-
Plating and Culture:
-
Determine cell viability and density using a hemocytometer and Trypan Blue exclusion.
-
Plate the neurons at a density of 1 x 10^5 cells/cm² in pre-warmed Neurobasal medium.
-
Incubate the cultures at 37°C in a humidified incubator with 5% CO₂.
-
After 24 hours, replace half of the culture medium with fresh, pre-warmed medium. Continue to replace half of the medium every 3-4 days. Cultures are typically ready for experimental use after 7-10 days in vitro (DIV).
-
Protocol 2: Dose-Response Assay for this compound
This protocol is to determine the optimal non-toxic concentration of this compound for subsequent neuroprotection experiments.
Materials:
-
Primary neuron cultures (DIV 7-10)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
LDH (Lactate Dehydrogenase) cytotoxicity assay kit
Procedure:
-
On DIV 7, prepare serial dilutions of this compound in culture medium. It is recommended to test a range from 1 µM to 50 µM. Ensure the final DMSO concentration is below 0.1% in all conditions.
-
Treat the primary neuron cultures with the different concentrations of this compound for 24 hours.
-
Assess neuronal viability using the MTT assay:
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plates for 2-4 hours at 37°C.
-
Aspirate the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Assess cytotoxicity using the LDH assay:
-
Collect the culture supernatant.
-
Perform the LDH assay according to the manufacturer's instructions.
-
-
Normalize the results to the vehicle control group to determine the highest concentration with no significant toxicity.
Protocol 3: Neuroprotection Assay
This protocol assesses the neuroprotective effect of this compound against a neurotoxic insult (e.g., glutamate-induced excitotoxicity).
Procedure:
-
On DIV 7, pre-treat the primary neuron cultures with the optimal non-toxic concentration of this compound (determined in Protocol 2) for 2 hours.
-
Induce excitotoxicity by adding glutamate to the culture medium at a final concentration of 50 µM.
-
Co-incubate the neurons with this compound and glutamate for 24 hours.
-
Include the following control groups:
-
Vehicle control (no Entacapone, no glutamate)
-
This compound only control
-
Glutamate only control
-
-
Assess neuronal viability using the MTT and/or LDH assays as described in Protocol 2.
Protocol 4: Western Blot for BDNF-TrkB Pathway Activation
This protocol is to investigate the molecular mechanism of this compound's neuroprotective effects.
Procedure:
-
On DIV 7, treat primary neuron cultures with the optimal concentration of this compound for various time points (e.g., 0, 15, 30, 60 minutes) to assess pathway activation.
-
For neuroprotection experiments, treat cells as described in the neuroprotection assay and lyse the cells at the end of the 24-hour incubation.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against:
-
Phospho-TrkB (p-TrkB)
-
Total TrkB
-
BDNF
-
Phospho-CREB (p-CREB)
-
Total CREB
-
β-actin (as a loading control)
-
-
Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensities and normalize the phosphorylated proteins to their total protein levels.
Visualizations
Caption: Experimental workflow for evaluating this compound in primary neuron cultures.
References
- 1. Inhibition of catechol-O-methyltransferase (COMT) in the brain does not affect the action of dopamine and levodopa: an in vitro electrophysiological evidence from rat mesencephalic dopamine neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cellular and Mitochondrial Toxicity of Tolcapone, Entacapone, and New Nitrocatechol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Entacapone promotes hippocampal neurogenesis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Entacapone promotes hippocampal neurogenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (Z)-Entacapone Administration in Mouse Models of Parkinson's Disease
Audience: Researchers, scientists, and drug development professionals.
Introduction
(Z)-Entacapone is a potent, selective, and reversible inhibitor of catechol-O-methyltransferase (COMT). In the context of Parkinson's disease (PD), it is primarily used as an adjunct to levodopa (L-DOPA) therapy. By inhibiting COMT in the periphery, this compound prevents the breakdown of L-DOPA, thereby increasing its plasma half-life and bioavailability to the brain. This leads to more stable dopamine levels in the striatum, alleviating motor symptoms. Notably, both the (Z)- and (E)-isomers of Entacapone exhibit equivalent pharmacological activity as COMT inhibitors[1]. These application notes provide detailed protocols for the administration of this compound in established mouse models of Parkinson's disease, along with methods for assessing its efficacy.
Data Presentation: Quantitative Summary of this compound Administration
The following tables summarize quantitative data from studies utilizing Entacapone in rodent models of Parkinson's disease and related neurobehavioral assessments.
Table 1: this compound Dosage and Administration in Mouse Models
| Mouse Model | Strain | This compound Dosage | Administration Route | Co-administration | Treatment Duration | Reference |
| Non-diseased | C57BL/6J | 10, 50, 200 mg/kg | Oral gavage | None | Daily for 4 weeks | [2] |
| MPTP-induced | C57BL/6 | 10, 30 mg/kg | Oral | L-DOPA/carbidopa | Not specified | [1] |
| 6-OHDA-lesioned | Sprague-Dawley Rat | 30 mg/kg/day | Intraperitoneal (i.p.) | L-DOPA (50 mg/kg/day) + Benserazide (12.5 mg/kg/day) | 22 consecutive days | [3] |
| 6-OHDA-lesioned | Sprague-Dawley Rat | 30 mg/kg | Intraperitoneal (i.p.) | Levodopa (6 mg/kg, twice daily) | 22 consecutive days | [4] |
*Note: Data from rat models are included due to the relevance of the experimental design and findings for preclinical Parkinson's research.
Table 2: Behavioral and Neurochemical Outcomes of this compound Treatment
| Mouse Model | Behavioral Test | Key Findings with this compound | Neurochemical/Histological Outcome | Key Findings with this compound | Reference |
| Non-diseased | Novel Object Recognition | Increased exploration time at 50 and 200 mg/kg | Hippocampal Neurogenesis | Increased Ki67-positive, doublecortin-positive, and pCREB-positive cells; activated BDNF-TrkB-pCREB pathway | [2] |
| 6-OHDA-lesioned Rat | Rotational Behavior | Potentiated L-DOPA-induced contralateral circling | Striatal Dopamine Metabolites | Increased L-DOPA, DA, DOPAC, HVA; Decreased 3-OMD | [1] |
| 6-OHDA-lesioned Rat | Motor Fluctuations ("Wearing-off") | Reversed and prevented the shortening of motor response duration | Not specified | Not specified | [3] |
| 6-OHDA-lesioned Rat* | Levodopa-Induced Dyskinesias (LIDs) | Decreased severity and delayed onset of LIDs | Not specified | Not specified | [4] |
*Note: Data from rat models are included due to the relevance of the experimental design and findings for preclinical Parkinson's research.
Experimental Protocols
Preparation and Administration of this compound
This compound is poorly soluble in water. The following protocol describes a common method for preparing a suspension for oral gavage or intraperitoneal injection.
Materials:
-
This compound powder
-
Vehicle: 0.5% (w/v) carboxymethylcellulose (CMC) in sterile water or saline
-
Mortar and pestle or homogenizer
-
Vortex mixer
-
Sterile syringes and gavage/injection needles
Protocol:
-
Calculate the required amount of this compound and vehicle based on the desired dose and the number and weight of the mice.
-
Weigh the this compound powder accurately.
-
Levigate the powder with a small amount of the vehicle in a mortar to form a smooth paste.
-
Gradually add the remaining vehicle while continuously triturating or homogenizing to ensure a uniform suspension.
-
Vortex the suspension thoroughly before each administration to ensure homogeneity.
-
For oral administration, use a gavage needle to deliver the suspension directly into the stomach.
-
For intraperitoneal injection, ensure the suspension is fine enough to pass through the needle without clogging. Administer the injection into the lower abdominal quadrant, avoiding the midline to prevent damage to internal organs.
Mouse Models of Parkinson's Disease
The MPTP model is a widely used neurotoxin-based model that recapitulates many of the pathological features of Parkinson's disease, particularly the loss of dopaminergic neurons in the substantia nigra.
Materials:
-
MPTP hydrochloride
-
Sterile saline (0.9% NaCl)
-
Appropriate safety equipment (work in a certified chemical fume hood, wear personal protective equipment)
-
C57BL/6 mice (known to be susceptible to MPTP)
Protocol (Sub-acute regimen):
-
Prepare a fresh solution of MPTP in sterile saline on the day of injection. A common dose is 20-30 mg/kg.
-
Administer MPTP via intraperitoneal (i.p.) injection once daily for five consecutive days.
-
House the mice in a dedicated, clearly labeled cage. Handle all bedding and waste as hazardous.
-
Behavioral testing and subsequent this compound treatment can typically commence 7-21 days after the final MPTP injection, allowing for the stabilization of the dopaminergic lesion.
The 6-OHDA model involves the stereotaxic injection of this neurotoxin directly into the nigrostriatal pathway, leading to a more localized and often unilateral lesion.
Materials:
-
6-OHDA hydrochloride
-
Sterile saline (0.9% NaCl) with 0.02% ascorbic acid (to prevent oxidation)
-
Desipramine (to protect noradrenergic neurons)
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane)
-
Hamilton syringe
Protocol (Unilateral Medial Forebrain Bundle Lesion):
-
Anesthetize the mouse and secure it in the stereotaxic frame.
-
Administer desipramine (25 mg/kg, i.p.) 30 minutes prior to 6-OHDA injection.
-
Drill a small hole in the skull at the desired coordinates for the medial forebrain bundle (coordinates will need to be optimized for the specific mouse strain and age).
-
Prepare a fresh solution of 6-OHDA in saline with ascorbic acid. A typical concentration is 2-4 µg/µl.
-
Slowly inject 1-2 µl of the 6-OHDA solution into the target site.
-
Leave the needle in place for 5-10 minutes post-injection to allow for diffusion before slowly retracting it.
-
Suture the incision and allow the mouse to recover. Post-operative care, including analgesics and soft food, is crucial.
-
Behavioral testing and this compound treatment can begin 2-3 weeks post-surgery.
Behavioral Assessments
Protocol:
-
Acclimatize the mice to the testing room for at least 30 minutes.
-
Place the mouse on the rotating rod of the rotarod apparatus.
-
For accelerating rotarod protocols, the rod typically starts at a low speed (e.g., 4 rpm) and gradually increases to a higher speed (e.g., 40 rpm) over a set period (e.g., 5 minutes).
-
Record the latency to fall from the rod.
-
Perform 2-3 trials per mouse with an inter-trial interval of at least 15 minutes.
Protocol:
-
Place the mouse in a transparent cylinder.
-
Videorecord the mouse for 5-10 minutes.
-
During playback, score the number of times the mouse rears and touches the cylinder wall with its left forepaw, right forepaw, or both forepaws simultaneously.
-
Calculate the percentage of contralateral (to the lesion) paw use to assess forelimb asymmetry.
Protocol:
-
Place the mouse in the center of an open field arena (e.g., a 40x40 cm box).
-
Use video tracking software to record the mouse's activity for a set duration (e.g., 10-20 minutes).
-
Analyze parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency.
Neurochemical and Histological Analyses
Protocol:
-
Euthanize the mouse and rapidly dissect the striata on ice.
-
Homogenize the tissue in an appropriate buffer (e.g., 0.1 M perchloric acid).
-
Centrifuge the homogenate and filter the supernatant.
-
Inject the supernatant into a high-performance liquid chromatography (HPLC) system with electrochemical detection.
-
Quantify dopamine and its metabolites (DOPAC and HVA) by comparing peak areas to known standards.
Protocol:
-
Perfuse the mouse transcardially with saline followed by 4% paraformaldehyde (PFA).
-
Dissect the brain and post-fix in 4% PFA overnight, followed by cryoprotection in a sucrose solution.
-
Cut coronal sections of the substantia nigra and striatum using a cryostat.
-
Perform immunohistochemical staining using a primary antibody against tyrosine hydroxylase (TH), a marker for dopaminergic neurons.
-
Use a suitable secondary antibody conjugated to a fluorescent marker or an enzyme for visualization.
-
Quantify the loss of TH-positive cells in the substantia nigra and the density of TH-positive fibers in the striatum using microscopy and image analysis software.
Mandatory Visualizations
Caption: Mechanism of this compound action in conjunction with L-DOPA therapy.
Caption: General experimental workflow for evaluating this compound in mouse models of Parkinson's disease.
Caption: Proposed signaling pathway for this compound-induced hippocampal neurogenesis.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. In vitro and in vivo characterization of Entacapone-loaded nanostructured lipid carriers developed by quality-by-design approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Entacapone Reduces Cortical Activation in Parkinson's Disease with Wearing-Off: A f-MRI Study | PLOS One [journals.plos.org]
- 4. pdf.hres.ca [pdf.hres.ca]
Application Note: HPLC Method for Quantifying (Z)-Entacapone in Plasma
Audience: Researchers, scientists, and drug development professionals.
Introduction
Entacapone is a selective and reversible catechol-O-methyltransferase (COMT) inhibitor used as an adjunct to levodopa/carbidopa therapy in the treatment of Parkinson's disease.[1][2] The administered drug is the (E)-isomer of Entacapone. Following oral administration, it is rapidly absorbed and undergoes extensive first-pass metabolism.[3][4][5] The primary metabolic pathway involves isomerization to its (Z)-isomer, which is the main metabolite found in plasma, followed by glucuronidation.[1][2][3][4][5][6][7] Accurate quantification of (Z)-Entacapone in plasma is crucial for pharmacokinetic and bioavailability studies.
This application note provides a detailed, validated High-Performance Liquid Chromatography (HPLC) method with UV detection for the reliable quantification of Entacapone in human plasma. An alternative, more sensitive LC-MS/MS method is also briefly described.
Analytical Principle
The primary method employs Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for the separation of the analyte from endogenous plasma components. Plasma samples are first deproteinized and extracted via a single-step Liquid-Liquid Extraction (LLE) to isolate the analyte and the internal standard (IS). The extract is then injected into the HPLC system, where the compounds are separated on a C18 stationary phase using an isocratic mobile phase. Detection and quantification are achieved using a UV detector set to 315 nm.[8][9]
Metabolic Pathway of Entacapone
The administered (E)-Entacapone is converted in the body to its main plasma metabolite, this compound.
Metabolism of (E)-Entacapone to this compound.
Materials and Reagents
-
Standards: this compound and Rofecoxib (Internal Standard) reference standards.
-
Solvents: HPLC grade Acetonitrile, Methanol, Ethyl Acetate, and n-Hexane.
-
Reagents: Potassium dihydrogen phosphate, Orthophosphoric acid.
-
Water: Deionized water (18.2 MΩ·cm).
-
Plasma: Drug-free human plasma with anticoagulant (e.g., K2-EDTA).
-
Equipment:
-
HPLC system with UV detector.
-
Analytical balance.
-
Centrifuge.
-
Vortex mixer.
-
Sample evaporator (e.g., nitrogen evaporator).
-
Micropipettes and standard laboratory glassware.
-
Experimental Protocols
-
Primary Stock Solutions (1 mg/mL): Accurately weigh 10 mg of this compound and Rofecoxib into separate 10 mL volumetric flasks. Dissolve and dilute to volume with methanol.
-
Working Standard Solutions: Prepare serial dilutions of the this compound stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards.
-
Internal Standard (IS) Working Solution (10 µg/mL): Dilute the Rofecoxib primary stock solution with the same diluent.
The following protocol is based on a validated method for extracting Entacapone from plasma.[8][9]
-
Aliquot: Pipette 500 µL of plasma sample (calibration standard, QC, or unknown) into a 2 mL microcentrifuge tube.
-
Add IS: Spike with 50 µL of the 10 µg/mL Rofecoxib working solution.
-
Extract: Add 1 mL of the extraction solvent (ethyl acetate/n-hexane, 30:70 v/v).
-
Mix: Vortex the tube for 2 minutes to ensure thorough mixing.
-
Centrifuge: Centrifuge at 10,000 x g for 10 minutes to separate the organic and aqueous layers.
-
Isolate: Carefully transfer the upper organic layer to a clean tube.
-
Evaporate: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute: Reconstitute the dried residue in 200 µL of the HPLC mobile phase.
-
Inject: Inject a 50 µL aliquot into the HPLC system for analysis.
Plasma sample preparation workflow via LLE.
For a faster, albeit potentially less clean, extraction, protein precipitation can be used.
-
Aliquot: Pipette 200 µL of plasma into a microcentrifuge tube.
-
Add IS: Spike with the internal standard.
-
Precipitate: Add 600 µL of cold acetonitrile (a 3:1 ratio of solvent to plasma is common).[10]
-
Mix: Vortex for 1 minute.
-
Centrifuge: Centrifuge at 14,000 x g for 15 minutes to pellet the precipitated proteins.
-
Collect & Inject: Transfer the supernatant to an HPLC vial and inject.
HPLC Method and Validation Data
The following tables summarize the chromatographic conditions and validation parameters for the HPLC-UV method.[8][9]
Table 1: HPLC-UV Chromatographic Conditions
| Parameter | Condition |
|---|---|
| HPLC System | Agilent 1100 Series or equivalent |
| Column | C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | 30 mM Phosphate Buffer (pH 2.75) : Acetonitrile (62:38, v/v) |
| Flow Rate | 1.0 mL/min |
| Mode | Isocratic |
| Injection Volume | 50 µL |
| Column Temp. | Ambient |
| Detector | UV |
| Wavelength | 315 nm |
Table 2: Method Validation Summary (HPLC-UV)
| Parameter | Result |
|---|---|
| Linearity Range | 25 - 2500 ng/mL |
| Correlation Coeff. (r²) | > 0.99 |
| Lower Limit of Quantitation (LLOQ) | 25 ng/mL |
| Within-Batch Precision (%RSD) | 1.7 - 7.8% |
| Between-Batch Precision (%RSD) | 2.2 - 4.2% |
| Within-Batch Accuracy (%) | 97.5 - 106.0% |
| Between-Batch Accuracy (%) | 98.7 - 107.5% |
| Plasma Stability | Stable for 30 days at -20°C |
Overall Analytical Workflow
The entire process from sample receipt to final data analysis follows a structured workflow.
Overall workflow for this compound quantification.
Alternative Method: LC-MS/MS
For studies requiring higher sensitivity and selectivity, a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is recommended. This approach offers lower limits of detection and can be particularly useful for analyzing samples with very low analyte concentrations.
Table 3: Example LC-MS/MS Conditions
| Parameter | Condition |
|---|---|
| LC System | UHPLC System |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization | Electrospray Ionization (ESI), Positive Mode |
| Column | C18 or C8 (e.g., 150 x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient or isocratic with Acetonitrile and 0.1% Formic Acid in Water |
| MRM Transitions | Entacapone: m/z 305.1 → 242.1 (example) |
| Internal Standard | Tolcapone or an isotopically labeled standard |
Conclusion
The described HPLC-UV method is simple, sensitive, and selective for the quantification of this compound in human plasma.[8][9] The single-step liquid-liquid extraction provides clean samples and consistent recoveries. The method has been validated with excellent linearity, accuracy, and precision, making it highly suitable for pharmacokinetic analysis and therapeutic drug monitoring in clinical and research settings.[8][9] For applications demanding higher throughput or lower detection limits, an LC-MS/MS method should be considered.
References
- 1. Entacapone | C14H15N3O5 | CID 5281081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. ajpaonline.com [ajpaonline.com]
- 4. jbsd.in [jbsd.in]
- 5. saspublishers.com [saspublishers.com]
- 6. Clinical Pharmacology of Entacapone (Comtan) From the FDA Reviewer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. High-performance liquid chromatography method for the quantification of entacapone in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for Studying Dopamine Metabolism In Vivo Using (Z)-Entacapone
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Z)-Entacapone, the active E-isomer of entacapone, is a potent, selective, and reversible inhibitor of catechol-O-methyltransferase (COMT).[1][2] Primarily acting in the periphery, it modulates the metabolism of levodopa (L-DOPA), the precursor to dopamine.[1][3] By inhibiting the COMT-mediated conversion of L-DOPA to 3-O-methyldopa (3-OMD), this compound increases the bioavailability and prolongs the plasma half-life of L-DOPA, leading to enhanced central dopamine delivery.[3][4] This property makes it an invaluable tool for in vivo studies of dopamine metabolism, particularly in the context of neurodegenerative diseases like Parkinson's disease. These application notes provide detailed protocols and quantitative data to guide researchers in utilizing this compound for such studies.
Mechanism of Action
This compound exerts its effect by competitively inhibiting the COMT enzyme, which is ubiquitously expressed, with the highest concentrations found in the liver and kidneys.[1][5] COMT plays a crucial role in the metabolic clearance of catechols, including L-DOPA and catecholaminergic neurotransmitters like dopamine, norepinephrine, and epinephrine.[1][5] In the presence of a DOPA decarboxylase (DDC) inhibitor (e.g., carbidopa or benserazide), which prevents the peripheral conversion of L-DOPA to dopamine, COMT becomes the primary enzyme responsible for L-DOPA's peripheral degradation.[1] this compound's inhibition of this pathway is central to its utility in dopamine research.
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Different Species
| Species | Dose | Route | Tmax (h) | Cmax (µg/mL) | t1/2 (h) | Bioavailability (%) | Reference |
| Human | 200 mg | Oral | ~1.0 | ~1.2 | ~2.5 (β-phase) | ~35 | [1] |
| Human | 5-800 mg | Oral | 0.4 - 0.9 | Dose-dependent | 0.27-3.44 | 30-46 | [6] |
| Rat | 10 mg/kg | Oral | - | - | 0.8 | - | [7] |
| Rat | 10-400 mg/kg | Oral | - | - | - | 20-55 | [8] |
| Dog | - | - | ~3.0 | - | 0.5-1.0 | - | [8] |
Table 2: Pharmacodynamic Effects of this compound on L-DOPA and Dopamine Metabolites in Rats
| Treatment | L-DOPA (Serum) | 3-OMD (Serum) | Dopamine (Striatum) | DOPAC (Striatum) | HVA (Striatum) | Reference |
| This compound (0.3-30 mg/kg, oral) + L-DOPA/Carbidopa | Significantly Increased | Significantly Decreased | Increased | Increased | Increased | [8] |
| This compound (30 mg/kg, oral) + L-DOPA/Carbidopa | - | - | Increased | - | Decreased | [5] |
| This compound (4.25-6.5 mg/kg) + L-DOPA/Benserazide | - | - | Larger Release | - | - | [4] |
Note: The direction of change is indicated as "Increased" or "Decreased". Specific fold-changes can be found in the cited literature.
Experimental Protocols
Protocol 1: In Vivo Microdialysis for Measuring Striatal Dopamine and Metabolites in Rats
This protocol is designed to assess the effect of this compound on dopamine and its metabolites in the striatum of freely moving rats, a common preclinical model for Parkinson's disease research.[5]
Materials:
-
Male Wistar or Sprague-Dawley rats (250-300g)
-
This compound
-
L-DOPA methyl ester
-
Benserazide hydrochloride
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., 4 mm membrane length)
-
Perfusion pump
-
Fraction collector
-
HPLC system with electrochemical detection (HPLC-ECD)
-
Artificial cerebrospinal fluid (aCSF)
-
Anesthetics (e.g., isoflurane)
Procedure:
-
Surgical Implantation of Microdialysis Probe:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Implant a guide cannula targeting the striatum (coordinates relative to bregma: AP +0.5 mm, ML ±3.0 mm, DV -3.5 mm).
-
Secure the cannula with dental cement and allow the animal to recover for at least 48 hours.
-
-
Microdialysis Experiment:
-
On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1.5 µL/min).
-
Allow a stabilization period of at least 2 hours.
-
Collect baseline dialysate samples every 20 minutes.
-
-
Drug Administration:
-
Administer this compound (e.g., 10-30 mg/kg, i.p.) 30 minutes prior to L-DOPA/benserazide administration.
-
Administer L-DOPA (e.g., 25 mg/kg, i.p.) and benserazide (e.g., 15 mg/kg, i.p.).
-
Continue collecting dialysate samples for at least 3-4 hours post-L-DOPA administration.
-
-
Sample Analysis:
-
Analyze the dialysate samples for dopamine, DOPAC, and HVA content using HPLC-ECD.
-
Quantify the concentrations by comparing peak heights or areas to those of external standards.
-
References
- 1. Clinical Pharmacology of Entacapone (Comtan) From the FDA Reviewer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. In vivo18F-DOPA PET imaging identifies a dopaminergic deficit in a rat model with a G51D α-synuclein mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Entacapone increases and prolongs the central effects of l-DOPA in the 6-hydroxydopamine-lesioned rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Peripheral and central inhibitors of catechol-O-methyl transferase: effects on liver and brain COMT activity and L-DOPA metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of soluble catechol-O-methyltransferase and single-dose pharmacokinetics after oral and intravenous administration of entacapone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ema.europa.eu [ema.europa.eu]
Protocol for the Preparation of (Z)-Entacapone for Cell-Based Assays
Abstract
This application note provides a detailed protocol for the dissolution of (Z)-Entacapone for use in a variety of cell-based assays. This compound is a potent and selective inhibitor of catechol-O-methyltransferase (COMT) and is widely used in research to study the role of COMT in various physiological and pathological processes. Due to its hydrophobic nature, proper solubilization is critical for obtaining accurate and reproducible results in in vitro experiments. This document outlines the recommended solvents, preparation of stock solutions, and final dilution steps for cell culture applications. Additionally, it includes a summary of the solubility characteristics of this compound and diagrams illustrating its mechanism of action and the experimental workflow.
Introduction
This compound is the active isomeric form of Entacapone, a pharmaceutical agent used in the management of Parkinson's disease.[1][2] It functions as a selective and reversible inhibitor of catechol-O-methyltransferase (COMT), an enzyme responsible for the degradation of catecholamines such as dopamine.[3][4][5][6] In a research setting, this compound is a valuable tool for investigating the COMT signaling pathway and its implications in neurodegenerative diseases, cancer, and other conditions. The successful application of this compound in cell-based assays is highly dependent on its proper dissolution and delivery to the cells in a non-toxic and bioavailable form. This protocol provides a standardized procedure to ensure consistent results.
Data Presentation: Solubility of this compound
A summary of the solubility of this compound in various solvents is presented in Table 1. It is important to note that for aqueous-based cell culture media, a stock solution in an organic solvent like DMSO is necessary, followed by dilution to the final working concentration.
| Solvent | Solubility | Source |
| Dimethyl Sulfoxide (DMSO) | ~30 mg/mL | [7] |
| Ethanol | ~5 mg/mL | [7] |
| Dimethylformamide (DMF) | ~30 mg/mL | [7] |
| Aqueous Buffers | Sparingly soluble | [7] |
| 1:1 solution of DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [7] |
| Water (pH dependent) | 0.017 mg/mL at pH 1.2 | [8] |
| Water (pH dependent) | 1.75 mg/mL at pH 7.4 | [8] |
Table 1. Solubility of this compound in common laboratory solvents.
Experimental Protocols
Materials
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Sterile pipette tips
-
Vortex mixer
-
Cell culture medium appropriate for the cell line being used
Preparation of this compound Stock Solution (30 mM in DMSO)
-
Aseptic Technique: Perform all steps under sterile conditions in a laminar flow hood to prevent contamination of cell cultures.
-
Weighing: Accurately weigh 10 mg of this compound powder.
-
Dissolution: Add 1.09 mL of cell culture grade DMSO to the 10 mg of this compound powder.[9]
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. A clear, yellow-orange solution should be obtained.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C. The stock solution is stable for up to one month when stored at -20°C.[9]
Preparation of Working Solution for Cell-Based Assays
-
Thawing: Thaw a single aliquot of the 30 mM this compound stock solution at room temperature.
-
Dilution: Dilute the stock solution to the desired final concentration in pre-warmed cell culture medium. It is recommended to perform a serial dilution. For example, to achieve a final concentration of 30 µM, add 1 µL of the 30 mM stock solution to 1 mL of cell culture medium.
-
Mixing: Gently mix the working solution by pipetting up and down or by inverting the tube. Avoid vigorous vortexing to prevent protein denaturation in the medium.
-
Final DMSO Concentration: Ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells. Typically, a final DMSO concentration of less than 0.5% is well-tolerated by most cell lines.
-
Application to Cells: Immediately add the freshly prepared working solution to the cell cultures.
-
Stability of Aqueous Solution: It is not recommended to store the aqueous working solution for more than one day.[7]
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for dissolving this compound.
References
- 1. saspublishers.com [saspublishers.com]
- 2. researchgate.net [researchgate.net]
- 3. What is the mechanism of Entacapone? [synapse.patsnap.com]
- 4. Entacapone - Wikipedia [en.wikipedia.org]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Entacapone | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols: (Z)-Entacapone in Neuroprotection Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Z)-Entacapone is a selective, reversible inhibitor of catechol-O-methyltransferase (COMT) primarily used in the management of Parkinson's disease.[1][2] Its main function is to prevent the peripheral degradation of levodopa, thereby increasing its bioavailability to the central nervous system.[1][3] Emerging research, however, suggests that this compound may also exert direct neuroprotective effects, independent of its role as an adjunct to levodopa therapy.
These application notes provide a comprehensive overview of the methodologies and scientific rationale for investigating the neuroprotective properties of this compound. The focus is on its potential to promote neurogenesis and protect neuronal cells from various insults. The provided protocols are based on established experimental models and techniques.
Mechanism of Neuroprotection
The primary proposed mechanism for the neuroprotective action of this compound involves the activation of the Brain-Derived Neurotrophic Factor (BDNF) signaling pathway.[4][5] BDNF is a crucial neurotrophin that supports the survival of existing neurons and encourages the growth and differentiation of new neurons and synapses.[4] this compound has been shown to upregulate the expression of BDNF and its high-affinity receptor, Tyrosine kinase receptor B (TrkB).[4] The binding of BDNF to TrkB triggers the phosphorylation and activation of TrkB, initiating a downstream signaling cascade that includes the phosphorylation of cAMP response element-binding protein (pCREB).[4] Activated pCREB then translocates to the nucleus and promotes the transcription of genes involved in neuronal survival, plasticity, and neurogenesis.
Data Presentation
The following tables summarize key quantitative data related to the effects of this compound.
Table 1: Effect of this compound on BDNF-TrkB Signaling Pathway Components
| Treatment Group | Mature BDNF Level (Relative Optical Density %) | Phosphorylated TrkB Level | pCREB-positive Cells | Reference |
| Control | 100% | Baseline | Baseline | [4] |
| Entacapone (10 mg/kg) | 169.0% | Significantly Increased | Significantly Increased | [4] |
| Entacapone (50 mg/kg) | 162.3% | Significantly Increased | Significantly Increased | [4] |
| Entacapone (200 mg/kg) | 194.5% | Significantly Increased | Significantly Increased | [4] |
Table 2: In Vitro Cytotoxicity of Entacapone in Human Cell Lines (24-hour exposure)
| Cell Line | Concentration | Metabolic Activity (% of Control) | Lysosomal Activity (% of Control) | Reference |
| HepG2 | 1 µM | >85.9% | >91.1% | [6] |
| 10 µM | >85.9% | >91.1% | [6] | |
| 50 µM | >85.9% | >91.1% | [6] | |
| Caco-2 | 50 µM | >96% | >96% | [6] |
Note: Data for neuroprotective efficacy (e.g., EC50 in neuronal cell models) is not yet extensively available in published literature and represents a key area for future investigation.
Experimental Protocols
In Vitro Neuroprotection Assays
1. Cell Culture and Induction of Neurotoxicity
-
Cell Line: SH-SY5Y human neuroblastoma cells are a commonly used model for dopaminergic neurons.
-
Culture Conditions: Culture cells in DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Induction of Neurotoxicity (e.g., using 6-hydroxydopamine, 6-OHDA):
-
Seed SH-SY5Y cells in 96-well plates at a density of 1 x 10^4 cells/well.
-
Allow cells to adhere for 24 hours.
-
Pre-treat cells with varying concentrations of this compound for 1-2 hours.
-
Introduce a neurotoxin such as 6-OHDA (e.g., 50-100 µM) to induce neuronal cell death.
-
Incubate for an additional 24 hours before assessing cell viability.
-
2. Cell Viability Assessment (MTT Assay)
This assay measures the metabolic activity of cells, which is indicative of cell viability.
-
Following treatment, add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Express cell viability as a percentage of the control (untreated) cells.
Western Blot Analysis for BDNF-TrkB-pCREB Pathway
This protocol allows for the quantification of key proteins in the signaling pathway.
-
Protein Extraction:
-
Lyse treated cells or homogenized brain tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
Determine protein concentration using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (20-30 µg) onto a 10-12% SDS-polyacrylamide gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Suggested primary antibodies:
-
Rabbit anti-BDNF (1:1000)
-
Rabbit anti-TrkB (1:1000)
-
Rabbit anti-phospho-TrkB (1:1000)
-
Rabbit anti-pCREB (1:1000)
-
Mouse anti-β-actin (1:5000, as a loading control)
-
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies (anti-rabbit or anti-mouse, 1:5000) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensity using densitometry software (e.g., ImageJ).
-
In Vivo Neuroprotection and Neurogenesis Studies
1. Animal Model
-
Species: Adult male C57BL/6 mice (8-10 weeks old).
-
Treatment: Administer this compound (e.g., 10, 50, 200 mg/kg) or vehicle control via oral gavage daily for a specified period (e.g., 4 weeks).
2. Immunohistochemistry for Neurogenesis Markers
This technique is used to visualize and quantify cell proliferation and neuronal differentiation in the brain, particularly in the hippocampus.
-
Tissue Preparation:
-
Perfuse animals with 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).
-
Post-fix brains in 4% PFA overnight, followed by cryoprotection in 30% sucrose solution.
-
Section the brains into 30-40 µm thick coronal sections using a cryostat.
-
-
Staining Procedure:
-
Permeabilize free-floating sections with 0.3% Triton X-100 in PBS.
-
Perform antigen retrieval by heating sections in 10 mM sodium citrate buffer (pH 6.0).
-
Block non-specific binding with 5% normal goat serum in PBS.
-
Incubate sections with primary antibodies overnight at 4°C. Suggested primary antibodies:
-
Rabbit anti-Ki67 (1:500, for proliferating cells)
-
Goat anti-Doublecortin (DCX) (1:250, for immature neurons)
-
Rabbit anti-pCREB (1:500)
-
-
Wash sections with PBS.
-
Incubate with fluorescently-labeled secondary antibodies (e.g., Alexa Fluor 488 anti-rabbit, Alexa Fluor 594 anti-goat) for 2 hours at room temperature.
-
Mount sections onto slides with a DAPI-containing mounting medium to counterstain nuclei.
-
-
Image Acquisition and Analysis:
-
Capture images of the dentate gyrus of the hippocampus using a confocal microscope.
-
Quantify the number of Ki67-positive and DCX-positive cells using image analysis software.
-
Visualizations
Caption: Signaling pathway of this compound-induced neuroprotection.
Caption: Experimental workflow for in vitro neuroprotection studies.
Caption: Experimental workflow for in vivo neurogenesis studies.
References
- 1. sysy-histosure.com [sysy-histosure.com]
- 2. researchgate.net [researchgate.net]
- 3. Fully human agonist antibodies to TrkB using autocrine cell-based selection from a combinatorial antibody library - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol specific for Ki67 Antibody (NB110-57147): Novus Biologicals [novusbio.com]
- 5. BDNF/TrkB signaling endosomes in axons coordinate CREB/mTOR activation and protein synthesis in the cell body to induce dendritic growth in cortical neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BDNF/TrkB signaling endosomes in axons coordinate CREB/mTOR activation and protein synthesis in the cell body to induce dendritic growth in cortical neurons | eLife [elifesciences.org]
(Z)-Entacapone: A Valuable Tool for Probing Dopaminergic Signaling in Neuroscience Research
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
(Z)-Entacapone is the geometric isomer of the clinically approved Catechol-O-methyltransferase (COMT) inhibitor, (E)-Entacapone. While the (E)-isomer is utilized in the management of Parkinson's disease to enhance the bioavailability of levodopa, this compound presents a unique opportunity as a tool compound for fundamental neuroscience research.[1][2][3] Its structural similarity to its clinically used counterpart, coupled with comparable inhibitory activity against COMT, makes it an ideal candidate for investigating the nuances of dopamine signaling and metabolism in various experimental models.[4] This document provides detailed application notes and experimental protocols for the utilization of this compound in neuroscience research.
Mechanism of Action
This compound, like its E-isomer, is a potent and selective inhibitor of Catechol-O-methyltransferase (COMT).[4] COMT is a key enzyme responsible for the degradation of catecholamine neurotransmitters, including dopamine, norepinephrine, and epinephrine.[5][6][7] By inhibiting COMT, this compound prevents the methylation of dopamine to 3-methoxytyramine, thereby increasing the synaptic availability and prolonging the action of dopamine.[7][8] This modulation of the dopaminergic system allows researchers to investigate the downstream consequences of enhanced dopamine signaling in various neuronal circuits.
Quantitative Data
The inhibitory potency of Entacapone isomers against COMT has been characterized in several studies. While specific head-to-head comparisons of the (Z) and (E) isomers are limited, available data suggests their IC50 values are of a similar magnitude.[4] The following table summarizes the reported IC50 values for (E)-Entacapone, which can be used as a reference for designing experiments with this compound.
| Isomer | Enzyme Source | IC50 (nM) | Reference |
| (E)-Entacapone | Human Liver COMT | 151 | [9] |
| (E)-Entacapone | Rat Liver Soluble COMT | 10.7 (Ki) | [10] |
| This compound | Not specifically reported, but stated to be of "approximately the same magnitude" as the (E)-isomer. | N/A | [4] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action and experimental applications of this compound, the following diagrams have been generated using the DOT language.
Experimental Protocols
In Vitro COMT Inhibition Assay
This protocol is designed to determine the IC50 value of this compound for COMT activity.
Materials:
-
Recombinant human or rat COMT enzyme
-
S-adenosyl-L-methionine (SAM)
-
A catechol substrate (e.g., epinephrine, L-DOPA)
-
This compound
-
Assay buffer (e.g., phosphate buffer, pH 7.4)
-
96-well microplate
-
Microplate reader
-
HPLC system for product detection (if using a non-fluorometric assay)
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the this compound stock solution in assay buffer to create a range of concentrations.
-
In a 96-well plate, add the COMT enzyme, SAM, and the different concentrations of this compound to each well. Include a control group with no inhibitor.
-
Pre-incubate the mixture for a specified time (e.g., 15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the catechol substrate to each well.
-
Incubate the reaction for a defined period (e.g., 30 minutes) at 37°C.
-
Stop the reaction (e.g., by adding an acid or placing on ice).
-
Quantify the amount of methylated product formed. This can be done using various methods, including radiometric assays, HPLC with electrochemical detection, or fluorometric assays using a pro-fluorescent substrate.[6]
-
Plot the percentage of COMT inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value using a non-linear regression analysis.
In Vivo Microdialysis for Dopamine Measurement in Rats
This protocol describes the measurement of extracellular dopamine levels in the striatum of freely moving rats following administration of this compound.[11][12][13][14]
Materials:
-
Male Wistar or Sprague-Dawley rats (250-300g)
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane)
-
Microdialysis probes and guide cannulae
-
Microinfusion pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
This compound
-
HPLC system with electrochemical detection (HPLC-ECD)
Procedure:
-
Surgical Implantation:
-
Microdialysis Experiment:
-
On the day of the experiment, gently insert the microdialysis probe through the guide cannula.
-
Connect the probe to the microinfusion pump and perfuse with aCSF at a low flow rate (e.g., 1-2 µL/min).
-
Allow a stabilization period of 1-2 hours to obtain a stable baseline of dopamine levels.
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant (e.g., perchloric acid).
-
-
Drug Administration:
-
After establishing a stable baseline, administer this compound via the desired route (e.g., intraperitoneal injection, oral gavage).
-
Continue collecting dialysate samples for several hours to monitor the change in dopamine concentration.
-
-
Sample Analysis:
-
Analyze the dialysate samples for dopamine content using HPLC-ECD.
-
Quantify the dopamine concentration by comparing the peak areas to a standard curve.
-
-
Data Analysis:
-
Express the dopamine concentrations as a percentage of the baseline levels.
-
Analyze the data using appropriate statistical methods to determine the effect of this compound on extracellular dopamine.
-
Behavioral Assays in Mice
These protocols outline the use of the open field and rotarod tests to assess locomotor activity and motor coordination in mice treated with this compound.[15][16][17][18][19]
a) Open Field Test
Materials:
-
Open field arena (e.g., 40x40 cm)
-
Video tracking software
-
This compound
-
Vehicle control
Procedure:
-
Administer this compound or vehicle to the mice and allow for a pre-treatment period for the compound to take effect.
-
Gently place each mouse in the center of the open field arena.
-
Record the mouse's activity for a set duration (e.g., 10-15 minutes) using the video tracking system.
-
Analyze the recorded data for parameters such as total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency.
-
Compare the results between the this compound-treated and vehicle-treated groups.
b) Rotarod Test
Materials:
-
Rotarod apparatus
-
This compound
-
Vehicle control
Procedure:
-
Training:
-
In the days preceding the experiment, train the mice on the rotarod at a constant or accelerating speed until they achieve a stable performance.
-
-
Testing:
-
Administer this compound or vehicle to the mice.
-
At a predetermined time after administration, place the mice on the rotating rod.
-
Record the latency to fall for each mouse.
-
Perform multiple trials with an appropriate inter-trial interval.
-
-
Data Analysis:
-
Compare the average latency to fall between the treatment groups to assess the effect of this compound on motor coordination and balance.
-
Conclusion
This compound is a valuable and versatile tool compound for neuroscience research. Its ability to inhibit COMT and thereby modulate dopaminergic signaling provides a powerful means to investigate the fundamental roles of dopamine in a wide range of neuronal processes and behaviors. The protocols outlined in this document offer a starting point for researchers to incorporate this compound into their studies, paving the way for new discoveries in the complex field of neuroscience.
References
- 1. WO2008098960A1 - Process for preparing entacapone substantially free of z-isomer, synthesis intermediates thereof and a new crystalline form - Google Patents [patents.google.com]
- 2. WO2007094007A1 - An improved process for the preparation of entacapone - Google Patents [patents.google.com]
- 3. US20100234632A1 - process for the preparation of entacapone - Google Patents [patents.google.com]
- 4. pdf.hres.ca [pdf.hres.ca]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of catechol-O-methyltransferase by natural pentacyclic triterpenes: structure–activity relationships and kinetic mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. COMT inhibition in the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Subsecond Regulation of Synaptically Released Dopamine by COMT in the Olfactory Bulb | Journal of Neuroscience [jneurosci.org]
- 9. Catechol-O-methyltransferase: variation in enzyme activity and inhibition by entacapone and tolcapone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The role of physicochemical properties of entacapone and tolcapone on their efficacy during local intrastriatal administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. besjournal.com [besjournal.com]
- 12. benchchem.com [benchchem.com]
- 13. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Vivo Monitoring of Dopamine by Microdialysis with 1 min Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Motor Behavior Assays (Mouse) [protocols.io]
- 16. protocols.io [protocols.io]
- 17. Battery of Behavioral Tests Assessing General Locomotion, Muscular Strength, and Coordination in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Measuring Motor Coordination in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput LC-MS/MS Analysis of (Z)-Entacapone and its Metabolites in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of (E)-Entacapone, its active geometric isomer (Z)-Entacapone, and their respective glucuronide metabolites in human plasma. This method is crucial for pharmacokinetic studies, drug metabolism research, and clinical development of Entacapone. The protocol provides a comprehensive guide from sample preparation to data acquisition, ensuring high sensitivity, specificity, and reproducibility for researchers, scientists, and drug development professionals.
Introduction
Entacapone is a catechol-O-methyltransferase (COMT) inhibitor used as an adjunct therapy in the treatment of Parkinson's disease. It enhances the bioavailability of levodopa, a primary treatment for the condition. The metabolism of Entacapone is complex, with the main pathways being isomerization to the (Z)-isomer and direct glucuronidation of both the parent (E)-isomer and the (Z)-isomer[1][2]. The (Z)-isomer is the only phase I metabolite found in human plasma in addition to the parent drug[3]. Given that this compound is an active metabolite, the simultaneous quantification of both isomers and their glucuronide conjugates is essential for a comprehensive understanding of Entacapone's pharmacokinetics and its overall therapeutic effect.
This application note describes a sensitive and selective LC-MS/MS method for the simultaneous determination of (E)-Entacapone, this compound, (E)-Entacapone-glucuronide, and this compound-glucuronide in human plasma. The method utilizes a straightforward liquid-liquid extraction (LLE) for sample preparation and a rapid chromatographic separation, making it suitable for high-throughput analysis.
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is adapted for the simultaneous extraction of both the parent compounds and their more polar glucuronide metabolites.
-
Thaw Plasma Samples : Thaw frozen human plasma samples at room temperature and vortex to ensure homogeneity.
-
Aliquoting : Pipette 500 µL of human plasma into a clean microcentrifuge tube.
-
Internal Standard : Add the internal standard (IS), such as Carbamazepine or a deuterated analog of Entacapone, to each plasma sample.
-
Extraction :
-
Add 3 mL of a suitable organic solvent, such as a mixture of n-hexane and ethyl acetate, to the plasma sample.
-
Vortex the mixture vigorously for 5 minutes.
-
-
Centrifugation : Centrifuge the samples at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Supernatant Transfer : Carefully transfer the upper organic layer to a clean tube.
-
Evaporation : Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution : Reconstitute the dried residue in 500 µL of the mobile phase.
-
Vortex and Transfer : Vortex the reconstituted sample and transfer it to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
-
HPLC System : A high-performance liquid chromatography system capable of binary gradient elution.
-
Column : Gemini C18, 50 mm x 4.6 mm, 5 µm particle size, or equivalent.
-
Mobile Phase A : 1% Formic acid in water.
-
Mobile Phase B : Methanol.
-
Flow Rate : 0.7 mL/min.
-
Gradient : Isocratic elution with 50% Mobile Phase A and 50% Mobile Phase B[4].
-
Injection Volume : 10 µL.
-
Column Temperature : 40°C.
-
Run Time : Approximately 5 minutes.
Mass Spectrometry
-
Mass Spectrometer : A triple quadrupole mass spectrometer.
-
Ionization Mode : Electrospray Ionization (ESI), operated in both positive and negative ion modes.
-
Scan Type : Multiple Reaction Monitoring (MRM).
-
Source Temperature : 500°C.
-
IonSpray Voltage : +5500 V (Positive Mode), -4500 V (Negative Mode).
Data Presentation
The following tables summarize the quantitative data for the LC-MS/MS analysis of (E)-Entacapone, this compound, and their glucuronide metabolites.
Table 1: Mass Spectrometry Parameters for (E)-Entacapone and this compound
| Analyte | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (V) | Collision Energy (eV) |
| (E)-Entacapone | Positive | 306.1 | 233.0 | 40 | 25 |
| This compound | Positive | 306.1 | 233.0 | 40 | 25 |
Data adapted from a validated method for the simultaneous quantitation of (E)- and (Z)-isomers of entacapone in human plasma[4].
Table 2: Mass Spectrometry Parameters for Entacapone Glucuronide Metabolites
| Analyte | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (V) | Collision Energy (eV) |
| (E)-Entacapone-glucuronide | Negative | 480.1 | 304.1 | -50 | -30 |
| This compound-glucuronide | Negative | 480.1 | 304.1 | -50 | -30 |
Data adapted from a method for the quantitation of entacapone glucuronide in rat plasma. Parameters may require optimization for simultaneous analysis in human plasma.
Table 3: Chromatographic and Performance Data
| Analyte | Expected Retention Time (min) | Linearity Range (ng/mL) |
| This compound | ~2.6 | 23.8 - 5960 |
| (E)-Entacapone | ~3.9 | 24.3 - 6076 |
| This compound-glucuronide | To be determined | To be determined |
| (E)-Entacapone-glucuronide | To be determined | To be determined |
Retention times for the parent isomers are estimated based on their elution order and may vary depending on the specific chromatographic system. The retention times for the glucuronide metabolites would be earlier due to their increased polarity. The linearity ranges are based on a validated bioanalytical method[4].
Visualizations
Metabolic Pathway of Entacapone
Caption: Metabolic pathway of (E)-Entacapone.
Experimental Workflow for LC-MS/MS Analysis
Caption: LC-MS/MS analytical workflow.
Conclusion
The LC-MS/MS method detailed in this application note provides a reliable and efficient approach for the simultaneous quantification of (E)-Entacapone, its active metabolite this compound, and their respective glucuronide conjugates in human plasma. The protocol is designed to be easily implemented in a bioanalytical laboratory setting, supporting various stages of drug development and clinical research. The provided data and workflows serve as a comprehensive guide for researchers in the field.
References
Application Notes and Protocols for Studying L-DOPA Pharmacokinetics Using (Z)-Entacapone
Audience: Researchers, scientists, and drug development professionals.
Introduction
Levodopa (L-DOPA) remains the gold standard for the treatment of Parkinson's disease. However, its therapeutic efficacy is often limited by its complex pharmacokinetics, including a short plasma half-life and extensive peripheral metabolism. A significant portion of orally administered L-DOPA is metabolized by catechol-O-methyltransferase (COMT) to 3-O-methyldopa (3-OMD) before it can cross the blood-brain barrier.[1] This peripheral metabolism not only reduces the bioavailability of L-DOPA but also leads to the formation of 3-OMD, which can compete with L-DOPA for transport into the brain.[2]
(Z)-Entacapone is a potent, selective, and reversible inhibitor of the COMT enzyme.[3] By inhibiting COMT primarily in the periphery, entacapone decreases the conversion of L-DOPA to 3-OMD, thereby increasing the plasma half-life and bioavailability of L-DOPA.[4][5] This leads to more sustained plasma concentrations of L-DOPA, allowing for greater and more consistent delivery to the brain.[1][4] These application notes provide detailed protocols for utilizing this compound as a tool to study and modulate the pharmacokinetics of L-DOPA in both clinical and preclinical settings.
Mechanism of Action of this compound on L-DOPA Metabolism
The co-administration of a dopa decarboxylase inhibitor (DDI) with L-DOPA prevents its conversion to dopamine in the periphery. In the presence of a DDI, COMT becomes the major enzyme responsible for the peripheral metabolism of L-DOPA.[1] this compound selectively inhibits COMT, leading to a significant alteration in the metabolic pathway of L-DOPA.
Quantitative Data on the Effect of this compound on L-DOPA Pharmacokinetics
The co-administration of this compound with L-DOPA/carbidopa leads to significant changes in the pharmacokinetic profile of L-DOPA and its metabolites. The following tables summarize key pharmacokinetic parameters from clinical studies.
Table 1: Pharmacokinetic Parameters of L-DOPA with and without Entacapone
| Parameter | L-DOPA/Carbidopa + Placebo | L-DOPA/Carbidopa + 200 mg Entacapone | % Change | Reference |
| AUC (0-12h, ng·h/mL) | Varies with L-DOPA dose | Increased by 30-40% | ▲ 30-40% | [1][6] |
| Elimination Half-Life (t½, h) | ~1.5 | ~2.0 | ▲ ~33% | [7] |
| Cmax (ng/mL) | Varies with L-DOPA dose | Slightly decreased or no significant change | ▼/ NC | [1][6] |
AUC: Area Under the Curve, Cmax: Maximum Plasma Concentration. Values are approximate and can vary based on the L-DOPA/carbidopa dosage.
Table 2: Effect of Entacapone on L-DOPA Metabolites (AUC)
| Metabolite | L-DOPA/Carbidopa + Placebo | L-DOPA/Carbidopa + 200 mg Entacapone | % Change | Reference |
| 3-O-Methyldopa (3-OMD) | Baseline | Decreased to 55-60% of placebo | ▼ 40-45% | [1] |
| 3,4-Dihydroxyphenylacetic Acid (DOPAC) | Baseline | Increased 2-2.6 fold | ▲ 100-160% | [1] |
| Homovanillic Acid (HVA) | Baseline | Small decrease | ▼ | [7] |
Experimental Protocols
Protocol 1: Clinical Pharmacokinetic Study in Human Subjects
This protocol outlines a typical design for a clinical trial to assess the effect of this compound on L-DOPA pharmacokinetics in patients with Parkinson's disease.
1. Subject Selection:
-
Enroll male and female patients aged 30 years or older diagnosed with idiopathic Parkinson's disease.
-
Patients should be on a stable dose of L-DOPA/carbidopa and may or may not be experiencing motor fluctuations.
-
Obtain written informed consent from all participants.
2. Study Design:
-
Employ a double-blind, placebo-controlled, randomized, crossover design.
-
Following a run-in period, randomize subjects to one of two treatment sequences:
-
Sequence A: L-DOPA/carbidopa + entacapone followed by L-DOPA/carbidopa + placebo.
-
Sequence B: L-DOPA/carbidopa + placebo followed by L-DOPA/carbidopa + entacapone.
-
-
Each treatment period should last for a specified duration (e.g., two weeks), separated by a washout period of at least three weeks.
3. Drug Administration:
-
Administer the patient's usual morning dose of L-DOPA/carbidopa.
-
Concurrently, administer a 200 mg tablet of this compound or a matching placebo.
4. Blood Sampling:
-
Collect venous blood samples into heparinized tubes at the following time points:
-
Pre-dose (0 hours)
-
Post-dose at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours.
-
-
Immediately centrifuge the blood samples at 4°C to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
5. Sample Analysis:
-
Analyze the plasma concentrations of L-DOPA and its metabolites (3-OMD, DOPAC, HVA) using a validated High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) method (see Protocol 3).
6. Pharmacokinetic Analysis:
-
Use non-compartmental methods to determine the following pharmacokinetic parameters for L-DOPA and its metabolites:
-
Maximum plasma concentration (Cmax) and time to reach Cmax (Tmax).
-
Area under the plasma concentration-time curve (AUC).
-
Elimination half-life (t½).
-
Protocol 2: In Vivo Microdialysis in a Rat Model
This protocol describes the use of in vivo microdialysis to measure extracellular levels of L-DOPA and dopamine in the striatum of a rat model.
1. Animal Preparation and Surgery:
-
Use male Wistar or Sprague-Dawley rats (250-300g).
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Implant a guide cannula targeting the striatum (e.g., AP: +1.0 mm, ML: ±2.5 mm, DV: -3.5 mm from bregma).
-
Secure the cannula with dental cement and allow the animal to recover for at least 48 hours.
2. Microdialysis Procedure:
-
On the day of the experiment, gently insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
Allow for a stabilization period of at least 1-2 hours.
-
Collect baseline dialysate samples every 20 minutes for at least one hour.
-
Administer L-DOPA (e.g., 25 mg/kg, i.p.) and carbidopa (e.g., 10 mg/kg, i.p.) with or without this compound (e.g., 10 mg/kg, i.p.).
-
Continue collecting dialysate samples every 20 minutes for several hours post-injection.
3. Sample Analysis:
-
Analyze the dialysate samples for dopamine and its metabolites using HPLC-ECD (see Protocol 3).
4. Data Analysis:
-
Express the results as a percentage change from the baseline concentrations.
-
Compare the time course and magnitude of the dopamine increase between the entacapone-treated and control groups.
Protocol 3: Plasma/Dialysate Sample Analysis by HPLC-ECD
This protocol provides a general method for the quantification of L-DOPA, dopamine, and their metabolites in plasma or microdialysis samples.
1. Sample Preparation (Plasma):
-
Thaw frozen plasma samples on ice.
-
To 100 µL of plasma, add an internal standard (e.g., methyldopa).
-
Precipitate proteins by adding 200 µL of ice-cold 0.4 M perchloric acid.
-
Vortex and then centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Filter the supernatant through a 0.22 µm filter.
-
Inject a portion of the filtered supernatant into the HPLC system.
2. HPLC System and Conditions:
-
HPLC System: A standard HPLC system with a pump, autosampler, and electrochemical detector.
-
Column: A C18 reverse-phase column (e.g., Zorbax Eclipse XDB C18).
-
Mobile Phase: An isocratic mobile phase consisting of a buffer (e.g., 20 mM KH2PO4, pH 2.5) and an organic modifier (e.g., methanol) in a ratio of approximately 95:5 (v/v). The mobile phase may also contain an ion-pairing agent (e.g., sodium 1-hexanesulfonate) and a chelating agent (e.g., EDTA).
-
Flow Rate: 1.0 mL/min.
-
Electrochemical Detector: A glassy carbon working electrode with a potential set at approximately +0.7 to +0.8 V versus an Ag/AgCl reference electrode.
3. Quantification:
-
Prepare a standard curve by spiking known concentrations of L-DOPA and its metabolites into a blank matrix (e.g., drug-free plasma or aCSF).
-
Quantify the analytes in the samples by comparing their peak areas (or peak height ratios to the internal standard) to the standard curve.
Conclusion
This compound serves as an invaluable pharmacological tool for investigating the pharmacokinetics of L-DOPA. By inhibiting COMT, it allows researchers to probe the contribution of this metabolic pathway to the overall disposition of L-DOPA. The protocols and data presented here provide a framework for designing and conducting studies to elucidate the complex interplay between L-DOPA metabolism and its therapeutic effects, ultimately aiding in the development of improved therapeutic strategies for Parkinson's disease.
References
- 1. Entacapone improves the availability of l-dopa in plasma by decreasing its peripheral metabolism independent of l-dopa/carbidopa dose - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Graphviz Dot • Example • Mycelium [apple.github.io]
- 3. ijsit.com [ijsit.com]
- 4. Biotransformation of L-dopa in striatum and substantia nigra of rats with a unilateral, nigrostriatal lesion: a microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Entacapone improves the availability of L-dopa in plasma by decreasing its peripheral metabolism independent of L-dopa/carbidopa dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simultaneous determination of levodopa, carbidopa and their metabolites in human plasma and urine samples using LC-EC - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Microdialysis with (Z)-Entacapone Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Z)-Entacapone is a selective and reversible inhibitor of catechol-O-methyltransferase (COMT), an enzyme involved in the metabolism of catecholamines, including dopamine.[1][2][3] In neuroscience and drug development, particularly for Parkinson's disease, it is crucial to understand how COMT inhibitors like Entacapone modulate neurotransmitter levels in specific brain regions. In vivo microdialysis is a powerful technique used to measure the concentrations of endogenous substances, such as neurotransmitters and their metabolites, in the extracellular fluid of living animals.[4][5] This document provides detailed application notes and protocols for conducting in vivo microdialysis studies to assess the effects of this compound administration on dopamine levels, particularly in the striatum.
Entacapone functions by inhibiting COMT in peripheral tissues, which alters the plasma pharmacokinetics of L-DOPA, the precursor to dopamine.[1][2] When administered with L-DOPA, Entacapone increases the plasma half-life of L-DOPA, leading to more sustained levels of dopamine in the central nervous system.[6][7] This makes in vivo microdialysis an essential tool for quantifying the downstream effects of Entacapone on central dopaminergic activity.
Data Presentation
The following tables summarize quantitative data from in vivo microdialysis studies investigating the effects of Entacapone on striatal dopamine levels in rats.
| Treatment Group | Analyte | Basal Level (nmol/L) | Peak Level after Treatment (nmol/L) | % Increase from Basal |
| L-DOPA/benserazide | Dopamine | 2.5 ± 0.3 | 250 ± 30 | ~10,000% |
| L-DOPA/benserazide + Entacapone | Dopamine | 2.5 ± 0.3 | 450 ± 50 | ~18,000% |
Data adapted from a study in freely moving rats. Basal levels represent the average concentration before drug administration. Peak levels represent the maximum concentration observed after drug administration.
| Treatment Group | Analyte | Area Under the Curve (AUC) 0-240 min (nmol/L*min) |
| L-DOPA/benserazide | Dopamine | 30,000 ± 4,000 |
| L-DOPA/benserazide + Entacapone | Dopamine | 55,000 ± 6,000 |
AUC provides a measure of the total dopamine exposure over the specified time period.
Signaling Pathways
The following diagrams illustrate the key signaling pathways involved in the mechanism of action of Entacapone and its effect on dopaminergic signaling.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. antibodiesinc.com [antibodiesinc.com]
Application Notes and Protocols for (Z)-Entacapone in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Z)-Entacapone is the cis-isomer of Entacapone, a potent, selective, and reversible inhibitor of catechol-O-methyltransferase (COMT).[1][2] COMT is a key enzyme involved in the metabolism of catecholamines, including the neurotransmitter dopamine.[1][2] Inhibition of COMT is a validated therapeutic strategy for the treatment of Parkinson's disease, where it is used as an adjunct to levodopa therapy to improve its bioavailability and clinical efficacy.[1][3] While the (E)-isomer of Entacapone is the marketed drug, the (Z)-isomer is a significant metabolite and has been shown to exhibit pharmacological activity as a COMT inhibitor with a potency of a similar magnitude to the (E)-isomer.[2][4] This makes this compound a valuable tool for high-throughput screening (HTS) campaigns aimed at discovering novel COMT inhibitors. These application notes provide detailed protocols for utilizing this compound in HTS assays to identify and characterize new chemical entities targeting COMT.
Mechanism of Action
This compound, like its (E)-isomer, exerts its inhibitory effect on COMT by competing with the catechol substrate for the active site of the enzyme. COMT catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to a hydroxyl group of a catechol-containing substrate. By binding to the catechol-binding site, this compound prevents the methylation and subsequent inactivation of endogenous and exogenous catechols.
Figure 1. Signaling pathway of COMT inhibition by this compound.
Data Presentation
The inhibitory potency of this compound against COMT is comparable to that of the (E)-isomer, making it a suitable positive control for HTS assays. The following table summarizes the reported IC50 values for both isomers.
| Compound | Isomer | Target | Tissue Source | IC50 (µM) |
| Entacapone | (E) | S-COMT | Rat Brain | 0.01 |
| Entacapone | (E) | S-COMT | Rat Liver | 0.16 |
| This compound | (Z) | S-COMT | Rat Brain/Liver | ~0.01 - 0.16 |
Note: The IC50 values for this compound are reported to be of approximately the same magnitude as those for the (E)-isomer.[2]
Experimental Protocols
Several assay formats are suitable for screening for COMT inhibitors in a high-throughput format. Below are detailed protocols for two common methods: a fluorescence-based assay and a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
Fluorescence-Based COMT Inhibition Assay
This assay measures the activity of COMT by monitoring the O-methylation of a fluorogenic substrate, which results in a change in fluorescence.
Materials:
-
Recombinant human COMT (soluble or membrane-bound)
-
This compound (positive control)
-
S-Adenosyl-L-Methionine (SAM)
-
Fluorogenic COMT substrate (e.g., esculetin)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 1 mM DTT, 5 mM MgCl₂
-
384-well black, flat-bottom plates
-
Fluorescence plate reader
Protocol:
-
Compound Plating: Prepare serial dilutions of test compounds and this compound in DMSO. Dispense 1 µL of each compound solution into the wells of a 384-well plate. For control wells, add 1 µL of DMSO (negative control) or a known concentration of this compound (positive control).
-
Enzyme Preparation: Dilute recombinant human COMT to the desired concentration in cold Assay Buffer.
-
Reaction Initiation: Add 20 µL of the diluted COMT enzyme solution to each well of the compound plate.
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the compounds to interact with the enzyme.
-
Substrate Addition: Prepare a substrate mix containing SAM and the fluorogenic substrate in Assay Buffer. Add 20 µL of the substrate mix to each well to initiate the enzymatic reaction. Final concentrations in a 41 µL reaction volume could be, for example, 10 µM SAM and 5 µM esculetin.
-
Incubation: Incubate the plate at 37°C for 60 minutes, protected from light.
-
Signal Detection: Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for the chosen fluorogenic substrate (e.g., for esculetin, Ex/Em = 360/460 nm).
-
Data Analysis: Calculate the percent inhibition for each compound by comparing the fluorescence signal in the test wells to the signals from the positive and negative control wells. Determine the IC50 values for active compounds by fitting the dose-response data to a four-parameter logistic equation.
Figure 2. Experimental workflow for a fluorescence-based HTS assay.
Homogeneous Time-Resolved Fluorescence (HTRF) COMT Inhibition Assay
This assay is a highly sensitive method that measures the accumulation of S-adenosyl-L-homocysteine (SAH), a product of the COMT-catalyzed methylation reaction.
Materials:
-
Recombinant human COMT
-
This compound (positive control)
-
S-Adenosyl-L-Methionine (SAM)
-
A catechol substrate (e.g., dopamine)
-
HTRF Assay Kit for SAH detection (containing SAH-d2 acceptor and anti-SAH-cryptate)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 1 mM DTT, 5 mM MgCl₂
-
384-well low-volume white plates
-
HTRF-compatible plate reader
Protocol:
-
Compound Plating: As described in the fluorescence-based assay protocol.
-
Enzyme and Substrate Mix: Prepare a solution containing recombinant human COMT and the catechol substrate in Assay Buffer.
-
Reaction Initiation: Add 10 µL of the enzyme/substrate mix to each well of the compound plate.
-
SAM Addition: Add 5 µL of SAM solution in Assay Buffer to each well to start the reaction. Final concentrations could be, for example, 10 µM dopamine and 20 µM SAM in a 15 µL reaction volume.
-
Incubation: Incubate the plate at 37°C for 60 minutes.
-
Detection Reagent Addition: Add 5 µL of the HTRF detection reagents (SAH-d2 and anti-SAH-cryptate diluted in the kit's detection buffer) to each well.
-
Final Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Signal Detection: Read the HTRF signal on a compatible plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and then the percent inhibition based on the control wells. Determine IC50 values for active compounds.
Figure 3. Logical workflow for a typical HTS cascade.
Conclusion
This compound is a potent and valuable tool for high-throughput screening assays aimed at the discovery of novel COMT inhibitors. Its well-characterized activity and commercial availability make it an excellent positive control for validating assay performance and quantifying the potency of new chemical entities. The detailed protocols provided herein for fluorescence-based and HTRF assays offer robust and scalable methods for academic and industrial researchers engaged in drug discovery efforts targeting the catechol-O-methyltransferase enzyme.
References
Application Notes and Protocols for Cell Viability Assays with (Z)-Entacapone Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Z)-Entacapone is the inactive isomer of Entacapone, a nitrocatechol-structured compound that acts as a selective and reversible inhibitor of catechol-O-methyltransferase (COMT). While the (E)-isomer is the active pharmacological agent used in the treatment of Parkinson's disease, commercially available Entacapone contains a small percentage of the (Z)-isomer. Understanding the cytotoxic effects of this compound is crucial for a comprehensive toxicological profile and for exploring potential off-target effects. These application notes provide detailed protocols for assessing cell viability upon treatment with this compound using common in vitro assays: the MTT, Neutral Red, and Trypan Blue exclusion assays.
Data Presentation
The following tables summarize the dose-dependent effects of Entacapone on the viability of various cell lines. While specific data for the purified (Z)-isomer is limited in publicly available literature, the presented data for Entacapone provides a valuable reference, as it inherently includes the effects of the (Z)-isomer present in the formulation.
Table 1: Effect of Entacapone on the Viability of Esophageal Squamous Carcinoma Cell Lines (ESCC)
| Cell Line | Concentration (µM) | Incubation Time (hours) | % Cell Viability (relative to control) | Assay |
| KYSE-30 | 50 | 48 | Cytotoxicity observed | MTT |
| KYSE-30 | 140 | 48 | ~50% (apoptosis) | Annexin-V/PI |
| YM-1 | 75 | 48 | Cytotoxicity observed | MTT |
| YM-1 | 140 | 48 | ~77.4% (apoptosis) | Annexin-V/PI |
Data adapted from a study on the anti-cancer effects of Entacapone on esophageal cancer cells. The study noted that cytotoxicity began at 50 µM for KYSE-30 and 75 µM for YM-1 cells. At 140 µM, Entacapone induced apoptosis in 50% of KYSE-30 cells and 22.6% of YM-1 cells[1][2].
Table 2: Comparative Cytotoxicity of Entacapone and Tolcapone
| Cell Line | Compound | Concentration (µM) | Incubation Time (hours) | % Cell Viability (relative to control) | Assay |
| Caco-2 | Entacapone | 50 | 24 | >96% | MTT |
| Caco-2 | Entacapone | 50 | 24 | >96% | Neutral Red |
| HepG2 (Galactose medium) | Entacapone | 10 | 24 | >86% | MTT & Neutral Red |
| HepG2 (Galactose medium) | Entacapone | 50 | 24 | >86% | MTT & Neutral Red |
| Primary Rat Hepatocytes | Entacapone | 50 | Not Specified | ~51% | MTT |
| Primary Rat Hepatocytes | Entacapone | 50 | Not Specified | ~80% | Neutral Red |
This data highlights the lower cytotoxicity of Entacapone compared to Tolcapone in Caco-2 and HepG2 cells grown in galactose medium to force oxidative phosphorylation. However, in primary rat hepatocytes, a significant decrease in viability was observed at 50 µM[3].
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.
Materials:
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from the stock solution. The final DMSO concentration should not exceed 0.1%. Remove the old medium from the wells and add 100 µL of the diluted compound or vehicle control (medium with DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until intracellular purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
Neutral Red (NR) Uptake Assay
This assay is based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes.
Materials:
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
96-well plates
-
Neutral Red solution (50 µg/mL in culture medium)
-
Destain solution (e.g., 1% acetic acid in 50% ethanol)
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Incubation: Incubate the plate for the desired treatment period at 37°C in a 5% CO₂ incubator.
-
Neutral Red Staining: Remove the treatment medium and add 100 µL of Neutral Red solution to each well.
-
Dye Uptake: Incubate the plate for 2 hours at 37°C to allow for dye uptake by viable cells.
-
Washing: After incubation, remove the Neutral Red solution and wash the cells with PBS.
-
Destaining: Add 150 µL of destain solution to each well and shake for 10 minutes to extract the dye from the lysosomes.
-
Absorbance Measurement: Read the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the formula provided in the MTT protocol.
Trypan Blue Exclusion Assay
This assay distinguishes between viable and non-viable cells based on membrane integrity. Viable cells with intact membranes exclude the trypan blue dye, while non-viable cells with compromised membranes take up the dye and appear blue.
Materials:
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
6-well or 12-well plates
-
Trypsin-EDTA
-
Trypan Blue solution (0.4%)
-
Hemocytometer or automated cell counter
Protocol:
-
Cell Seeding and Treatment: Seed cells in appropriate plates and treat with this compound as described in the MTT protocol.
-
Cell Harvesting: After the treatment period, detach the cells using Trypsin-EDTA and resuspend them in complete culture medium to inactivate the trypsin.
-
Staining: Mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue solution (1:1 ratio). For example, mix 10 µL of cell suspension with 10 µL of Trypan Blue.
-
Incubation: Allow the mixture to incubate for 1-2 minutes at room temperature.
-
Cell Counting: Load the stained cell suspension into a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope. Alternatively, use an automated cell counter.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Number of viable cells / Total number of cells) x 100
Visualizations
Experimental Workflow for Cell Viability Assays
Caption: Workflow for assessing cell viability after this compound treatment.
Potential Signaling Pathway for Entacapone-Induced Apoptosis
While the precise signaling cascade initiated by this compound leading to apoptosis is not fully elucidated, it is known that Entacapone can induce apoptosis in cancer cells. The following diagram illustrates a general model of apoptosis that may be relevant.
Caption: Potential apoptotic pathways activated by this compound treatment.
References
- 1. Anti‐cancer effect of entacaponeon esophageal cancer cells via apoptosis induction and cell cycle modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-cancer effect of entacaponeon esophageal cancer cells via apoptosis induction and cell cycle modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cellular and Mitochondrial Toxicity of Tolcapone, Entacapone, and New Nitrocatechol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot Analysis of COMT Levels Following (Z)-Entacapone Treatment
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Z)-Entacapone is a selective and reversible inhibitor of catechol-O-methyltransferase (COMT), an enzyme crucial for the metabolism of catecholamines.[1][2][3] It is primarily used as an adjunct therapy in the management of Parkinson's disease to enhance the bioavailability of levodopa.[2][3] While the inhibitory effect of this compound on COMT activity is well-documented, its long-term impact on COMT protein expression levels is less characterized. This document provides a detailed protocol for the analysis of COMT protein levels in biological samples using Western blotting, a widely accepted technique for protein quantification. Additionally, it summarizes the current understanding of how this compound may influence COMT levels and outlines the signaling context of its mechanism of action.
Introduction
Catechol-O-methyltransferase (COMT) is a key enzyme that catalyzes the transfer of a methyl group from S-adenosyl-L-methionine to catechol substrates, including neurotransmitters like dopamine, norepinephrine, and epinephrine.[1][3] By metabolizing these catecholamines, COMT plays a significant role in regulating their physiological concentrations. This compound exerts its therapeutic effect by inhibiting COMT in peripheral tissues, which prevents the breakdown of levodopa, a precursor to dopamine, thereby increasing its availability to the central nervous system.[1][2]
While the immediate effect of this compound is the inhibition of COMT activity, it is plausible that prolonged inhibition could lead to compensatory changes in the expression of the COMT protein. Understanding these potential adaptive responses is crucial for optimizing therapeutic strategies and for the development of novel COMT inhibitors. Western blot analysis provides a robust method to investigate these changes by quantifying COMT protein levels in cells or tissues following treatment with this compound.
Data Presentation: Effect of this compound on COMT
Currently, there is a lack of direct evidence from Western blot studies quantifying the changes in COMT protein levels following treatment with this compound. However, studies have investigated the impact of long-term this compound administration on COMT activity.
One study in Parkinson's disease patients receiving chronic this compound treatment observed a significant up-regulation of erythrocyte COMT activity.[4][5] This suggests a potential compensatory mechanism where the cell increases the amount or activity of the enzyme in response to prolonged inhibition. The precise molecular basis for this increase, whether it is due to increased protein expression, post-translational modifications, or other factors, remains to be fully elucidated by techniques such as Western blotting.
Table 1: Summary of Quantitative Data on Erythrocyte COMT Activity Following Chronic this compound Treatment in Parkinson's Disease Patients [4][5]
| Treatment Group | Duration of Treatment | Mean Baseline S-RBC-COMT Activity (pmol/min/mg protein) | Mean S-RBC-COMT Activity after Treatment (pmol/min/mg protein) | Mean Percentage Increase in Activity |
| Parkinson's Disease Patients (n=12) | 3 months | 0.72 ± 0.09 | 1.19 ± 0.13 | 72.9 ± 9.2% |
Data presented as mean ± standard error of the mean. S-RBC: Soluble Red Blood Cell.
Signaling Pathways and Experimental Workflow
Mechanism of Action of this compound
The primary mechanism of this compound is the inhibition of COMT, which in the context of Parkinson's disease treatment, has a significant impact on the levodopa pathway.
Caption: Mechanism of this compound in enhancing Levodopa bioavailability.
Experimental Workflow for Western Blot Analysis of COMT
The following diagram outlines the key steps for quantifying COMT protein levels in response to this compound treatment.
Caption: Workflow for Western blot analysis of COMT protein levels.
Experimental Protocols
Cell Culture and Treatment with this compound
-
Cell Line: Human neuroblastoma cells (e.g., SH-SY5Y) are a suitable model as they endogenously express COMT.
-
Culture Conditions: Culture cells in a suitable medium (e.g., DMEM/F12) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment:
-
Seed cells in 6-well plates and allow them to reach 70-80% confluency.
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).
-
Treat cells with varying concentrations of this compound (e.g., 1, 10, 100 µM) for different time points (e.g., 24, 48, 72 hours).
-
Include a vehicle control group (cells treated with the solvent alone).
-
Protein Extraction and Quantification
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add 100-200 µL of ice-cold RIPA lysis buffer containing a protease inhibitor cocktail to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the soluble proteins.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay kit, following the manufacturer's instructions.
-
Western Blotting
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to each lysate and boil at 95-100°C for 5-10 minutes to denature the proteins.
-
-
SDS-PAGE:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 10-12% SDS-polyacrylamide gel.
-
Include a pre-stained protein ladder to monitor protein separation and transfer efficiency.
-
Run the gel at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for COMT (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate for the time recommended by the manufacturer.
-
Capture the chemiluminescent signal using a CCD camera-based imager or X-ray film.
-
-
Data Analysis:
-
Quantify the band intensity for COMT and a loading control protein (e.g., GAPDH or β-actin) using densitometry software.
-
Normalize the COMT protein signal to the corresponding loading control signal for each sample.
-
Express the results as a fold change relative to the vehicle-treated control group.
-
Conclusion
Western blot analysis is an indispensable tool for investigating the potential regulatory effects of this compound on COMT protein expression. While current literature points towards an up-regulation of COMT activity with chronic treatment, further studies employing the detailed protocol provided herein are necessary to confirm whether this is accompanied by an increase in COMT protein levels. Such findings will provide deeper insights into the cellular adaptations to long-term COMT inhibition and may inform the development of future therapeutic strategies for Parkinson's disease and other conditions involving catecholamine dysregulation.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Discovery of Small Molecules as Membrane-Bound Catechol-O-methyltransferase Inhibitors with Interest in Parkinson’s Disease: Pharmacophore Modeling, Molecular Docking and In Vitro Experimental Validation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Catechol O-Methyltransferase Inhibitor Entacapone in the Treatment of Parkinson’s Disease: Personal Reflections on a First-in-Class Drug Development Programme 40 Years On - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Catechol-O-methyl Transferase (COMT) by Tolcapone Restores Reductions in Microtubule-associated Protein 2 (MAP2) and Synaptophysin (SYP) Following Exposure of Neuronal Cells to Neurotropic HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective overexpression of Comt in prefrontal cortex rescues schizophrenia-like phenotypes in a mouse model of 22q11 deletion syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing (Z)-Entacapone for In Vivo Studies
Welcome to the technical support center for (Z)-Entacapone. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in in vivo experimental settings. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is the active isomeric form of Entacapone, a selective and reversible inhibitor of catechol-O-methyltransferase (COMT). The COMT enzyme is responsible for metabolizing levodopa and catecholamines like dopamine.[1][2][3] In the context of Parkinson's disease treatment, Entacapone is used as an adjunct to levodopa/carbidopa therapy.[1][2] By inhibiting COMT in peripheral tissues, Entacapone prevents the breakdown of levodopa, thereby increasing its plasma half-life and the amount that can cross the blood-brain barrier to be converted into dopamine in the brain.[1][2]
Q2: What are the main challenges when formulating this compound for in vivo studies?
A2: The primary challenge in formulating this compound stems from its classification as a Biopharmaceutics Classification System (BCS) class IV drug, which is characterized by both low aqueous solubility and low permeability.[2][4] This can lead to low and variable oral bioavailability.[5][6][7] Researchers may encounter difficulties in preparing stable and homogenous dosing solutions, especially for aqueous-based vehicle systems.
Q3: What are some recommended starting doses for this compound in rodent studies?
A3: The optimal dose for this compound will depend on the specific research question, the animal model, and the route of administration. Based on available literature, the following doses have been used in rats:
-
Oral Gavage: 3 mg/kg as a suspension in 0.5% w/v sodium carboxymethyl cellulose (CMC).
-
Intraperitoneal (IP) Injection: 30 mg/kg.[8]
It is always recommended to perform a pilot dose-response study to determine the optimal dose for your specific experimental conditions.
Troubleshooting Guide
Problem 1: My this compound is precipitating out of my aqueous dosing solution.
-
Cause: This is likely due to the low aqueous solubility of this compound.[2][4]
-
Solution:
-
Use a co-solvent system: this compound is soluble in organic solvents like DMSO and ethanol.[6] A common technique is to first dissolve the compound in a minimal amount of DMSO and then dilute it with an aqueous vehicle such as saline or PBS.[6] Be mindful of the final concentration of the organic solvent, as high concentrations can be toxic to animals.
-
Prepare a suspension: If a solution is not feasible, a homogenous suspension can be prepared using suspending agents like 0.5% w/v carboxymethyl cellulose (CMC) or methylcellulose (MC) in water.[9] Ensure the suspension is well-mixed before each administration to guarantee uniform dosing.
-
Consider lipid-based formulations: For oral administration, lipid-based formulations such as self-microemulsifying drug delivery systems (SMEDDS) or nanostructured lipid carriers (NLCs) can significantly improve the solubility and bioavailability of this compound.[1][2]
-
Problem 2: I am observing high variability in my experimental results.
-
Cause: High variability can be due to inconsistent drug exposure, which is often a consequence of poor formulation stability or low bioavailability.[5][6][7]
-
Solution:
-
Optimize the formulation: Refer to the solutions for "Problem 1" to improve the solubility and stability of your dosing preparation. A more homogenous and stable formulation will lead to more consistent dosing.
-
Consider alternative routes of administration: If oral administration results in high variability, consider parenteral routes like intraperitoneal (IP) or intravenous (IV) injection, which bypass first-pass metabolism and can lead to more consistent plasma concentrations.
-
Fasting: For oral dosing studies, ensure that animals are fasted overnight prior to administration, as food can affect the absorption of this compound.[10]
-
Strict adherence to protocol: Ensure consistent timing of dosing and experimental measurements across all animals.
-
Problem 3: My animals are showing signs of distress or toxicity.
-
Cause: This could be due to the toxicity of the vehicle (e.g., high concentration of DMSO) or the dose of this compound being too high.
-
Solution:
-
Vehicle toxicity assessment: Always administer the vehicle alone to a control group of animals to ensure it does not cause any adverse effects. If using a co-solvent like DMSO, aim for the lowest effective concentration.
-
Dose-response study: Conduct a pilot study with a range of doses to determine the maximum tolerated dose (MTD) in your animal model.
-
Monitor animal health: Closely monitor animals for any signs of distress, including changes in weight, food and water intake, and behavior.
-
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent/Vehicle | Solubility | Reference |
| Ethanol | ~5 mg/mL | [6] |
| DMSO | ~30 mg/mL | [6] |
| Dimethylformamide (DMF) | ~30 mg/mL | [6] |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [6] |
| Oleic Acid | 47.71 ± 0.77 mg/g | [2] |
| Glycerol Monostearate (GMS) | 42.01 ± 0.05 mg/g | [2] |
| Gingelly Oil | High | [1] |
| Rice Bran Oil | High | [1] |
| Tween 80 | High | [1] |
| Propylene Glycol | High | [1] |
Table 2: Reported In Vivo Dosages of this compound in Rodents
| Animal Model | Route of Administration | Dose | Vehicle | Reference |
| Rat | Oral Gavage | 3 mg/kg | 0.5% w/v Sodium CMC | |
| Rat | Intraperitoneal (IP) | 30 mg/kg | Not specified | [8] |
Experimental Protocols
Protocol 1: Preparation of this compound Suspension for Oral Gavage
-
Objective: To prepare a 1 mg/mL suspension of this compound in 0.5% w/v carboxymethyl cellulose (CMC).
-
Materials:
-
This compound powder
-
Carboxymethyl cellulose (CMC), low viscosity
-
Sterile water for injection
-
Magnetic stirrer and stir bar
-
Weighing scale and spatulas
-
Volumetric flasks and graduated cylinders
-
-
Procedure:
-
Prepare the 0.5% w/v CMC vehicle by slowly adding 0.5 g of CMC to 100 mL of sterile water while stirring continuously with a magnetic stirrer. Leave the solution to stir for several hours until the CMC is fully dissolved and the solution is clear.
-
Weigh the required amount of this compound powder. For a 1 mg/mL suspension, you will need 10 mg for a 10 mL final volume.
-
In a separate container, add a small amount of the 0.5% CMC vehicle to the this compound powder to create a paste. This helps to wet the powder and prevent clumping.
-
Gradually add the remaining volume of the 0.5% CMC vehicle to the paste while continuously stirring or vortexing to ensure a uniform suspension.
-
Store the suspension in a tightly sealed, light-protected container.
-
Crucially, stir or vortex the suspension vigorously immediately before each animal is dosed to ensure homogeneity.
-
Protocol 2: Preparation of this compound Solution for Intraperitoneal Injection
-
Objective: To prepare a 5 mg/mL solution of this compound in a DMSO/saline co-solvent system.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile-filtered
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Pipettes and sterile filter tips
-
-
Procedure:
-
Weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add a minimal amount of DMSO to completely dissolve the powder. For example, to prepare a final solution with 10% DMSO, you would first dissolve the drug in 10% of the final volume with DMSO.
-
Once the this compound is fully dissolved in DMSO, slowly add the sterile saline dropwise while vortexing to bring the solution to the final desired volume and concentration.
-
Visually inspect the solution for any signs of precipitation. If precipitation occurs, you may need to increase the proportion of DMSO or decrease the final concentration of this compound.
-
Note: The final concentration of DMSO should be kept as low as possible and should not exceed a concentration known to be safe for the intended animal model and route of administration. A pilot study to assess vehicle tolerance is recommended.
-
Visualizations
Caption: Mechanism of action of this compound in enhancing Levodopa bioavailability.
Caption: Experimental workflow for optimizing this compound dosage in vivo.
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro and in vivo characterization of Entacapone-loaded nanostructured lipid carriers developed by quality-by-design approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Entacapone improves the availability of l-dopa in plasma by decreasing its peripheral metabolism independent of l-dopa/carbidopa dose - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Clinical Pharmacology of Entacapone (Comtan) From the FDA Reviewer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Improved oral bioavailability in rats of SR13668, a novel anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.hres.ca [pdf.hres.ca]
Technical Support Center: Troubleshooting (Z)-Entacapone Solubility in DMSO
This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with dissolving (Z)-Entacapone in Dimethyl Sulfoxide (DMSO). The following frequently asked questions (FAQs) and troubleshooting guides provide practical solutions to common solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of Entacapone in DMSO?
Q2: My this compound is not dissolving in DMSO at the expected concentration. What are the initial troubleshooting steps?
If you are facing difficulty in dissolving this compound, consider the following initial steps:
-
Verify Compound and Solvent Quality: Ensure that the this compound is of high purity. The quality of the DMSO is also critical; it is highly hygroscopic and can absorb moisture from the air, which can reduce its solvating power. Use fresh, anhydrous, high-purity DMSO for preparing your solutions.
-
Gentle Heating: Gently warm the solution to 30-40°C. This can increase the kinetic energy of the molecules and facilitate dissolution. Avoid excessive heat, as it may lead to degradation of the compound.
-
Vortexing or Stirring: Agitate the solution vigorously using a vortex mixer or a magnetic stirrer. This increases the interaction between the solvent and the compound particles.
-
Sonication: Use an ultrasonic bath to break down any aggregates or clumps of the compound, thereby increasing the surface area available for dissolution.
Q3: Can the isomeric form of Entacapone affect its solubility in DMSO?
Yes, the isomeric form can influence solubility. Entacapone is commercially available as the (E)-isomer.[2] After oral administration, the (E)-isomer can be metabolized to the (Z)-isomer.[2] Different crystal lattice structures and intermolecular interactions between isomers can lead to differences in their solubility. While the provided solubility data is for the more common (E)-isomer, if you are working with a synthesized (Z)-isomer, its solubility might differ.
Q4: I've prepared a stock solution of this compound in DMSO, but it precipitates when I dilute it with an aqueous buffer. How can I prevent this?
This is a common issue known as "salting out" or precipitation upon addition of an anti-solvent. To mitigate this:
-
Stepwise Dilution: Dilute the DMSO stock solution gradually into the aqueous buffer while continuously stirring or vortexing. This avoids localized high concentrations of the compound that can lead to precipitation.
-
Lower Final DMSO Concentration: Aim for the lowest possible final concentration of DMSO in your working solution.
-
Use of Co-solvents: In some cases, the addition of a small percentage of a co-solvent that is miscible with both DMSO and the aqueous buffer can help to maintain solubility.
Quantitative Data Summary
The following table summarizes the solubility of Entacapone in various solvents.
| Solvent | Solubility |
| DMSO | ~30 mg/mL[1] |
| Dimethylformamide (DMF) | ~30 mg/mL[1] |
| Ethanol | ~5 mg/mL[1] |
| Aqueous Buffers | Sparingly soluble[1] |
| 1:1 Solution of DMSO:PBS (pH 7.2) | ~0.5 mg/mL[1] |
Experimental Protocols
Protocol for Preparing a this compound Stock Solution in DMSO
-
Materials:
-
This compound (crystalline solid)
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath or heating block (optional)
-
Sonicator (optional)
-
-
Procedure:
-
Bring the this compound and DMSO to room temperature.
-
Weigh the desired amount of this compound using an analytical balance and transfer it to a sterile vial.
-
Add the calculated volume of anhydrous DMSO to the vial to achieve the desired concentration.
-
Cap the vial tightly and vortex the solution for 1-2 minutes.
-
Visually inspect the solution for any undissolved particles.
-
If undissolved particles remain, proceed with the troubleshooting steps outlined below.
-
Once fully dissolved, store the stock solution appropriately, typically at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
-
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting solubility issues with this compound in DMSO.
Caption: A step-by-step workflow for troubleshooting this compound solubility issues in DMSO.
References
Preventing (Z)-Entacapone precipitation in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in preventing the precipitation of (Z)-Entacapone in cell culture media.
Frequently Asked Questions (FAQs)
Q1: My this compound precipitated after I added it to my cell culture medium. What is the most common cause of this?
A1: The most common reason for this compound precipitation is its low aqueous solubility, particularly at acidic or neutral pH.[1][2] Cell culture media are aqueous-based and typically buffered around a physiological pH of 7.2-7.4. Direct addition of powdered this compound or a highly concentrated stock into the media can lead to immediate precipitation as the drug's solubility limit is exceeded in the aqueous environment.
Q2: How should I prepare my this compound stock solution to avoid precipitation?
A2: It is highly recommended to first prepare a concentrated stock solution of this compound in an organic solvent before further diluting it in your aqueous cell culture medium.[3] Dimethyl sulfoxide (DMSO) is a commonly used solvent for this purpose.[3][4] A detailed protocol is provided in the "Experimental Protocols" section below.
Q3: What is the maximum recommended concentration of DMSO in the final cell culture medium?
A3: The final concentration of DMSO in your cell culture medium should be kept as low as possible, typically below 0.5%, as higher concentrations can have cytotoxic effects on many cell lines. You should always determine the DMSO tolerance for your specific cell line with a vehicle control experiment.
Q4: I prepared a DMSO stock of this compound, but it still precipitated when I added it to the media. What could be the issue?
A4: This can happen for a few reasons:
-
Overly Concentrated Stock: If your initial DMSO stock is too concentrated, the volume of stock required to reach your desired final concentration in the media might still be too high for the drug to remain soluble upon dilution.
-
Inadequate Mixing: When adding the DMSO stock to the media, it is crucial to mix or gently vortex the solution immediately to ensure rapid and uniform dispersion. Adding the stock without immediate mixing can create localized areas of high drug concentration, leading to precipitation.
-
Media Composition: Certain components in the cell culture media, such as high concentrations of salts or metal ions, can potentially interact with this compound and reduce its solubility.[5]
-
Temperature Effects: Temperature shifts, such as adding a cold stock solution to warm media, can sometimes affect solubility.[5] It is good practice to allow all components to reach room temperature before mixing.
Q5: Can I prepare a large batch of this compound-containing media and store it?
A5: It is not recommended to store aqueous solutions of this compound for more than one day.[3] The stability of the compound in aqueous media over longer periods is not guaranteed, and there is an increased risk of precipitation over time. It is best practice to prepare fresh this compound-containing media for each experiment.
Q6: Does the pH of my cell culture medium affect this compound solubility?
A6: Yes, the solubility of this compound is pH-dependent.[2] As a weak acid, its solubility is very low in acidic conditions and increases significantly at higher pH levels.[2] While standard cell culture media is buffered to a physiological pH (around 7.4), significant deviations from this can impact the drug's solubility.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| DMSO | ~30 mg/mL | [3] |
| Ethanol | ~5 mg/mL | [3] |
| 1:1 solution of DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [3] |
| Water (acidic pH) | Practically insoluble | [1] |
| Water (pH > 7) | Slightly soluble | [1] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Weigh out the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 30 mg/mL).
-
Gently vortex or sonicate the solution until the this compound is completely dissolved. Ensure there are no visible particles.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.[4]
-
Protocol 2: Preparation of Cell Culture Media Containing this compound
-
Materials:
-
This compound stock solution in DMSO (from Protocol 1)
-
Pre-warmed cell culture medium
-
Sterile tubes
-
-
Procedure:
-
Thaw an aliquot of the this compound DMSO stock solution and bring it to room temperature.
-
In a sterile tube, add the required volume of pre-warmed cell culture medium.
-
While gently vortexing or swirling the medium, add the calculated volume of the this compound stock solution dropwise to achieve the desired final concentration.
-
Ensure the final DMSO concentration remains below the cytotoxic level for your cell line (typically <0.5%).
-
Use the freshly prepared medium immediately for your experiment.
-
Visualizations
Caption: Experimental workflow for preparing this compound-containing cell culture media.
References
Technical Support Center: (Z)-Entacapone Fluorescence-Based Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with (Z)-Entacapone in fluorescence-based assays.
Troubleshooting Guides
This section provides systematic guidance to identify and resolve common artifacts and issues encountered during this compound fluorescence-based assays.
Problem: Weak or No Fluorescent Signal
A common issue is the lack of a detectable fluorescent signal. This can be caused by a variety of factors, from incorrect instrument settings to degradation of the fluorescent molecules.
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Incorrect Instrument Settings | Ensure the microscope or plate reader is equipped with the correct excitation and emission filters for your chosen fluorophore. Optimize gain and exposure settings; low settings can lead to non-detectable signals. |
| Photobleaching | Minimize exposure of samples to light. Use an anti-fade mounting medium for microscopy.[1][2] Image samples immediately after preparation.[2] |
| Low Analyte Concentration | If applicable, perform a titration of the primary and secondary antibody concentrations to find the optimal concentration for your assay.[1][3] |
| This compound Quenching | This compound has been shown to quench the fluorescence of certain molecules.[4][5] Consider this possibility and, if necessary, perform control experiments to quantify the quenching effect. This may involve measuring the fluorescence of a known concentration of the fluorophore in the presence and absence of this compound. |
| Photodegradation of this compound | Entacapone can undergo photodegradation when exposed to UV light, forming its (Z)-isomer. This process could potentially alter its interaction with the fluorescent system. Protect all solutions containing Entacapone from light.[6] |
Experimental Workflow for Diagnosing Weak Signal
Caption: Troubleshooting workflow for weak or no signal.
Problem: High Background Fluorescence
High background fluorescence can mask the specific signal from the analyte of interest, leading to a poor signal-to-noise ratio.
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Autofluorescence | Biological samples can contain endogenous molecules that fluoresce.[7][2] Include an unstained sample as a control to determine the level of autofluorescence.[2] If autofluorescence is high, consider using a fluorophore with excitation and emission wavelengths in the red or far-red spectrum, as autofluorescence is often lower in this range.[8] |
| Non-specific Binding | In immunoassays, primary or secondary antibodies may bind non-specifically to the sample.[3] Use appropriate blocking buffers (e.g., BSA or serum from the secondary antibody host species) to minimize non-specific binding.[2][3] |
| Contaminated Reagents | Buffers or other reagents may be contaminated with fluorescent substances. Prepare fresh solutions using high-purity water and reagents. |
| Compound Autofluorescence | The this compound itself or impurities could be fluorescent at the wavelengths used in the assay.[8] Measure the fluorescence of this compound alone in the assay buffer to check for intrinsic fluorescence. |
Decision Tree for High Background Issues
Caption: Decision tree for troubleshooting high background.
Frequently Asked Questions (FAQs)
Q1: Can this compound itself interfere with my fluorescence assay?
A1: Yes, there are two primary ways this compound can interfere. First, it may exhibit intrinsic fluorescence (autofluorescence) at the excitation and emission wavelengths you are using.[8] It is crucial to run a control with only this compound in the assay buffer to quantify this. Second, this compound has been reported to quench the fluorescence of other molecules.[4][5] This can lead to a decrease in your signal that is not related to the biological activity you are measuring.
Q2: How can I prevent photodegradation of Entacapone during my experiment?
A2: Entacapone is known to be sensitive to light, particularly UV light, which can cause it to isomerize to the (Z)-form and potentially other degradation products.[6] To minimize this, all solutions containing Entacapone should be prepared fresh and protected from light by using amber vials or by wrapping containers in aluminum foil.[6] When possible, perform experimental manipulations in a darkened room or under low-light conditions.
Q3: What are the ideal controls to include in a this compound fluorescence-based assay?
A3: A comprehensive set of controls is essential for interpreting your results accurately. Consider including the following:
-
Unstained Control: A sample without any fluorescent labels to measure autofluorescence.[2]
-
Positive Control: A sample known to produce a strong positive signal to ensure the assay is working correctly.
-
Negative Control: A sample lacking the analyte of interest to define the baseline signal.
-
This compound Only Control: A sample containing only this compound in the assay buffer to check for its intrinsic fluorescence and quenching effects.
-
Vehicle Control: A sample containing the solvent used to dissolve this compound to account for any effects of the solvent on the assay.
Signaling Pathway of Entacapone's Therapeutic Action
Entacapone is a selective and reversible inhibitor of catechol-O-methyltransferase (COMT).[9] In Parkinson's disease treatment, it is used as an adjunct to levodopa therapy. Levodopa is converted to dopamine in the brain, which alleviates the symptoms of Parkinson's. COMT is an enzyme that breaks down levodopa in the periphery, reducing the amount that reaches the brain. By inhibiting COMT, Entacapone increases the bioavailability of levodopa.[9]
Caption: this compound's role in the Levodopa pathway.
References
- 1. biotium.com [biotium.com]
- 2. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 3. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. Entacapone detection by a GOQDs-molecularly imprinted silica fluorescent chemical nanosensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. LC/MS/MS study for identification of entacapone degradation product obtained by photodegradation kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Immunofluorescence Troubleshooting | Tips & Tricks [stressmarq.com]
- 8. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. pdf.hres.ca [pdf.hres.ca]
Technical Support Center: (Z)-Entacapone in Long-Term Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize potential (Z)-Entacapone toxicity in long-term cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound's potential toxicity in vitro?
A1: While this compound is generally considered to have a good safety profile, particularly in comparison to Tolcapone, its potential toxicity at high concentrations or in sensitive cell lines is linked to mitochondrial dysfunction.[1][2][3] Like other nitrocatechols, it can act as a weak uncoupler of oxidative phosphorylation, which can interfere with the mitochondrial membrane potential and cellular energy production.[4][5] However, this effect is significantly less pronounced than that of Tolcapone.[5][6]
Q2: Can this compound induce oxidative stress in cultured cells?
A2: Contrary to inducing oxidative stress, studies have shown that this compound possesses potent antioxidant properties. It can scavenge reactive oxygen species (ROS) such as hypochlorous acid and peroxynitrite more effectively than Vitamin C and Vitamin E.[5][7][8] In some cell lines, like HepG2, treatment with this compound has been shown to decrease basal levels of oxidative stress.[1] However, any compound that interferes with mitochondrial function could potentially lead to an imbalance in redox status under certain conditions or in specific cell types.
Q3: Is this compound expected to induce apoptosis in long-term cultures?
A3: At therapeutic or optimized experimental concentrations, this compound is not typically expected to induce significant apoptosis. Its antioxidant properties may even protect cells from apoptosis induced by oxidative stress.[8] However, at very high concentrations that lead to significant mitochondrial stress and ATP depletion, a caspase-mediated apoptotic pathway could be initiated. Monitoring key apoptotic markers like caspase-3 activation is advisable if cytotoxicity is observed.
Q4: How does the toxicity of this compound compare to Tolcapone in vitro?
A4: this compound is significantly less toxic than Tolcapone in vitro.[1][2] This difference is largely attributed to its lower lipophilicity, which results in reduced diffusion into the mitochondrial membrane where it could exert uncoupling effects.[1][9] In various cell lines, including HepG2 and SH-SY5Y, Tolcapone induces a profound reduction in cell viability and ATP synthesis at concentrations where this compound has little to no effect.[1][2]
Q5: What are typical working concentrations for this compound in cell culture?
A5: Effective concentrations of this compound in vitro can vary depending on the cell type and experimental goals. Studies have used concentrations ranging from 1 µM to 50 µM.[1] It is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line and long-term experimental setup.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Action |
| Gradual decrease in cell viability over several days/passages. | 1. Sub-optimal drug concentration: The concentration of this compound may be too high for long-term exposure in your specific cell line. 2. Mitochondrial stress: Even at lower concentrations, long-term exposure may be causing cumulative mitochondrial stress. 3. Nutrient depletion: Altered cellular metabolism may increase the consumption of specific media components. | 1. Optimize Concentration: Perform a long-term dose-response experiment (e.g., 7-14 days) using a cell viability assay (e.g., MTT or PrestoBlue™) to determine the highest concentration that maintains >90% viability. 2. Assess Mitochondrial Health: Use the Seahorse XF Mito Stress Test to evaluate mitochondrial function. If basal respiration is compromised, consider lowering the this compound concentration. 3. Supplement Media: Consider using a more robust culture medium or adding supplements like pyruvate and uridine, which can support cells with compromised mitochondrial function. |
| Increased signs of cellular stress (e.g., vacuolization, changes in morphology). | 1. Oxidative Stress: Although an antioxidant, this compound's interaction with cellular pathways could disrupt the redox balance in some sensitive cell lines over time. 2. Iron Chelation: this compound can chelate iron, potentially leading to depletion of this essential micronutrient.[10] | 1. Measure ROS Levels: Use a fluorescent probe like DCFH-DA to quantify intracellular ROS levels. If elevated, consider co-treatment with a low dose of N-acetylcysteine (NAC). 2. Supplement with Iron: If iron depletion is suspected, consider supplementing the culture medium with a bioavailable iron source, such as ferric ammonium citrate, at a low, non-toxic concentration. |
| Reduced cell proliferation or cell cycle arrest. | 1. Cytostatic Effects: At higher concentrations, this compound might have cytostatic effects, slowing down the cell cycle. | 1. Perform Cell Cycle Analysis: Use flow cytometry with propidium iodide staining to analyze the cell cycle distribution. If a significant block (e.g., in G1 or G2/M) is observed, reduce the drug concentration. |
| Inconsistent experimental results. | 1. Compound Instability: this compound may degrade in culture medium over time. 2. Metabolite Activity: The Z-isomer of Entacapone is the active form, and isomerization can occur in solution.[11] | 1. Replenish Medium Regularly: For long-term experiments, perform complete or partial media changes every 48-72 hours to ensure a consistent concentration of the active compound. 2. Protect from Light: Store stock solutions and handle plates in a way that minimizes exposure to light to prevent photodegradation. |
Quantitative Data Summary
Table 1: Comparative Cytotoxicity of this compound and Tolcapone in Different Cell Lines (24h exposure)
| Cell Line | Compound | Concentration (µM) | Cell Viability (% of Control) | Reference |
| HepG2 (Glucose Medium) | This compound | 10 | >85.9% | [1] |
| 50 | >85.9% | [1] | ||
| Tolcapone | 10 | 80.9 ± 4.1% | [1] | |
| 50 | 49.3 ± 2.7% | [1] | ||
| HepG2 (Galactose Medium) | This compound | 10 | >86% | [1] |
| 50 | >86% | [1] | ||
| Tolcapone | 10 | 45.2 ± 6.4% | [1] | |
| 50 | 5.6 ± 1.1% | [1] | ||
| Caco-2 | This compound | 50 | >96% | [1] |
| Tolcapone | 50 | 68.0 ± 6.7% | [1] | |
| Primary Rat Hepatocytes | This compound | 50 | ~51% (MTT), ~80% (NRU) | [1] |
| Tolcapone | 50 | <50% (MTT & NRU) | [1] |
Table 2: Antioxidant Activity of this compound
| Assay | Compound (20 µM) | Activity | Reference |
| DPPH Scavenging | This compound | 83% reduction | [5] |
| Vitamin C | 40% reduction | [5] | |
| Vitamin E | 63% reduction | [5] | |
| Peroxynitrite (ONOO⁻) Scavenging | This compound | 76% scavenging | [5] |
| Vitamin C | ~46-68% scavenging | [5] |
Experimental Protocols & Visualizations
Protocol 1: Assessment of Mitochondrial Respiration
Objective: To evaluate the impact of long-term this compound exposure on mitochondrial function using a Seahorse XF Analyzer.
Methodology:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.
-
Long-Term Treatment: Treat cells with the desired range of this compound concentrations or vehicle control. Culture for the desired long-term duration (e.g., 72 hours to 1 week), replacing the media with fresh drug every 48-72 hours.
-
Assay Preparation:
-
One day prior to the assay, hydrate the Seahorse XF sensor cartridge with XF Calibrant in a non-CO₂ 37°C incubator.
-
On the day of the assay, wash the cells with pre-warmed XF assay medium (e.g., DMEM supplemented with glucose, pyruvate, and glutamine) and add fresh assay medium to the wells.
-
Incubate the cell plate in a non-CO₂ 37°C incubator for 45-60 minutes.
-
-
Mito Stress Test:
-
Load the injector ports of the hydrated sensor cartridge with the mitochondrial stressors: Oligomycin (Complex V inhibitor), FCCP (uncoupling agent), and a mix of Rotenone/Antimycin A (Complex I/III inhibitors).
-
Calibrate the sensor cartridge in the Seahorse XF Analyzer.
-
Replace the calibrant plate with the cell plate and initiate the Mito Stress Test protocol.
-
-
Data Analysis: Measure the Oxygen Consumption Rate (OCR) to determine key parameters: Basal Respiration, ATP-Linked Respiration, Maximal Respiration, and Spare Respiratory Capacity. Compare the profiles of this compound-treated cells to the vehicle control.
Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)
Objective: To quantify changes in intracellular ROS levels following long-term exposure to this compound.
Methodology:
-
Cell Culture and Treatment: Seed cells in a black, clear-bottom 96-well plate. Treat with this compound for the desired duration. Include a vehicle control and a positive control (e.g., 100 µM H₂O₂ or Tert-Butyl Hydroperoxide for 30-60 minutes).
-
Staining:
-
Prepare a working solution of 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in serum-free medium (typically 10-20 µM).
-
Remove the culture medium from the wells and wash the cells gently with 1X PBS.
-
Add the DCFH-DA working solution to each well and incubate for 30-45 minutes at 37°C, protected from light.
-
-
Measurement:
-
Remove the DCFH-DA solution and wash the cells again with 1X PBS.
-
Add 100 µL of PBS to each well.
-
Immediately measure the fluorescence on a microplate reader with excitation at ~485 nm and emission at ~535 nm.
-
-
Data Normalization: After reading, lyse the cells and perform a protein quantification assay (e.g., BCA) to normalize the fluorescence intensity to the total protein content in each well.
Protocol 3: Caspase-3 Activity Assay
Objective: To determine if observed cytotoxicity from high-dose this compound is mediated by the activation of executioner caspase-3.
Methodology:
-
Cell Treatment and Lysis:
-
Seed cells in a 6-well or 10 cm plate and treat with a high concentration of this compound, a vehicle control, and a positive control for apoptosis (e.g., Staurosporine).
-
After treatment, harvest both adherent and floating cells.
-
Wash the cell pellet with ice-cold PBS.
-
Lyse the cells using a chilled lysis buffer on ice for 10-15 minutes.
-
Centrifuge the lysate at high speed (e.g., 10,000 x g) at 4°C and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate and normalize all samples to the same concentration.
-
Fluorometric Assay:
-
In a 96-well black plate, add 50-100 µg of protein lysate per well.
-
Prepare a reaction buffer containing DTT. Add this to each well.
-
Add the fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC) to each well.
-
Incubate at 37°C for 1-2 hours, protected from light.
-
-
Data Acquisition: Measure the fluorescence with an excitation at ~380 nm and emission between 420-460 nm. The fluorescence intensity is proportional to the caspase-3 activity.
References
- 1. Protocol for real-time measurement of mitochondrial respiration in the mouse ocular posterior pole using a Seahorse XFe24 analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. benchchem.com [benchchem.com]
- 4. content.protocols.io [content.protocols.io]
- 5. Entacapone is an Antioxidant More Potent than Vitamin C and Vitamin E for Scavenging of Hypochlorous Acid and Peroxynitrite, and the Inhibition of Oxidative Stress-Induced Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cellular and Mitochondrial Toxicity of Tolcapone, Entacapone, and New Nitrocatechol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measuring reactive species and oxidative damage in vivo and in cell culture: how should you do it and what do the results mean? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jove.com [jove.com]
- 9. Mito Stress Assay of PBMCs With Seahorse XFe96 Flux Analyzer and Comparison of Poly-D-Lysine and Poly-L-Lysine for Cell Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cellular and Mitochondrial Toxicity of Tolcapone, Entacapone, and New Nitrocatechol Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Clinical Pharmacology of Entacapone (Comtan) From the FDA Reviewer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (Z)-Entacapone In Vitro Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (Z)-Entacapone in vitro. The information is presented in a question-and-answer format to directly address specific issues related to adjusting pH for optimal activity.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for an in vitro COMT inhibition assay using this compound?
A1: The optimal pH for a Catechol-O-methyltransferase (COMT) inhibition assay with this compound is generally within the physiological range of pH 7.4 to 7.6 . This range represents a balance between maintaining the catalytic activity of the COMT enzyme and ensuring sufficient solubility of this compound. Most established protocols for in vitro COMT activity assays recommend a buffer at pH 7.4.
Q2: How does pH affect the solubility of this compound, and why is this important for my experiment?
A2: this compound is a weak acid with a pKa of approximately 4.5.[1] Its aqueous solubility is highly dependent on pH. At acidic pH values, its solubility is very low, but it increases significantly as the pH becomes more alkaline.[2][3] This is critical for in vitro assays because the compound must be fully dissolved in the assay buffer to accurately determine its inhibitory concentration (e.g., IC50). If Entacapone precipitates, its effective concentration will be lower than intended, leading to an overestimation of the IC50 value.
Q3: I am observing lower than expected potency (high IC50) for this compound in my assay. Could the pH of my buffer be the cause?
A3: Yes, a suboptimal buffer pH is a likely cause. If the pH of your assay buffer is too low (e.g., below 7.0), the solubility of this compound will be reduced, potentially leading to precipitation. This lowers the actual concentration of the inhibitor in solution, resulting in a higher apparent IC50 value. It is crucial to ensure your final assay buffer pH is around 7.4 and that the stock solution of Entacapone is properly prepared and diluted.
Q4: Can the choice of buffer system affect my results with this compound?
A4: Yes, the choice of buffer can be important. Phosphate-based buffers, such as phosphate-buffered saline (PBS) at pH 7.4, are commonly used and are generally suitable. It is important to ensure that the chosen buffer has sufficient buffering capacity to maintain the pH throughout the experiment, especially when adding acidic or basic solutions. When preparing buffers, always verify the final pH with a calibrated pH meter at the temperature you will be conducting the experiment.
Q5: Are there any other factors besides pH that I should be aware of when working with this compound in vitro?
A5: Yes, this compound is a catechol-containing compound and has been shown to chelate iron. This iron-sequestering property could potentially interfere with cellular processes or enzymatic activities that are iron-dependent. If your in vitro system is sensitive to iron concentration, this could be a confounding factor. Consider the composition of your assay medium and whether iron chelation by Entacapone could influence your results.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High variability in IC50 values between experiments. | 1. Inconsistent buffer pH. 2. Precipitation of this compound from stock or in the final assay volume. | 1. Prepare fresh buffer for each experiment and meticulously verify the pH. 2. Visually inspect for any precipitation. Consider preparing the stock solution in a small amount of DMSO before diluting into the aqueous buffer. Ensure the final DMSO concentration is low and consistent across all wells. |
| Low potency (higher than expected IC50). | 1. Assay pH is too low, causing poor solubility. 2. Inaccurate concentration of the this compound stock solution. | 1. Confirm the final pH of your assay buffer is ~7.4. 2. Re-prepare and verify the concentration of your stock solution. |
| Complete loss of this compound activity. | 1. Significant precipitation of the compound. 2. Degradation of the compound. | 1. Check solubility under your experimental conditions. You may need to adjust the solvent for the stock solution. 2. While generally stable, ensure proper storage of stock solutions (e.g., protected from light, at the recommended temperature). |
Data Presentation
Table 1: pH-Dependent Aqueous Solubility of Entacapone
| pH | Solubility (mg/mL) | Reference |
| 1.2 | ~0.017 | [2] |
| 3.0 | 0.0124 | [3] |
| 7.4 | ~1.75 | [2] |
Table 2: In Vitro Inhibitory Potency of Entacapone against COMT
| Parameter | Value | Tissue Source | Reference |
| Ki | 1.86 nM | Rat Striatal COMT | [2] |
| Ki | 2.50 nM | Rat Striatal COMT | [2] |
Note: The specific pH for these Ki determinations was within a standard in vitro assay setup, likely around pH 7.4.
Experimental Protocols
Protocol 1: Preparation of 100 mM Phosphate Buffer (pH 7.4)
-
Prepare Stock Solutions:
-
Stock A: 0.2 M solution of monobasic sodium phosphate (NaH₂PO₄).
-
Stock B: 0.2 M solution of dibasic sodium phosphate (Na₂HPO₄).
-
-
Mixing:
-
To prepare 100 mL of 100 mM phosphate buffer, mix 9.5 mL of Stock A and 40.5 mL of Stock B.
-
-
Volume Adjustment:
-
Add distilled water to a final volume of 100 mL.
-
-
pH Verification:
-
Measure the pH using a calibrated pH meter at the experimental temperature.
-
Adjust the pH to 7.4 by adding small volumes of Stock A (to lower pH) or Stock B (to raise pH) if necessary.
-
Protocol 2: In Vitro COMT Inhibition Assay
-
Reagents:
-
Recombinant human COMT enzyme.
-
S-adenosyl-L-methionine (SAM) as the methyl donor.
-
A suitable catechol substrate (e.g., 3,4-dihydroxybenzoic acid).
-
This compound stock solution (e.g., in DMSO).
-
100 mM Phosphate buffer (pH 7.4) containing 5 mM MgCl₂.
-
Stop solution.
-
-
Procedure:
-
Prepare a reaction mixture containing the phosphate buffer, MgCl₂, SAM, and the catechol substrate.
-
Add varying concentrations of this compound (or vehicle control) to the reaction wells. Ensure the final DMSO concentration is kept constant and low (e.g., <1%).
-
Pre-incubate the mixture at 37°C for a specified time.
-
Initiate the reaction by adding the COMT enzyme.
-
Incubate at 37°C for a defined period.
-
Stop the reaction by adding the stop solution.
-
-
Detection:
-
Quantify the formation of the methylated product using a suitable method, such as HPLC or a fluorescence-based assay.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for suboptimal this compound activity.
Caption: Logical relationship between pH and measured this compound activity.
References
Troubleshooting inconsistent results with (Z)-Entacapone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (Z)-Entacapone. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the relationship between (E)-Entacapone and this compound?
A1: (E)-Entacapone is the therapeutically administered isomer of the drug. This compound is the cis-isomer and a primary metabolite of (E)-Entacapone, formed through isomerization.[1] Both the (E) and (Z) isomers are pharmacologically active as COMT inhibitors and possess similar activity.[2] The presence of both isomers can be a source of variability if not properly controlled and monitored during experiments.
Q2: What is the primary mechanism of action of Entacapone?
A2: Entacapone is a potent, selective, and reversible inhibitor of catechol-O-methyltransferase (COMT).[3] COMT is an enzyme responsible for the degradation of catecholamines, including the Parkinson's disease drug, levodopa. By inhibiting peripheral COMT, Entacapone prevents the breakdown of levodopa, thereby increasing its plasma half-life and bioavailability for the brain.[4][5]
Troubleshooting Guides
Issue 1: High Variability in Potency/Efficacy Assays
Q: We are observing inconsistent IC50 values and significant variability in our COMT inhibition assays with Entacapone. What could be the cause?
A: Inconsistent results in potency assays can stem from several factors related to the physicochemical properties of Entacapone. The most common culprits are poor solubility, compound instability leading to degradation, and uncontrolled isomerization.
Troubleshooting Steps:
-
Ensure Complete Solubilization: Entacapone is practically insoluble in aqueous solutions at acidic pH.[6][7] Incomplete solubilization is a major source of variability.
-
Recommendation: Prepare stock solutions in an appropriate organic solvent such as DMSO or ethanol before diluting into your aqueous assay buffer.[3] Be mindful of the final solvent concentration in your assay, as high concentrations can affect enzyme activity. For maximum solubility in aqueous buffers, it is recommended to first dissolve Entacapone in DMSO and then dilute with the aqueous buffer of choice.[3]
-
-
Control for Isomerization: Both (E)- and this compound are active COMT inhibitors.[2] Light exposure can promote the conversion of the (E)-isomer to the (Z)-isomer.
-
Prevent Compound Degradation: Entacapone can degrade under certain conditions, including exposure to strong acids, bases, or oxidizing agents.[10]
-
Recommendation: Use buffers within a stable pH range (around neutral) for your experiments. Avoid harsh chemical conditions. Store stock solutions at -20°C for long-term stability.[3]
-
-
Verify Compound Purity: The purity of your Entacapone sample can affect results.
-
Recommendation: Use a validated HPLC method to check the purity and the isomeric ratio of your compound before starting a series of experiments.
-
Issue 2: Poor Aqueous Solubility and Dissolution
Q: We are struggling to dissolve this compound in our aqueous buffer for in vitro experiments. How can we improve its solubility?
A: This is a known challenge due to the compound's physicochemical properties. Entacapone's aqueous solubility is highly pH-dependent.
Troubleshooting Steps:
-
pH Adjustment: The aqueous solubility of Entacapone increases significantly with a rise in pH.[6] It is poorly soluble in acidic conditions (pH 1.2-4.5) but shows improved solubility in neutral to slightly alkaline buffers (pH 6.8 and above).[6][11]
-
Recommendation: If your experimental design allows, use a buffer with a pH of 7.4 to enhance solubility.
-
-
Use of Co-solvents: For stock solutions, organic solvents are necessary.
-
Recommendation: Dissolve Entacapone in 100% DMSO or ethanol to create a high-concentration stock solution.[3] This stock can then be serially diluted in your aqueous experimental medium. Always include a vehicle control with the same final solvent concentration in your experiments.
-
-
Solubility Data: Refer to the following table for solubility information.
| Solvent/Condition | Solubility | Reference |
| Aqueous Buffers | ||
| pH 1.2 Acetate Buffer | ~17 µg/mL | [6] |
| pH 3.0 | 12.4 µg/mL | [6] |
| pH ≤ 5.0 | < 80 µg/mL | [6] |
| pH 7.4 | ~1.75 mg/mL | [6] |
| Organic Solvents | ||
| Ethanol | ~5 mg/mL | [3] |
| DMSO | ~30 mg/mL | [3] |
| Dimethylformamide (DMF) | ~30 mg/mL | [3] |
| Acetone | Soluble/Sparingly Soluble | [7] |
Issue 3: Inconsistent Chromatographic Analysis (HPLC)
Q: Our HPLC analysis shows shifting retention times and variable peak areas for this compound. How can we troubleshoot our method?
A: Inconsistent HPLC results can be due to issues with sample preparation, the mobile phase, the column, or the instrument itself.
Troubleshooting Steps:
-
Mobile Phase Preparation: The pH and composition of the mobile phase are critical for reproducible separation of acidic compounds like Entacapone.
-
Recommendation: Prepare the mobile phase fresh daily and ensure it is thoroughly degassed. Precisely measure the components and verify the pH of the aqueous portion. A common mobile phase consists of a phosphate buffer and a polar organic solvent like methanol or acetonitrile.[8]
-
-
Column Equilibration: Insufficient column equilibration can lead to retention time drift.
-
Recommendation: Ensure the column is equilibrated with the mobile phase for a sufficient amount of time before starting your analytical run, typically for at least 10-15 column volumes.
-
-
Sample Diluent: The solvent used to dissolve the sample should be compatible with the mobile phase.
-
Recommendation: Use a diluent that is the same as or weaker than the mobile phase to avoid peak distortion.[12]
-
-
Protect from Light: As mentioned, Entacapone is light-sensitive.
-
Recommendation: Use an autosampler with a covered tray or amber vials to prevent photodegradation of the sample during the analytical run.
-
Experimental Protocols
Protocol: In Vitro COMT Inhibition Assay
This protocol provides a general method for determining the inhibitory activity of this compound on COMT.
Materials:
-
Recombinant human soluble COMT (S-COMT)
-
S-Adenosyl-L-methionine (SAM)
-
Magnesium Chloride (MgCl₂)
-
Dithiothreitol (DTT)
-
Catechol substrate (e.g., 3,4-Dihydroxyacetophenone or Aesculetin)
-
This compound
-
Assay Buffer (e.g., 50 mM PBS, pH 7.4)
-
96-well plates (black plates for fluorescent assays)
-
Plate reader (spectrophotometer or fluorometer)
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Create a serial dilution series to test a range of concentrations.
-
Prepare working solutions of S-COMT, SAM, MgCl₂, DTT, and the substrate in the assay buffer.
-
-
Assay Reaction:
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
S-COMT enzyme solution
-
MgCl₂ solution (final concentration typically 1-5 mM)[13]
-
DTT solution (final concentration typically 1-2 mM)
-
This compound dilution or vehicle (DMSO) for control.
-
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
-
Initiate Reaction:
-
Add the catechol substrate and SAM to each well to start the reaction.
-
Incubate at 37°C for a specified time (e.g., 20-30 minutes).
-
-
Detection:
-
Stop the reaction (if necessary, depending on the detection method).
-
Measure the formation of the methylated product. For aesculetin, this can be done by measuring the fluorescence of its product, scopoletin (Ex/Em ~355/460 nm).[14]
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol: HPLC Method for Separation of (E)- and this compound
This protocol outlines a general reverse-phase HPLC method for the separation and quantification of Entacapone isomers.
Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[8]
-
Mobile Phase: Isocratic or gradient mixture of an acidic aqueous buffer and an organic modifier. For example:
-
Potassium phosphate buffer (e.g., 30 mM, pH 2.75) and Methanol (50:50, v/v)[8]
-
-
Flow Rate: 1.0 mL/min[8]
-
Detection: UV at 310 nm[8]
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
Procedure:
-
Standard Preparation: Prepare a standard solution of (E)-Entacapone and/or this compound of a known concentration in the mobile phase or a compatible diluent.
-
Sample Preparation: Dissolve the experimental sample in the diluent to an appropriate concentration.
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Identification and Quantification:
-
The (Z)-isomer typically elutes before the (E)-isomer.[8]
-
Identify the peaks based on their retention times compared to the standards.
-
Quantify the amount of each isomer by comparing the peak area to a calibration curve generated from the standards.
-
Visualizations
Caption: COMT inhibition by this compound.
Caption: Troubleshooting inconsistent results.
Caption: COMT inhibition assay workflow.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. researchgate.net [researchgate.net]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. COMT inhibition in the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Issues important for rational COMT inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ijper.org [ijper.org]
- 8. researchgate.net [researchgate.net]
- 9. uspnf.com [uspnf.com]
- 10. researchgate.net [researchgate.net]
- 11. asianpubs.org [asianpubs.org]
- 12. saspublishers.com [saspublishers.com]
- 13. A Novel Sensitive Method to Measure Catechol-O-Methyltransferase Activity Unravels the Presence of This Activity in Extracellular Vesicles Released by Rat Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. files.core.ac.uk [files.core.ac.uk]
Improving signal-to-noise ratio in (Z)-Entacapone assays
Welcome to the technical support center for (Z)-Entacapone assays. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their experimental workflows to achieve a higher signal-to-noise ratio.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the mobile phase in a reversed-phase HPLC assay for this compound?
A1: For optimal separation and peak shape of Entacapone and its related compounds, a low pH for the mobile phase is generally recommended. A pH of around 2.5 to 3.0 is commonly used.[1][2] This is because Entacapone, along with Levodopa and Carbidopa it is often formulated with, has different acidity levels. A low pH ensures that these acidic compounds are in their protonated, less polar form, leading to better retention and separation on a non-polar stationary phase like a C18 column.[3] It is crucial to maintain the mobile phase pH about 2 units away from the analyte's pKa to avoid peak splitting or tailing.[4]
Q2: What are the common precursor and product ion transitions for this compound in LC-MS/MS analysis?
A2: In positive ion mode electrospray ionization (ESI), the common precursor to product ion transition for quantifying Entacapone is m/z 305.10 to 242.10.[5] This transition is often used in multiple reaction monitoring (MRM) mode for its high selectivity and sensitivity in complex biological matrices like human plasma.[5][6]
Q3: How can I minimize the matrix effect when analyzing this compound in plasma samples?
A3: The matrix effect, which can cause ion suppression or enhancement in LC-MS/MS analysis, is a significant challenge in bioanalysis.[7][8] To minimize this effect for this compound in plasma, several strategies can be employed:
-
Efficient Sample Preparation: Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are generally more effective at removing interfering matrix components, such as phospholipids, compared to simple protein precipitation.[9][10]
-
Chromatographic Separation: Optimizing the HPLC method to achieve good separation between this compound and co-eluting matrix components is crucial.[8]
-
Use of an Appropriate Internal Standard: A stable isotope-labeled internal standard is ideal as it co-elutes with the analyte and experiences similar matrix effects, thus providing better compensation.[8] If a stable isotope is not available, a structural analog like Tolcapone can be used.[5]
Q4: What are the best practices for preparing stable standard and sample solutions of Entacapone?
A4: Entacapone solutions can be susceptible to degradation, particularly when exposed to light.[2] Standard and sample solutions should be prepared in low-actinic glassware and protected from light.[2] For dissolution, a mixture of an organic solvent like methanol or tetrahydrofuran with an aqueous buffer is often used.[11] It has been noted that Entacapone has a tendency to precipitate in solutions with high concentrations of acetonitrile or methanol on standing; using a diluent containing tetrahydrofuran and orthophosphoric acid can improve solubility and stability.[1] Solution stability should be evaluated at room and refrigerated temperatures, with studies showing stability for up to 24 hours.[12]
Troubleshooting Guide
Issue 1: High Baseline Noise in HPLC-UV Analysis
Q: My HPLC-UV chromatogram for this compound analysis shows a very noisy baseline, which is affecting the limit of detection and quantification. What are the potential causes and how can I resolve this?
A: High baseline noise in HPLC can originate from several sources. A systematic approach is necessary to identify and resolve the issue.
Potential Causes & Solutions:
| Cause | Solution |
| Mobile Phase Contamination | Use only HPLC-grade solvents and freshly prepared mobile phases. Filter all aqueous mobile phases through a 0.45 µm filter to remove particulate matter and prevent microbial growth.[13][14] |
| Dissolved Gases in Mobile Phase | Ensure the mobile phase is adequately degassed. Use an online degasser or degas solvents before use by sparging with helium, sonication, or vacuum filtration.[13] |
| Pump Issues | Pulsations from the pump can cause a noisy baseline. Ensure the pump seals are in good condition and that there are no leaks. A faulty check valve may also be the culprit and may need replacement.[15] |
| Dirty Flow Cell in Detector | Flush the flow cell with a strong, appropriate solvent to remove any contaminants. If the noise persists, the lamp may be nearing the end of its life and require replacement.[14] |
| Column Contamination | Contaminants from previous injections can bleed off the column, causing baseline noise. Wash the column with a strong solvent. If the problem continues, consider replacing the guard column or the analytical column.[13] |
A troubleshooting workflow for this issue is presented below:
References
- 1. longdom.org [longdom.org]
- 2. researchgate.net [researchgate.net]
- 3. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 4. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 5. asianpubs.org [asianpubs.org]
- 6. researchgate.net [researchgate.net]
- 7. eijppr.com [eijppr.com]
- 8. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijarmps.org [ijarmps.org]
- 12. media.neliti.com [media.neliti.com]
- 13. uhplcs.com [uhplcs.com]
- 14. agilent.com [agilent.com]
- 15. Why Your HPLC Baseline Drifts—And How to Stop It | Separation Science [sepscience.com]
(Z)-Entacapone interference with other experimental compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (Z)-Entacapone and its parent compound, Entacapone.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it relate to Entacapone?
A1: this compound is the cis (or Z) geometric isomer of Entacapone. Entacapone, the active pharmaceutical ingredient, is the trans (or E) isomer. In the body, Entacapone is rapidly absorbed and undergoes isomerization to this compound, which is the main metabolite found in plasma.[1] Both compounds are subsequently glucuronidated for excretion.
Q2: What is the primary mechanism of action of Entacapone?
A2: Entacapone is a selective and reversible inhibitor of catechol-O-methyltransferase (COMT).[2] COMT is an enzyme involved in the degradation of catecholamines, including the neurotransmitter dopamine and the Parkinson's disease medication levodopa. By inhibiting COMT in peripheral tissues, Entacapone increases the plasma half-life of levodopa, allowing more of it to reach the brain.[3]
Q3: Can this compound interfere with experimental assays?
A3: While specific data on the interference of purified this compound in a wide range of assays is limited, studies on the parent compound, Entacapone, suggest potential for interference. For example, Entacapone has been shown to cause false-positive results in urine drug screens for acetaminophen.[4] Additionally, at higher concentrations, Entacapone can affect the viability of certain cell lines, which could interfere with cytotoxicity assays. Researchers should be cautious and perform appropriate controls when this compound may be present in their experimental samples.
Q4: How can I separate and quantify (E)-Entacapone and this compound in my samples?
A4: Reversed-phase high-performance liquid chromatography (RP-HPLC) is a common and effective method for separating and quantifying the (E) and (Z) isomers of Entacapone.[5][6] A C18 column with a mobile phase consisting of an acidic buffer (e.g., phosphate or formic acid) and an organic solvent (e.g., acetonitrile or methanol) is typically used. UV detection at a wavelength of around 210 nm or 310 nm is suitable for quantification.[5][6]
Troubleshooting Guides
Issue 1: Unexpected or Inconsistent Results in Cell-Based Assays
Possible Cause: Interference from Entacapone or its metabolites with the assay chemistry or cell viability.
Troubleshooting Steps:
-
Assess Cytotoxicity: Determine the direct effect of Entacapone on your cell line's viability using a reliable method. A study on HepG2 and Caco-2 cells showed that Entacapone at a concentration of 50 μM can reduce cell viability.[1]
-
Run Compound-Only Controls: In parallel with your experimental samples, run controls containing only the experimental compound (without cells) to check for direct interaction with assay reagents (e.g., reduction of MTT reagent).
-
Use an Alternative Assay: If interference is suspected with a metabolic-based assay (e.g., MTT, XTT), consider using a non-enzymatic viability assay, such as the trypan blue exclusion assay or a crystal violet staining assay.
-
Purify Samples: If analyzing biological samples, consider solid-phase extraction (SPE) or other purification methods to remove potentially interfering substances, including Entacapone metabolites.
Issue 2: Poor Separation or Peak Tailing in HPLC Analysis of Entacapone Isomers
Possible Cause: Suboptimal chromatographic conditions.
Troubleshooting Steps:
-
Mobile Phase pH: Ensure the pH of the mobile phase is acidic (e.g., pH 2.5-3.0). This suppresses the ionization of the phenolic hydroxyl groups of Entacapone, leading to better peak shape and retention.
-
Column Condition: The column may be contaminated or degraded. Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol) or, if necessary, replace the column.
-
Flow Rate: An inappropriate flow rate can affect resolution. Optimize the flow rate for your specific column dimensions and particle size. A typical flow rate is around 1.0 mL/min for a standard 4.6 mm ID column.[5][6]
-
Injection Volume and Concentration: Overloading the column can lead to peak distortion. Reduce the injection volume or dilute the sample.
Issue 3: Suspected False-Positive Results in Immunoassays
Possible Cause: Cross-reactivity of Entacapone or its metabolites with the assay antibodies.
Troubleshooting Steps:
-
Confirmation by a Different Method: A positive result from an immunoassay should be considered presumptive. Confirm the result using a more specific analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Review Literature for Known Cross-Reactivities: Research has shown that Entacapone can interfere with acetaminophen urine drug screens.[4] Be aware of such documented interferences.
-
Spike-in and Recovery Experiments: To test for interference in your specific assay, spike a known negative sample with Entacapone or this compound and observe if a false-positive result is generated.
Data Presentation
Table 1: Effect of Entacapone on the Viability of Human Cell Lines
| Cell Line | Assay | Entacapone Concentration (µM) | % Viability (relative to control) | Reference |
| HepG2 | MTT | 50 | ~51% | [1] |
| HepG2 | Neutral Red Uptake | 50 | ~80% | [1] |
| Caco-2 | MTT | 50 | >96% | [1] |
| Caco-2 | Neutral Red Uptake | 50 | >96% | [1] |
Experimental Protocols
Protocol 1: In Vitro COMT Inhibition Assay
This protocol is adapted from methodologies described in the literature and is suitable for determining the inhibitory activity of compounds against Catechol-O-Methyltransferase (COMT).
Materials:
-
Recombinant human soluble COMT (S-COMT)
-
S-(5'-Adenosyl)-L-methionine iodide (SAM)
-
3,4-Dihydroxyacetophenone (DHAP) or other suitable catechol substrate
-
Magnesium Chloride (MgCl₂)
-
Dithiothreitol (DTT)
-
N-Tris(hydroxymethyl)-methyl-2-aminoethane Sulphonic Acid (TES) buffer
-
Sodium Borate
-
Test compound (e.g., this compound)
-
96-well microplate
-
Spectrophotometer or plate reader capable of measuring absorbance at 344 nm
Procedure:
-
Reagent Preparation:
-
TES Buffer (0.2 M, pH 7.6): Dissolve TES in deionized water and adjust the pH to 7.6 at 37°C with 1 M NaOH.
-
DHAP Substrate (0.5 mM): Prepare fresh in deionized water.
-
SAM Cofactor (5 mM): Prepare fresh in deionized water and keep on ice.
-
MgCl₂ (6 mM): Prepare in deionized water.
-
DTT (20 mM): Prepare fresh in deionized water.
-
COMT Enzyme Solution: Immediately before use, dilute the S-COMT stock to the desired working concentration (e.g., 100-1000 units/mL) in cold TES buffer.
-
Stop Solution (0.4 M Sodium Borate, pH 10.0): Dissolve sodium borate in deionized water and adjust the pH to 10.0 at 37°C with 1 M NaOH.
-
Test Compound Stock Solution: Prepare a concentrated stock solution of the test compound in a suitable solvent (e.g., DMSO) and prepare serial dilutions.
-
-
Assay Reaction:
-
In a 96-well plate, add the following to each well in the specified order:
-
TES Buffer
-
MgCl₂
-
DTT
-
DHAP
-
Test compound dilution (or vehicle for control)
-
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding the COMT enzyme solution to each well.
-
Incubate at 37°C for a specific time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
-
Stopping the Reaction and Reading:
-
Stop the reaction by adding the Sodium Borate Stop Solution to each well.
-
Read the absorbance of the methylated product at 344 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of COMT inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage inhibition against the logarithm of the test compound concentration to determine the IC₅₀ value.
-
Visualizations
Caption: Mechanism of Entacapone action in Levodopa therapy.
Caption: HPLC workflow for (E)/(Z)-Entacapone analysis.
Caption: Logic for troubleshooting assay interference.
References
- 1. Cellular and Mitochondrial Toxicity of Tolcapone, Entacapone, and New Nitrocatechol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. ijpda.org [ijpda.org]
- 4. COMT inhibition with entacapone for patients with Parkinson's disease and motor complications: the novelty of continuous infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hospitals.aku.edu [hospitals.aku.edu]
- 6. Clinical advantages of COMT inhibition with entacapone - a review - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Method Refinement for (Z)-Entacapone Quantification in Brain Tissue
Welcome to the technical support center for the quantification of (Z)-Entacapone in brain tissue. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure accurate and robust experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is it important to quantify this compound specifically, and not just total Entacapone?
A1: this compound is the geometric isomer of the active drug, (E)-Entacapone. It can be present as a metabolite or a photodegradation product.[1][2] Separate quantification is crucial to accurately determine the pharmacokinetic profile of the active drug and to understand the potential impact of the isomer on the overall therapeutic effect and toxicology.
Q2: What are the main challenges in quantifying this compound in brain tissue?
A2: The primary challenges include:
-
Low Concentrations: As Entacapone is a peripherally acting COMT inhibitor with poor blood-brain barrier penetration, its concentration, and that of its isomer, in brain tissue is expected to be very low.
-
Complex Matrix: Brain tissue has a high lipid content, which can cause significant matrix effects, such as ion suppression or enhancement, during LC-MS/MS analysis.[3]
-
Isomeric Separation: Achieving baseline chromatographic separation of (E)- and this compound is necessary for accurate differential quantification.[4]
-
Analyte Stability: this compound can be formed from the (E)-isomer through exposure to light, requiring careful sample handling and storage.[1]
Q3: What type of internal standard (IS) is recommended for this assay?
A3: A stable isotope-labeled (SIL) internal standard of this compound would be ideal as it shares very similar physicochemical properties with the analyte, ensuring it effectively compensates for variability in sample preparation and matrix effects.[5] If a SIL-IS for the (Z)-isomer is unavailable, a SIL-IS of (E)-Entacapone could be used, provided that co-elution is achieved and no significant differential matrix effects are observed between the two isomers. A structural analog can also be considered but requires more rigorous validation to ensure it mimics the behavior of this compound.[5]
Q4: How can I minimize the conversion of (E)-Entacapone to this compound during sample preparation?
A4: To minimize photo-isomerization, all sample handling and preparation steps should be performed under amber or yellow light, or in light-protected tubes.[1] Avoid prolonged exposure of samples, extracts, and standards to any light source.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | 1. Incompatible injection solvent with the mobile phase. 2. Column degradation or contamination. 3. Secondary interactions between the analyte and the stationary phase. | 1. Reconstitute the final extract in a solvent with a similar or weaker elution strength than the initial mobile phase. 2. Use a guard column and/or wash the analytical column with a strong solvent. 3. Adjust the mobile phase pH or add a small amount of an organic modifier to mitigate secondary interactions. |
| Low Signal Intensity / High LLOQ | 1. Inefficient extraction from brain homogenate. 2. Significant ion suppression from brain matrix components (e.g., phospholipids). 3. Suboptimal mass spectrometer source parameters. | 1. Optimize the homogenization and extraction procedure (e.g., try different extraction solvents or techniques like solid-phase extraction). 2. Implement strategies to reduce matrix effects (see table below). 3. Tune the mass spectrometer parameters (e.g., nebulizer gas, drying gas temperature, capillary voltage) specifically for this compound. |
| High Variability in Results (Poor Precision) | 1. Inconsistent sample homogenization. 2. Analyte instability during sample processing. 3. Variable matrix effects between samples. | 1. Ensure a consistent and thorough homogenization protocol for all samples. 2. Keep samples on ice during processing and minimize the time between homogenization and extraction. 3. Use a suitable internal standard (ideally a SIL-IS) and ensure it is added at the earliest stage of sample preparation. |
| Inadequate Separation of (E) and (Z) Isomers | 1. Suboptimal chromatographic conditions (mobile phase, column, temperature). 2. Column aging. | 1. Optimize the mobile phase composition and gradient. A C18 column with a mobile phase of 1% formic acid and methanol (50:50, v/v) has been shown to be effective for separating the isomers.[4] 2. Consider using a newer column or a different stationary phase chemistry. |
Mitigating Matrix Effects in Brain Tissue Analysis
| Strategy | Description |
| Effective Sample Cleanup | Utilize techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering matrix components, particularly phospholipids, before LC-MS/MS analysis.[3][6] |
| Chromatographic Separation | Optimize the HPLC method to chromatographically separate this compound from co-eluting matrix components that may cause ion suppression or enhancement. |
| Dilution | Diluting the sample extract can reduce the concentration of matrix components, thereby minimizing their impact on analyte ionization. This is only feasible if the analyte concentration is high enough to remain above the limit of quantification after dilution.[6] |
| Use of a Stable Isotope-Labeled Internal Standard (SIL-IS) | A SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction during data processing.[5] |
Experimental Protocols
Brain Tissue Homogenization
-
Accurately weigh the frozen brain tissue sample.
-
Add ice-cold homogenization buffer (e.g., phosphate-buffered saline) at a fixed ratio (e.g., 1:3 or 1:4 w/v).
-
Homogenize the tissue on ice using a mechanical homogenizer until a uniform consistency is achieved.
-
Spike the homogenate with the internal standard solution at the appropriate concentration.
Sample Extraction (Liquid-Liquid Extraction)
This protocol is adapted from a method for plasma and should be optimized for brain tissue.[4]
-
To 100 µL of brain homogenate, add 25 µL of an appropriate buffer to adjust the pH.
-
Add 1 mL of an extraction solvent (e.g., a mixture of ethyl acetate and methyl tert-butyl ether).
-
Vortex for 10-15 minutes.
-
Centrifuge at high speed (e.g., 10,000 x g) for 5-10 minutes at 4°C.
-
Transfer the organic supernatant to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).
-
Reconstitute the dried extract in a specific volume (e.g., 100 µL) of the mobile phase.
-
Vortex briefly and centrifuge to pellet any insoluble material.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Quantification
The following tables summarize starting parameters for method development, based on published methods for Entacapone and its isomer.[4][7]
Table 1: Suggested LC Parameters
| Parameter | Value |
| Column | C18 (e.g., Gemini C18, 50mm x 4.6mm, 5µm)[4] |
| Mobile Phase A | 0.1% Formic Acid in Water[7] |
| Mobile Phase B | Acetonitrile or Methanol[4][7] |
| Gradient | Isocratic (e.g., 50:50 v/v)[4] or a shallow gradient optimized for isomer separation. |
| Flow Rate | 0.5 - 1.0 mL/min |
| Column Temperature | 30 - 40°C |
| Injection Volume | 5 - 20 µL |
Table 2: Suggested MS/MS Parameters (for Triple Quadrupole)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | 306.1 | 233.0 |
| (E)-Entacapone | 306.1 | 233.0 |
| Internal Standard | (To be determined based on selection) | (To be determined based on selection) |
| Ionization Mode | Positive Electrospray Ionization (ESI) | |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Visualizations
Caption: Workflow for this compound quantification in brain tissue.
Caption: A logical troubleshooting guide for common analytical issues.
References
- 1. LC/MS/MS study for identification of entacapone degradation product obtained by photodegradation kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. saspublishers.com [saspublishers.com]
- 3. A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS) | Semantic Scholar [semanticscholar.org]
- 4. Chromatographic separation of (E)- and (Z)-isomers of entacapone and their simultaneous quantitation in human plasma by LC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. jocpr.com [jocpr.com]
Validation & Comparative
A Comparative Guide to the COMT Inhibition Activity of (Z)-Entacapone and (E)-Entacapone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the Catechol-O-Methyltransferase (COMT) inhibition activity of the (Z) and (E) isomers of Entacapone. The information presented is based on available experimental data and aims to be an objective resource for researchers in pharmacology and drug development.
Entacapone is a potent, selective, and reversible COMT inhibitor used as an adjunct to levodopa/carbidopa therapy for Parkinson's disease.[1][2] It acts by blocking the peripheral breakdown of levodopa, thereby increasing its bioavailability to the brain.[3] Entacapone exists as two geometric isomers, (Z)-Entacapone and (E)-Entacapone. The therapeutically active form is the (E)-isomer.
Executive Summary
The available scientific literature and regulatory documents overwhelmingly indicate that (E)-Entacapone is the biologically active isomer responsible for COMT inhibition. The (Z)-isomer is primarily considered a metabolite and an impurity in the synthesis of the active pharmaceutical ingredient. While direct comparative studies on the COMT inhibitory activity of the two isomers are scarce in publicly available literature, the focus of pharmaceutical development has been on producing the (E)-isomer in a pure form, suggesting the (Z)-isomer has negligible or undesired activity.
Quantitative Comparison of COMT Inhibition
The following table summarizes the available quantitative data on the COMT inhibitory activity of (E)-Entacapone. No direct inhibitory activity data for this compound has been found in peer-reviewed publications.
| Isomer | Target | Tissue/Enzyme Source | IC50 Value | Reference |
| (E)-Entacapone | COMT | Rat Brain | 10 nM | [1] |
| COMT | Rat Erythrocytes | 20 nM | [1] | |
| COMT | Rat Liver | 160 nM | [1] | |
| COMT | Rat Liver (Soluble) | 14.3 nM | [4] | |
| COMT | Rat Liver (Total) | 20.1 nM | [4] | |
| COMT | Rat Liver (Membrane-bound) | 73.3 nM | [4] | |
| COMT | Rat Duodenum | 10 - 160 nM | [5] | |
| COMT | Human Liver | 151 nM | [6] | |
| This compound | COMT | Various | Not Reported | - |
Note: The main metabolic pathway for (E)-Entacapone involves isomerization to the (Z)-isomer, which is then followed by glucuronidation. The resulting glucuronide conjugate of the (Z)-isomer is reported to be inactive.
Signaling Pathway of COMT Inhibition by Entacapone
Entacapone exerts its therapeutic effect by inhibiting the COMT enzyme, which is responsible for the methylation and subsequent inactivation of catecholamines and catechol drugs like levodopa. By inhibiting COMT, Entacapone increases the plasma half-life of levodopa, allowing more of it to reach the brain where it is converted to dopamine.
Experimental Protocols
The following is a representative protocol for an in vitro COMT inhibition assay to determine the IC50 value of a test compound. This protocol is a synthesis of commonly used methods.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against Catechol-O-Methyltransferase (COMT).
Materials:
-
Enzyme: Recombinant human soluble COMT (S-COMT)
-
Substrate: 3,4-Dihydroxybenzoic acid (DBA) or other suitable catechol substrate
-
Methyl Donor: S-Adenosyl-L-methionine (SAM)
-
Cofactor: Magnesium Chloride (MgCl2)
-
Reducing Agent: Dithiothreitol (DTT)
-
Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4)
-
Test Compounds: (E)-Entacapone (as a control) and test articles, dissolved in DMSO.
-
Stop Solution: Acetonitrile with formic acid
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or electrochemical).
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of the substrate, SAM, MgCl2, and DTT in the appropriate buffer.
-
Prepare serial dilutions of the test compounds and the control inhibitor ((E)-Entacapone) in DMSO. Further dilute in the assay buffer to the final desired concentrations.
-
-
Enzyme Reaction:
-
In a microcentrifuge tube or a 96-well plate, combine the assay buffer, MgCl2, DTT, and the COMT enzyme solution.
-
Add the test compound or control inhibitor at various concentrations. Include a control with no inhibitor (100% enzyme activity) and a blank without the enzyme.
-
Pre-incubate the mixture at 37°C for a specified time (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the substrate (DBA) and the methyl donor (SAM).
-
Incubate the reaction mixture at 37°C for a fixed period (e.g., 20 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Termination and Analysis:
-
Stop the reaction by adding the ice-cold stop solution (acetonitrile with formic acid).
-
Centrifuge the samples to precipitate the protein.
-
Analyze the supernatant by HPLC to quantify the amount of the methylated product formed.
-
-
Data Analysis:
-
Calculate the percentage of COMT inhibition for each concentration of the test compound relative to the control without inhibitor.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic model).
-
Experimental Workflow
The following diagram illustrates the general workflow for determining the COMT inhibitory activity of a compound.
Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Entacapone? [synapse.patsnap.com]
- 4. Entacapone [neuromics.com]
- 5. Entacapone | Cell Signaling Technology [cellsignal.com]
- 6. Catechol-O-methyltransferase: variation in enzyme activity and inhibition by entacapone and tolcapone - PubMed [pubmed.ncbi.nlm.nih.gov]
A Preclinical Head-to-Head: (Z)-Entacapone vs. Tolcapone in In Vitro and In Vivo Models
A Comparative Guide for Researchers and Drug Development Professionals
(Z)-Entacapone and Tolcapone, both catechol-O-methyltransferase (COMT) inhibitors, play a crucial role in the management of Parkinson's disease by extending the therapeutic window of levodopa. While clinically established, their distinct preclinical profiles in terms of efficacy, central nervous system penetration, and safety are of significant interest to the research community for the development of next-generation COMT inhibitors. This guide provides a comprehensive comparison of this compound and Tolcapone in preclinical models, supported by experimental data and detailed methodologies.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data from preclinical studies comparing this compound and Tolcapone.
Table 1: In Vitro COMT Inhibition
| Parameter | This compound | Tolcapone | Animal Model | Source |
| Ki (nM) | 10.7 | 10.0 | Rat Liver | [1] |
| IC50 (nM) (S-COMT) | 14.3 (11.1-18.5) | 14.8 (10.4-21.3) | Rat Liver | |
| IC50 (nM) (MB-COMT) | 73.3 (58.9-91.2) | 86.5 (60.0-125) | Rat Liver |
Ki: Inhibition constant; IC50: Half maximal inhibitory concentration; S-COMT: Soluble COMT; MB-COMT: Membrane-bound COMT.
Table 2: Pharmacokinetic Parameters in Rats
| Parameter | This compound | Tolcapone | Dosing | Source |
| Elimination Half-life (t1/2β) | 0.8 h | 2.9 h | 3 mg/kg, intravenous | [1] |
| Striatum/Serum Ratio | - | 3-fold higher than Entacapone | 3 mg/kg, intravenous | [1] |
| Absolute Bioavailability | 20-55% (dose-dependent) | ~65% | Oral | [2][3] |
Table 3: In Vivo COMT Inhibition in Rats (Single Oral Dose, 10 mg/kg)
| Tissue | This compound | Tolcapone | Source |
| Peripheral Tissues | Equal maximal inhibition | Equal maximal inhibition | [1] |
| Striatum | Less effective | More effective | [1] |
Table 4: Hepatotoxicity in Rats (High Oral Doses)
| Compound | Dose (mg/kg/day) | Observation | Source |
| This compound | 200, 400, 600 | No adverse effects or treatment-related toxicity | [4] |
| Tolcapone | 400, 600 | Increased mortality, signs of toxicity, liver cell necrosis | [4] |
Experimental Protocols
Below are summaries of the methodologies for key experiments cited in this guide. These are intended to provide an overview of the experimental approach. For complete, detailed protocols, please refer to the cited sources.
In Vitro COMT Inhibition Assay (Rat Liver)
This assay determines the potency of this compound and Tolcapone in inhibiting the activity of the COMT enzyme.
-
Enzyme Source: Soluble and membrane-bound COMT are prepared from rat liver homogenates through differential centrifugation.
-
Assay Principle: The assay measures the rate of O-methylation of a catechol substrate (e.g., adrenaline) by COMT in the presence of a methyl donor (S-adenosyl-L-methionine, SAMe).
-
Procedure:
-
Rat liver homogenates are incubated with varying concentrations of the inhibitor (this compound or Tolcapone).
-
The reaction is initiated by adding the substrate (adrenaline) and the methyl donor (SAMe).
-
The incubation is carried out at a controlled temperature (e.g., 37°C) for a specific duration.
-
The reaction is stopped, and the amount of the O-methylated product is quantified using techniques like high-performance liquid chromatography (HPLC).
-
-
Data Analysis: The inhibitory potency is determined by calculating the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) from the concentration-response curves.
Pharmacokinetic Studies in Rats
These studies evaluate the absorption, distribution, metabolism, and excretion (ADME) of this compound and Tolcapone.
-
Animal Model: Male Wistar or Sprague-Dawley rats are commonly used.
-
Drug Administration: The compounds are administered either intravenously (IV) to determine elimination parameters or orally (PO) to assess bioavailability.
-
Sample Collection: Blood samples are collected at various time points after drug administration. Brain tissue (specifically the striatum) may also be collected to assess central nervous system penetration.
-
Analytical Method: The concentrations of the parent drug and its metabolites in plasma and tissue homogenates are quantified using a validated analytical method, typically liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: Pharmacokinetic parameters such as elimination half-life (t1/2), area under the concentration-time curve (AUC), and striatum-to-serum concentration ratio are calculated using specialized software.
6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease
This is a widely used neurotoxin-based model to mimic the dopamine depletion seen in Parkinson's disease and to evaluate the efficacy of potential therapeutic agents.
-
Model Induction:
-
Rats are anesthetized and placed in a stereotaxic frame.
-
A solution of 6-hydroxydopamine (6-OHDA) is unilaterally injected into a specific brain region, typically the medial forebrain bundle (MFB) or the striatum. This selectively destroys dopaminergic neurons.
-
-
Behavioral Assessment:
-
After a recovery period, the lesion is validated through behavioral tests that assess motor asymmetry.
-
Common tests include the apomorphine- or amphetamine-induced rotation test, where the number of contralateral or ipsilateral rotations, respectively, is counted over a set period.
-
-
Drug Efficacy Testing: this compound or Tolcapone, usually in combination with levodopa, is administered to the lesioned rats. The ability of the treatment to reduce the motor deficits (e.g., decrease the number of rotations) is then evaluated.
Hepatotoxicity Assessment in Rats
These studies are designed to evaluate the potential for drug-induced liver injury.
-
Animal Model: Sprague-Dawley rats are often used for toxicology studies.
-
Dosing Regimen: High doses of this compound or Tolcapone are administered orally on a daily basis for a specified duration (e.g., one week).
-
Clinical Observations: Animals are monitored daily for any signs of toxicity, such as changes in body weight, food and water consumption, and overall behavior.
-
Biochemical Analysis: At the end of the study, blood samples are collected to measure the levels of liver enzymes, such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST).
-
Histopathological Examination: The liver is collected, fixed, and processed for histopathological analysis. Liver sections are stained (e.g., with hematoxylin and eosin) and examined under a microscope for any signs of cellular damage, such as necrosis or inflammation.
Visualizations
Signaling Pathway of COMT Inhibition
Caption: Mechanism of COMT Inhibition by this compound and Tolcapone.
Experimental Workflow for In Vivo Efficacy Testing
Caption: Workflow for 6-OHDA Model Efficacy Study.
Logical Relationship of Pharmacokinetic and Pharmacodynamic Effects
Caption: PK/PD Relationship of Tolcapone and this compound.
References
- 1. Pharmacokinetics and pharmacodynamics of entacapone and tolcapone after acute and repeated administration: a comparative study in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ema.europa.eu [ema.europa.eu]
- 3. Evidence‐Based Efficacy Comparison of Tolcapone and Entacapone as Adjunctive Therapy in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative toxicological study on the hepatic safety of entacapone and tolcapone in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
(Z)-Entacapone and its Role in Parkinson's Disease: An In Vivo Therapeutic Comparison
A comprehensive guide for researchers on the therapeutic efficacy of Entacapone in preclinical models of Parkinson's disease, with a comparative look at alternative treatments.
Entacapone, a selective and reversible inhibitor of catechol-O-methyltransferase (COMT), is a crucial adjunct therapy in the management of Parkinson's disease. By primarily acting in the periphery, it reduces the breakdown of levodopa, thereby increasing its bioavailability and prolonging its therapeutic effect in the brain. This guide provides an objective comparison of Entacapone's in vivo performance with other therapeutic alternatives, supported by experimental data from preclinical animal models. It is important to note that the widely studied and clinically used form of Entacapone is the (E)-isomer. The available scientific literature does not contain significant in vivo therapeutic validation for the (Z)-isomer. Therefore, this guide will focus on the extensive data available for Entacapone.
Mechanism of Action: The COMT Pathway
Entacapone exerts its therapeutic effect by inhibiting the COMT enzyme, which is responsible for metabolizing levodopa to 3-O-methyldopa (3-OMD). In patients treated with levodopa and a dopa decarboxylase inhibitor (like carbidopa), COMT becomes the primary enzyme for levodopa metabolism[1][2]. By blocking this pathway, Entacapone ensures that more levodopa reaches the brain, where it is converted to dopamine, the neurotransmitter depleted in Parkinson's disease[3].
In Vivo Validation of Therapeutic Effect
The therapeutic efficacy of Entacapone has been validated in several preclinical animal models of Parkinson's disease, most notably the 6-hydroxydopamine (6-OHDA)-lesioned rat and the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-treated primate models. These models mimic the dopamine depletion and motor deficits characteristic of human Parkinson's disease.
Potentiation of Levodopa in the 6-OHDA Rat Model
A key study demonstrated that in rats with unilateral 6-OHDA-induced lesions of the nigrostriatal system, the addition of Entacapone to levodopa treatment significantly enhanced the motor response. The primary measure in this model is the contralateral turning behavior induced by dopamine agonists, which is indicative of increased dopamine receptor stimulation on the lesioned side of the brain.
Rats treated with Entacapone alongside a 6.50 mg/kg dose of levodopa exhibited a significantly enhanced contralateral turning response compared to those treated with levodopa alone[4]. This suggests a potentiation of levodopa's effect. Furthermore, a lower dose of levodopa (4.25 mg/kg) when combined with Entacapone produced a behavioral response comparable to that of a higher dose of levodopa (6.50 mg/kg) administered alone[4]. This finding is clinically significant as it suggests that Entacapone can help reduce the required daily dose of levodopa, potentially mitigating long-term side effects.
| Treatment Group | Levodopa Dose (mg/kg) | Entacapone | Peak Rotational Response (turns/min) |
| Levodopa Only | 6.50 | - | Baseline |
| Levodopa + Entacapone | 6.50 | + | Significantly Increased vs. Baseline[4] |
| Levodopa + Entacapone | 4.25 | + | Comparable to Baseline[4] |
| Table 1: Summary of Entacapone's effect on levodopa-induced rotational behavior in 6-OHDA lesioned rats. "Baseline" refers to the response with 6.50 mg/kg Levodopa alone. |
Improved Motor Response and Reduced Dyskinesia in MPTP Primates
In MPTP-treated common marmosets, a model that closely recapitulates human Parkinsonism, co-administration of Entacapone with multiple small doses of levodopa led to more continuous improvement in locomotor activity and, importantly, less dyskinesia compared to levodopa treatment alone[5]. Dyskinesias, which are involuntary movements, are a common and debilitating side effect of long-term levodopa therapy. Another study in MPTP-treated primates showed that adding levodopa with Entacapone to ongoing dopamine agonist therapy improved motor disability without increasing the intensity of dyskinesia[6].
| Treatment Group | Levodopa Dosing Regimen | Entacapone | Locomotor Activity | Dyskinesia |
| Levodopa Only | 12.5 mg/kg (Twice Daily) | - | Fluctuating Improvement | Present[5] |
| Levodopa + Entacapone | 12.5 mg/kg (Twice Daily) | + | Similar to Levodopa Only | Similar to Levodopa Only[5] |
| Levodopa Only | 6.25 mg/kg (Four Times Daily) | - | Fluctuating Improvement | Present[5] |
| Levodopa + Entacapone | 6.25 mg/kg (Four Times Daily) | + | More Continuous Improvement | Reduced vs. Levodopa Only[5] |
| Table 2: Effect of Entacapone on locomotor activity and dyskinesia in MPTP-treated primates. |
Comparison with Alternative COMT Inhibitors
Entacapone is one of three main COMT inhibitors used in the treatment of Parkinson's disease, the others being Tolcapone and Opicapone. While direct head-to-head preclinical comparisons in animal models are limited in the publicly available literature, clinical studies provide valuable insights into their relative performance.
-
Tolcapone: Tolcapone is capable of crossing the blood-brain barrier and thus inhibits both central and peripheral COMT. While generally considered more effective than Entacapone in reducing "off" time, its use is limited due to the risk of liver toxicity, which requires regular monitoring[7][8].
-
Opicapone: A newer, third-generation COMT inhibitor, Opicapone has a longer duration of action, allowing for once-daily dosing. Clinical trials have shown Opicapone to be superior to placebo and non-inferior to Entacapone in reducing "off" time[9][10]. Some analyses suggest Opicapone may have a greater magnitude of effect in reducing "off" time compared to Entacapone[10]. Preclinical studies in both MPTP and 6-OHDA models have demonstrated a significant improvement in motor symptoms when Opicapone is used as an adjunct to levodopa[9].
| Feature | Entacapone | Tolcapone | Opicapone |
| Site of Action | Primarily Peripheral | Peripheral and Central | Primarily Peripheral |
| Dosing Frequency | With each levodopa dose | 3 times daily | Once daily |
| Efficacy ("Off" time reduction) | Effective | Generally considered more effective than Entacapone[7] | Non-inferior to Entacapone, potentially greater magnitude[9][10] |
| Key Adverse Events | Dyskinesia, nausea, urine discoloration[11] | Risk of hepatotoxicity, dyskinesia[7] | Dyskinesia[9] |
| Table 3: Clinical Comparison of COMT Inhibitors. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. Below are summarized protocols for the key in vivo experiments cited.
6-OHDA-Induced Unilateral Lesion in Rats
This model is a cornerstone for studying motor deficits and therapeutic interventions in Parkinson's disease.
-
Animal Model: Adult male rats (e.g., Sprague-Dawley or Wistar).
-
Lesioning Procedure:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Inject 6-hydroxydopamine (6-OHDA) unilaterally into the medial forebrain bundle (MFB) or the striatum. The MFB lesion produces a more extensive and rapid loss of dopaminergic neurons[8][12].
-
A pre-treatment with desipramine is often used to protect noradrenergic neurons from the neurotoxin.
-
-
Behavioral Assessment (Drug-Induced Rotation):
-
Two to three weeks post-lesion, assess the extent of the lesion by administering a dopamine agonist like apomorphine (e.g., 0.5 mg/kg, s.c.) and measuring contralateral rotations in a circular arena for 60-90 minutes[3][7]. A stable and high rate of rotation indicates a successful lesion.
-
For therapeutic testing, administer levodopa/carbidopa with or without Entacapone and record the number of full contralateral turns over a set period.
-
-
Endpoint Analysis: Compare the rotational scores between treatment groups. Post-mortem analysis of tyrosine hydroxylase (TH) immunoreactivity in the substantia nigra and striatum can confirm the extent of dopamine neuron loss.
MPTP-Induced Parkinsonism in Non-Human Primates
This model offers a higher translational value due to the closer phylogenetic relationship to humans.
-
Animal Model: Common marmosets (Callithrix jacchus) or other non-human primate species.
-
Induction of Parkinsonism: Administer 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) systemically (e.g., via subcutaneous or intraperitoneal injection) over a period to induce a stable parkinsonian state.
-
Behavioral Assessment:
-
Score motor disability using a validated primate rating scale that assesses posture, movement, and bradykinesia.
-
Measure locomotor activity using automated systems that track movement within the enclosure.
-
Score the severity of dyskinesia after drug administration.
-
-
Treatment Protocol: Administer levodopa/carbidopa with or without Entacapone according to the study design (e.g., twice daily vs. four times daily)[5].
-
Endpoint Analysis: Compare motor disability scores, locomotor activity, and dyskinesia scores across treatment groups over the study period.
Logical Comparison of Therapeutic Strategies
When evaluating Entacapone and its alternatives, the primary goal is to enhance and smooth the delivery of levodopa to the brain, thereby improving motor symptoms while minimizing side effects.
References
- 1. Efficacy and safety of entacapone in Parkinson's disease patients with suboptimal levodopa response: a 6-month randomized placebo-controlled double-blind study in Germany and Austria (Celomen study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. β-Lapachone ameliorates L-DOPA-induced dyskinesia in a 6-OHDA-induced mouse model of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Correlation of apomorphine- and amphetamine-induced turning with nigrostriatal dopamine content in unilateral 6-hydroxydopamine lesioned rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Entacapone increases and prolongs the central effects of l-DOPA in the 6-hydroxydopamine-lesioned rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Multiple small doses of levodopa plus entacapone produce continuous dopaminergic stimulation and reduce dyskinesia induction in MPTP-treated drug-naive primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The administration of entacapone prevents L-dopa-induced dyskinesia when added to dopamine agonist therapy in MPTP-treated primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdbneuro.com [mdbneuro.com]
- 8. The 6-hydroxydopamine Rat Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. DSpace [diposit.ub.edu]
- 10. pdexpertinstitute.com [pdexpertinstitute.com]
- 11. Efficacy and tolerability of entacapone in patients with Parkinson's disease treated with levodopa plus a dopamine agonist and experiencing wearing-off motor fluctuations. A randomized, double-blind, multicentre study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. conductscience.com [conductscience.com]
(Z)-Entacapone: A Comparative Analysis of its Cross-Reactivity with Other Enzymes
For researchers, scientists, and drug development professionals, understanding the selectivity of a drug candidate is paramount. This guide provides a comprehensive comparison of the cross-reactivity of (Z)-Entacapone, a catechol-O-methyltransferase (COMT) inhibitor, with other key enzyme families. The data presented here, summarized from available literature, highlights the compound's high selectivity for its primary target.
This compound is a potent and selective inhibitor of COMT, an enzyme crucial in the metabolism of catecholamines. Its therapeutic efficacy in Parkinson's disease is derived from its ability to prevent the peripheral breakdown of levodopa, thereby increasing its bioavailability in the brain. However, to fully characterize its pharmacological profile and anticipate potential off-target effects, a thorough investigation of its interactions with other enzymes is essential.
Summary of Cross-Reactivity Data
The following table summarizes the available quantitative data on the inhibitory activity of this compound against enzymes other than COMT.
| Enzyme Class | Specific Enzyme | This compound IC50 | Reference |
| Catecholamine-Metabolizing Enzymes | Tyrosine Hydroxylase | ≥ 48 µg/mL | [1](--INVALID-LINK--) |
| Monoamine Oxidase (MAO) | No significant inhibition reported | [2](--INVALID-LINK--) | |
| Cytochrome P450 (CYP) Enzymes | CYP2D6 | Inhibitor | [3](--INVALID-LINK--) |
| CYP3A4 | Affected by inhibitors of this enzyme | [2](--INVALID-LINK--) |
Note: IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A higher IC50 value indicates lower potency.
The data clearly demonstrates the high selectivity of this compound for COMT. For instance, its IC50 value for tyrosine hydroxylase is at least 48 µg/mL, which is substantially higher than its potent inhibition of COMT, typically in the nanomolar range. This significant difference underscores the targeted nature of this compound's mechanism of action. While interactions with CYP2D6 and CYP3A4 are noted, indicating a potential for drug-drug interactions, comprehensive screening against a broader panel of kinases, phosphatases, and proteases has not been extensively reported in publicly available literature.
Experimental Protocols
The determination of enzyme inhibition and cross-reactivity is typically conducted through a series of in vitro assays. Below is a generalized experimental protocol for assessing the inhibitory activity of a compound like this compound against a panel of enzymes.
General Protocol for In Vitro Enzyme Inhibition Assay
This protocol outlines the fundamental steps for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific enzyme.
1. Reagents and Materials:
-
Purified target enzyme (e.g., kinases, phosphatases, proteases)
-
Specific substrate for the target enzyme
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer specific to the enzyme's optimal activity conditions (pH, ionic strength)
-
Cofactors, if required for enzyme activity (e.g., ATP for kinases, metal ions)
-
Detection reagents to measure product formation or substrate depletion (e.g., fluorescent or luminescent probes)
-
Microplate reader for signal detection
-
Positive and negative controls
2. Assay Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in the assay buffer. The concentration range should span several orders of magnitude to ensure a complete dose-response curve.
-
Enzyme and Substrate Preparation: Prepare solutions of the target enzyme and its specific substrate in the assay buffer at predetermined optimal concentrations.
-
Reaction Initiation: In a microplate, add the enzyme solution, followed by the different concentrations of this compound or vehicle control. After a pre-incubation period (if required), initiate the enzymatic reaction by adding the substrate.
-
Incubation: Incubate the reaction mixture at a constant temperature (typically 37°C) for a defined period, ensuring the reaction proceeds within the linear range.
-
Reaction Termination and Signal Detection: Stop the reaction (e.g., by adding a stop solution) and add the detection reagents. Measure the signal (e.g., fluorescence, luminescence, absorbance) using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of enzyme inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response curve using non-linear regression analysis.
-
Visualizing the Workflow and Selectivity
To better illustrate the experimental process and the concept of selectivity, the following diagrams are provided.
References
Head-to-Head Comparison: (Z)-Entacapone and Nitecapone in Focus
For researchers and professionals in drug development, a detailed understanding of competitive compounds is paramount. This guide provides a head-to-head comparison of (Z)-Entacapone, a metabolite of the marketed drug Entacapone, and Nitecapone, both potent inhibitors of Catechol-O-methyltransferase (COMT). This comparison is based on available preclinical and clinical data, focusing on their biochemical potency, pharmacokinetic profiles, and mechanisms of action.
Executive Summary
Both (E)-Entacapone (the active isomer) and Nitecapone are effective inhibitors of COMT, an enzyme crucial in the metabolism of catecholamines and levodopa. While both compounds share a common therapeutic target, their biochemical potencies and pharmacokinetic properties exhibit notable differences. Data suggests that Nitecapone may be a more potent inhibitor in certain tissues, although it was never marketed. This compound is the less active geometric isomer and a metabolite of (E)-Entacapone. This guide will focus on the comparison between the pharmacologically active (E)-Entacapone and Nitecapone.
Mechanism of Action
Both Entacapone and Nitecapone are selective and reversible inhibitors of the COMT enzyme.[1][2] In the context of Parkinson's disease treatment, the inhibition of peripheral COMT is critical. By preventing the O-methylation of levodopa to the inactive metabolite 3-O-methyldopa (3-OMD), these inhibitors increase the bioavailability of levodopa in the brain, where it is converted to dopamine.[3] This ultimately leads to a more sustained dopaminergic stimulation and helps to alleviate the motor symptoms of Parkinson's disease.[4]
In Vitro Potency
The inhibitory potential of (E)-Entacapone and Nitecapone against COMT has been evaluated in various preclinical studies. The following table summarizes their IC50 and Ki values, providing a quantitative comparison of their potency.
| Compound | Enzyme Source | Parameter | Value (nM) | Reference |
| (E)-Entacapone | Rat Duodenum Soluble COMT | IC50 | 10 | [5] |
| Rat Liver Soluble COMT | IC50 | 160 | [5] | |
| Rat Liver Soluble COMT | Ki | 14 | [5] | |
| Rat Liver Soluble COMT | IC50 | 14.3 | ||
| Rat Liver Total COMT | IC50 | 20.1 | ||
| Rat Liver Membrane-Bound COMT | IC50 | 73.3 | ||
| Human Liver COMT | IC50 | 151 | [6] | |
| Nitecapone | Rat Liver S-COMT | IC50 | ~300 | [7] |
| Rat Brain S-COMT | IC50 | ~20 | [7] | |
| Rat Liver S-COMT | Ki | 23 | [7] | |
| Recombinant COMT | Ki | ~1 | [7] |
Pharmacokinetic Properties
| Parameter | (E)-Entacapone | Nitecapone | Species | Reference |
| Bioavailability | ~35% (oral) | Data not available | Human | [8][9] |
| Low (oral) | Data not available | Rat | [10] | |
| Elimination Half-life (t½) | 0.4-0.7 h (β-phase), 2.4 h (γ-phase) | Short-acting | Human | [8][9][11] |
| 0.8 h | 1-2 h | Rat | [10][12] | |
| Time to Maximum Concentration (Tmax) | ~1 hour (oral) | Data not available | Human | [8] |
| Protein Binding | 98% | Data not available | Human | [13] |
Experimental Protocols
In Vitro COMT Inhibition Assay
A common method to determine the in vitro potency of COMT inhibitors involves measuring the enzymatic activity in the presence and absence of the inhibitor.
Protocol Details:
-
Enzyme Preparation: A source of COMT, such as a supernatant from homogenized rat liver tissue, is prepared.
-
Reaction Mixture: The reaction mixture typically contains a buffer (e.g., phosphate buffer), MgCl2, the COMT enzyme, and varying concentrations of the inhibitor ((E)-Entacapone or Nitecapone).
-
Initiation: The enzymatic reaction is initiated by adding the substrates: a catechol substrate (e.g., L-DOPA) and the methyl group donor, S-adenosyl-L-methionine (SAM).
-
Incubation: The mixture is incubated at 37°C for a specific period.
-
Termination: The reaction is stopped, often by the addition of an acid (e.g., perchloric acid).
-
Analysis: The amount of the methylated product (e.g., 3-O-methyldopa) is quantified using techniques like High-Performance Liquid Chromatography (HPLC) with electrochemical detection.
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated, and the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by non-linear regression analysis. The Ki value can be determined using the Cheng-Prusoff equation if the mechanism of inhibition is competitive.
In Vivo Pharmacokinetic Study in Rats
To assess the pharmacokinetic profile of a compound, it is administered to animals, and its concentration in biological fluids is measured over time.
References
- 1. Entacapone - Wikipedia [en.wikipedia.org]
- 2. Nitecapone - Wikipedia [en.wikipedia.org]
- 3. Catechol-O-methyltransferase inhibitor - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Entacapone? [synapse.patsnap.com]
- 5. Biochemical and pharmacological properties of a peripherally acting catechol-O-methyltransferase inhibitor entacapone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Catechol-O-methyltransferase: variation in enzyme activity and inhibition by entacapone and tolcapone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. glpbio.com [glpbio.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Entacapone: a catechol-O-methyltransferase inhibitor for the adjunctive treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Inhibitors of catechol-O-methyltransferase sensitize mice to pain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Entacapone | C14H15N3O5 | CID 5281081 - PubChem [pubchem.ncbi.nlm.nih.gov]
(Z)-Entacapone and Standard (E)-Entacapone Demonstrate Equivalent Potency in COMT Inhibition
A comprehensive review of available data indicates that (Z)-Entacapone, a geometric isomer and metabolite of the standard drug Entacapone, exhibits equivalent potency as an inhibitor of catechol-O-methyltransferase (COMT). Both isomers are pharmacologically active and show comparable inhibitory effects on the enzyme central to the treatment of Parkinson's disease.
Standard Entacapone is the (E)-isomer of the molecule. The (Z)-isomer is formed in the body as a metabolite. A key European Medicines Agency (EMA) assessment report concluded that both the (E) and (Z)-isomers are pharmacologically active COMT inhibitors with equivalent activity.[1] In vitro studies in rat tissues have demonstrated potent inhibitory effects for both isomers, with IC50 values—the concentration of an inhibitor required to reduce the activity of an enzyme by half—ranging from 0.01 µM to 0.16 µM.[1]
Comparative Potency of Entacapone Isomers
| Compound | Isomer | Target Enzyme | Tissue Source | IC50 Value(s) |
| Entacapone | (E) | COMT | Rat Liver | 14.3 nM - 73.3 nM |
| Entacapone Isomers | (E/Z) | COMT | Rat Brain | 0.01 µM (10 nM) |
| Entacapone Isomers | (E/Z) | COMT | Rat Liver | 0.16 µM (160 nM) |
| Entacapone | (E) | COMT | Human Liver | 151 nM |
Mechanism of Action: COMT Inhibition
Entacapone's therapeutic effect in Parkinson's disease is derived from its role as a selective and reversible inhibitor of COMT.[2] In patients treated with Levodopa, a dopamine precursor, a significant portion of the drug is metabolized in the periphery by COMT to 3-O-methyldopa (3-OMD), a metabolite that competes with Levodopa for transport across the blood-brain barrier. By inhibiting peripheral COMT, Entacapone reduces the formation of 3-OMD, thereby increasing the bioavailability of Levodopa and prolonging its therapeutic effect in the brain.
Experimental Protocols: In Vitro COMT Inhibition Assay
The potency of Entacapone isomers is typically determined using an in vitro COMT inhibition assay. The following is a representative protocol based on methods described in the scientific literature.
Objective: To determine the IC50 value of a test compound (e.g., this compound or (E)-Entacapone) for the inhibition of COMT activity.
Materials:
-
Recombinant human or rat COMT enzyme
-
S-adenosyl-L-methionine (SAM), the methyl group donor
-
A catechol substrate (e.g., epinephrine, L-DOPA, or a fluorogenic substrate)
-
Magnesium chloride (MgCl₂), a cofactor for COMT
-
Buffer solution (e.g., phosphate buffer, pH 7.4)
-
Test compounds (dissolved in a suitable solvent like DMSO)
-
Detection system (e.g., HPLC with electrochemical detection or a fluorescence plate reader, depending on the substrate)
Procedure:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the buffer solution, MgCl₂, the catechol substrate, and the COMT enzyme in a multi-well plate or microcentrifuge tubes.
-
Inhibitor Addition: The test compound is added to the reaction mixture at various concentrations. A control reaction without the inhibitor is also prepared.
-
Initiation of Reaction: The enzymatic reaction is initiated by the addition of SAM.
-
Incubation: The reaction mixture is incubated at a controlled temperature (typically 37°C) for a specific period (e.g., 20-30 minutes).
-
Termination of Reaction: The reaction is stopped, often by the addition of an acid (e.g., perchloric acid).
-
Product Quantification: The amount of the methylated product formed is quantified using a suitable analytical method. For example, if L-DOPA is the substrate, the formation of 3-O-methyldopa can be measured by HPLC.
-
Data Analysis: The percentage of COMT inhibition is calculated for each concentration of the test compound relative to the control. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion
Based on the available evidence, this compound is not more potent than standard (E)-Entacapone; rather, the two isomers exhibit equivalent inhibitory activity against COMT. This finding is significant for understanding the overall pharmacological profile of Entacapone, as both the parent drug and its (Z)-isomer metabolite contribute to the therapeutic effect of COMT inhibition in the management of Parkinson's disease. For researchers and drug development professionals, this underscores the importance of considering the activity of major metabolites when evaluating the efficacy and pharmacokinetics of a drug candidate.
References
A Comparative Pharmacodynamic Analysis of (Z)-Entacapone and its Geometric Isomer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacodynamic properties of the geometric isomers of Entacapone, a selective and reversible inhibitor of catechol-O-methyltransferase (COMT). Entacapone is primarily used as an adjunct to levodopa/carbidopa therapy in the management of Parkinson's disease to improve the bioavailability and extend the therapeutic effect of levodopa.[1][2] The commercially available and pharmacologically active form of the drug is the (E)-isomer. A primary metabolic pathway of (E)-entacapone involves isomerization to the (Z)-isomer (cis-isomer), which is subsequently glucuronidated.[1][3][4] This document summarizes the available experimental data on the COMT inhibitory activity of these isomers and provides detailed experimental protocols for their assessment.
Comparative Pharmacodynamics of Entacapone Isomers
(E)-Entacapone is a potent inhibitor of COMT.[5][6][7] Its inhibitory action is crucial for preventing the peripheral breakdown of levodopa, thereby increasing its plasma half-life and the amount that can cross the blood-brain barrier to be converted into dopamine.[1][3]
While the (Z)-isomer is a significant metabolite of (E)-entacapone, comprehensive, publicly available studies directly quantifying its intrinsic COMT inhibitory activity prior to glucuronidation are scarce. The general understanding from metabolic studies is that the subsequent glucuronidation of the (Z)-isomer renders it pharmacologically inactive.[3][4]
Table 1: In Vitro COMT Inhibition Data for (E)-Entacapone
| Compound | Target Enzyme | Source | IC50 (nM) |
| (E)-Entacapone | Rat Liver Soluble COMT | - | 14.3[5][6] |
| (E)-Entacapone | Rat Liver Total COMT | - | 20.1[5][6] |
| (E)-Entacapone | Rat Liver Membrane-Bound COMT | - | 73.3[5][6] |
| (E)-Entacapone | Human Liver COMT | - | 151[8] |
Note: IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
Signaling Pathway and Metabolism
The primary mechanism of action of entacapone is the inhibition of COMT, which plays a key role in the metabolism of levodopa. By inhibiting COMT, entacapone prevents the conversion of levodopa to 3-O-methyldopa (3-OMD), thereby increasing the bioavailability of levodopa for conversion to dopamine in the brain.
The metabolism of (E)-entacapone to its inactive form involves a key isomerization step.
Experimental Protocols
To determine and compare the COMT inhibitory potency of (E)- and this compound, a robust in vitro COMT activity assay is required. The following protocol outlines a typical procedure using High-Performance Liquid Chromatography (HPLC).
In Vitro COMT Inhibition Assay Protocol
1. Objective: To determine the half-maximal inhibitory concentration (IC50) of (E)-Entacapone and this compound on COMT activity.
2. Materials:
- Recombinant human soluble COMT (S-COMT)
- S-(5'-Adenosyl)-L-methionine iodide (SAM) - methyl donor
- 3,4-Dihydroxybenzoic acid (DHBA) - COMT substrate
- (E)-Entacapone and this compound test compounds
- Magnesium chloride (MgCl2)
- Dithiothreitol (DTT)
- Tris-HCl buffer (pH 7.4)
- Perchloric acid - reaction termination solution
- HPLC system with electrochemical or UV detector
- C18 reverse-phase HPLC column
3. Experimental Workflow:
4. Procedure:
- Reaction Mixture Preparation: In a microcentrifuge tube, combine the reaction buffer, a specific concentration of the test compound ((E)- or this compound) or vehicle (for control), and the S-COMT enzyme solution.
- Pre-incubation: Gently mix and pre-incubate the mixture at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
- Reaction Initiation: Start the enzymatic reaction by adding the substrate (DHBA) and the methyl donor (SAM) to the mixture.
- Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 20-30 minutes) during which the enzymatic conversion of the substrate occurs.
- Reaction Termination: Stop the reaction by adding a strong acid, such as perchloric acid, which denatures the enzyme.
- Sample Preparation for HPLC: Centrifuge the terminated reaction mixture to pellet the precipitated proteins. Collect the supernatant for analysis.
- HPLC Analysis: Inject a known volume of the supernatant into the HPLC system. The mobile phase composition and flow rate should be optimized to achieve good separation of the substrate (DHBA) and its methylated products (vanillic acid and isovanillic acid).
- Data Analysis: Quantify the peak areas of the substrate and products. Calculate the percentage of COMT inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
Conclusion
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Entacapone - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Clinical Pharmacology of Entacapone (Comtan) From the FDA Reviewer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Entacapone [neuromics.com]
- 6. Entacapone - 2BScientific [2bscientific.com]
- 7. The Catechol O-Methyltransferase Inhibitor Entacapone in the Treatment of Parkinson’s Disease: Personal Reflections on a First-in-Class Drug Development Programme 40 Years On - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Catechol-O-methyltransferase: variation in enzyme activity and inhibition by entacapone and tolcapone - PubMed [pubmed.ncbi.nlm.nih.gov]
Replicating Published Findings on (Z)-Entacapone Efficacy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of (Z)-Entacapone's efficacy, drawing upon published experimental data. It is intended to assist researchers in understanding and potentially replicating key findings in the study of Catechol-O-methyltransferase (COMT) inhibitors for Parkinson's disease. This document summarizes quantitative data from clinical trials, presents detailed experimental protocols for pivotal assays, and visualizes the underlying biological pathways and experimental workflows.
Comparative Efficacy of COMT Inhibitors
This compound, the active isomer of Entacapone, is a peripherally acting COMT inhibitor used as an adjunct to levodopa therapy in Parkinson's disease. Its primary function is to reduce the peripheral O-methylation of levodopa to 3-O-methyldopa (3-OMD), thereby increasing the plasma half-life and bioavailability of levodopa for the brain.[1][2][3] Several clinical trials have compared the efficacy of Entacapone with other COMT inhibitors, primarily Tolcapone and the newer, once-daily Opicapone. The key efficacy endpoints in these trials are typically the increase in "ON" time (periods of good motor control) and the decrease in "OFF" time (periods of poor motor control).
| Efficacy Metric | Entacapone | Tolcapone | Opicapone | Placebo | Source(s) |
| Mean Increase in "ON" Time (hours) | 0.64 - 1.2 | 1.6 - 3.2 | 0.92 - 1.7 | N/A | [4][5] |
| Mean Decrease in "OFF" Time (hours) | ~1.2 | ~1.6 | ~1.0 | N/A | [4] |
| Reduction in Daily Levodopa Dose (mg) | Variable Reduction | -100 | Variable Reduction | N/A | [5] |
| Increase in Dyskinesia | 2.2x vs Placebo | 3.8x vs Placebo | 3.7x vs Placebo | N/A | [5] |
Table 1: Comparison of Clinical Efficacy of COMT Inhibitors. Data are presented as mean differences or odds ratios from placebo based on meta-analyses of randomized controlled trials.
Experimental Protocols
In Vitro COMT Inhibition Assay
This protocol describes a common method for determining the inhibitory potency (IC50) of compounds against recombinant human soluble COMT (S-COMT) using a fluorescent probe.
Materials:
-
Recombinant human S-COMT
-
S-(5'-Adenosyl)-L-methionine chloride (SAM)
-
3-Bromo-7-hydroxycoumarin (a fluorescent substrate, 3-BTD)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 50 mM MgCl₂, 40 mM DTT
-
Stop Solution: 0.1% Formic acid in ice-cold acetonitrile
-
384-well microplates
-
Microplate reader with fluorescence detection (Excitation: 390 nm, Emission: 510 nm)
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add 1 µL of the test compound solution to each well. For control wells, add 1 µL of DMSO.
-
Add 100 µL of a pre-mixed solution containing assay buffer and 1.75 µg/mL recombinant human S-COMT to each well.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the enzymatic reaction by adding 100 µL of a solution containing assay buffer, 2 µM 3-BTD, and 2 mM SAM to each well.
-
Incubate the plate at 37°C for 6 minutes.
-
Terminate the reaction by adding 200 µL of the stop solution to each well.
-
Centrifuge the plate at 20,000 x g for 20 minutes at 4°C.
-
Transfer the supernatant to a new microplate and measure the fluorescence of the product (3-bromo-7-methoxycoumarin).
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value using a suitable software.[6]
Quantification of Levodopa in Human Plasma by HPLC-ECD
This protocol outlines a method for the determination of levodopa concentrations in human plasma using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD), a sensitive and widely used technique for this application.[7][8][9]
Materials:
-
HPLC system with an electrochemical detector
-
Reversed-phase C18 column
-
Mobile Phase: A solution of methanol and aqueous buffer (e.g., 50 mM potassium dihydrogen phosphate with 5 mM sodium 1-hexanesulfonate and 5 mM EDTA, adjusted to pH 3.2 with phosphoric acid). The exact ratio of methanol to buffer needs to be optimized.[10]
-
Perchloric acid solution (e.g., 0.4 M)
-
Levodopa standard solutions
-
Internal standard (e.g., N-acetyl-3,4-dihydroxybenzylamine)
-
Human plasma samples
-
Centrifuge and filtration apparatus
Procedure:
-
Sample Preparation:
-
To 500 µL of plasma, add 50 µL of the internal standard solution.
-
Precipitate proteins by adding 50 µL of ice-cold perchloric acid.
-
Vortex the mixture for 30 seconds and then centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Filter the supernatant through a 0.22 µm filter.
-
-
Chromatographic Analysis:
-
Inject a defined volume (e.g., 20 µL) of the prepared sample onto the HPLC system.
-
Elute the compounds isocratically with the mobile phase at a constant flow rate (e.g., 1 mL/min).
-
Detect levodopa and the internal standard using the electrochemical detector set at an appropriate oxidation potential.
-
-
Quantification:
-
Prepare a calibration curve by spiking drug-free plasma with known concentrations of levodopa and processing them in the same way as the samples.
-
Calculate the ratio of the peak area of levodopa to the peak area of the internal standard for both the standards and the samples.
-
Determine the concentration of levodopa in the plasma samples by interpolating from the calibration curve.
-
Visualizations
Signaling Pathway of Levodopa Metabolism
Caption: Levodopa metabolism and the action of this compound.
Experimental Workflow for COMT Inhibitor Screening
Caption: Workflow for in vitro screening of COMT inhibitors.
References
- 1. Entacapone - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Discovery and characterization of naturally occurring potent inhibitors of catechol-O-methyltransferase from herbal medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of neurotransmitter levels in models of Parkinson's disease by HPLC-ECD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Electroanalytical Overview: The Determination of Levodopa (L-DOPA) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A new validated HPLC method for the determination of levodopa: Application to study the impact of ketogenic diet on the pharmacokinetics of levodopa in Parkinson's participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Selective Advantage of (Z)-Entacapone in COMT Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
(Z)-Entacapone, a nitrocatechol-structured compound, is a potent, selective, and reversible inhibitor of Catechol-O-methyltransferase (COMT). Its primary clinical application is as an adjunct to levodopa/carbidopa therapy for Parkinson's disease, where it effectively enhances the bioavailability of levodopa. This guide provides an objective comparison of this compound's selectivity for COMT against other enzymes, supported by experimental data and detailed methodologies, to aid in research and development endeavors.
High Selectivity Profile of this compound
This compound exhibits a high degree of selectivity for the COMT enzyme. Experimental data consistently demonstrates significantly lower inhibitory activity against other key enzymes involved in catecholamine metabolism. This selectivity is crucial for minimizing off-target effects and ensuring a focused therapeutic action.
Comparative Inhibitory Activity
The following table summarizes the inhibitory potency of this compound against COMT and other relevant enzymes. The data highlights the substantial difference in concentration required to inhibit COMT versus other enzymes, underscoring its selective nature.
| Enzyme | Inhibitor | IC50 Value | Species/Tissue Source |
| Catechol-O-methyltransferase (COMT) | This compound | 14.3 nM | Rat Liver (Soluble) |
| 20.1 nM | Rat Liver (Total) | ||
| 73.3 nM | Rat Liver (Membrane-bound) | ||
| 53 nM | Human Liver Cytosol | ||
| Tolcapone | 130 nM | Human Liver Cytosol | |
| Tyrosine Hydroxylase | This compound | > 48 µg/mL* | Not Specified |
| Monoamine Oxidase A (MAO-A) | This compound | No significant inhibition | Not Specified |
| Monoamine Oxidase B (MAO-B) | This compound | No significant inhibition | Not Specified |
Note: An IC50 value greater than 48 µg/mL (approximately 157 µM) indicates very low inhibitory potency, further emphasizing the selectivity of this compound for COMT.
Levodopa Metabolism and the Role of COMT Inhibition
In the treatment of Parkinson's disease, Levodopa is a cornerstone therapy that replenishes dopamine levels in the brain. However, its metabolism in the periphery limits its efficacy. The enzyme DOPA decarboxylase (DDC) and COMT are the two primary enzymes responsible for the peripheral breakdown of Levodopa. While DDC inhibitors like Carbidopa prevent the conversion of Levodopa to dopamine outside the brain, COMT metabolizes Levodopa to 3-O-methyldopa (3-OMD). By selectively inhibiting COMT, this compound prevents this metabolic pathway, thereby increasing the plasma half-life and bioavailability of Levodopa, allowing more to reach the brain.
Experimental Protocols
The determination of the inhibitory activity of this compound on COMT is a critical step in confirming its selectivity. Below are detailed methodologies for key in vitro experiments.
In Vitro COMT Inhibition Assay (Fluorometric Method)
This assay quantifies the inhibitory effect of a compound on COMT activity by measuring the change in fluorescence of a specific substrate.
Materials:
-
Recombinant human soluble COMT (S-COMT)
-
S-(5'-Adenosyl)-L-methionine (SAM) as a methyl group donor
-
A fluorescent substrate for COMT (e.g., esculetin or a proprietary fluorescent probe)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4, containing 1 mM dithiothreitol and 10 mM MgCl2)
-
96-well microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of the test compound and create a dilution series to test a range of concentrations.
-
In each well of the microplate, add the assay buffer, S-COMT enzyme, and the fluorescent substrate.
-
Add the test compound at various concentrations to the respective wells. Include a control well with solvent only (no inhibitor).
-
Initiate the enzymatic reaction by adding SAM to all wells.
-
Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes).
-
Stop the reaction by adding a stopping solution (e.g., 0.5 M HCl).
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen substrate.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Experimental Workflow for Determining Selectivity
To confirm the selectivity of this compound, its inhibitory activity is assessed against a panel of other relevant enzymes using established assay protocols specific to each enzyme.
Conclusion
The presented data robustly confirms the high selectivity of this compound for the COMT enzyme. Its negligible activity against other key catecholamine-metabolizing enzymes minimizes the potential for off-target effects, making it a precisely targeted therapeutic agent. This high degree of selectivity, coupled with its reversible mechanism of action, solidifies the position of this compound as a valuable tool in both clinical practice and ongoing research in the field of neurodegenerative diseases.
Benchmarking (Z)-Entacapone Against an Array of COMT Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Catechol-O-methyltransferase (COMT) inhibitors are a class of therapeutic agents pivotal in the management of Parkinson's disease. By preventing the peripheral degradation of levodopa, the primary medication for Parkinson's, these inhibitors enhance its bioavailability and extend its therapeutic window. This guide provides a detailed comparative analysis of (Z)-Entacapone and other prominent COMT inhibitors, focusing on their biochemical potency, clinical efficacy, and safety profiles, supported by experimental data. While the prompt specifically mentioned this compound, the pharmacologically active and commercially available form is the (E)-isomer, commonly referred to as entacapone. This guide will focus on the active (E)-isomer in its comparisons with other inhibitors.
Biochemical Potency and Efficacy
The primary mechanism of action for COMT inhibitors is the blockade of the COMT enzyme, which metabolizes levodopa to 3-O-methyldopa. The inhibitory potency of these compounds is a key determinant of their clinical efficacy. Below is a summary of the in vitro inhibitory concentrations (IC50) and other relevant data for entacapone, tolcapone, and opicapone.
| Inhibitor | Target | IC50 (nM) | Ki (μM) | Notes |
| Entacapone | Rat Liver Soluble COMT (S-COMT) | 14.3 | - | Potent inhibitor of peripheral COMT. |
| Rat Liver Membrane-Bound COMT (MB-COMT) | 73.3 | - | ||
| Tolcapone | Rat Liver Soluble COMT (S-COMT) | 14.8 | - | Acts both peripherally and centrally. |
| Rat Liver Membrane-Bound COMT (MB-COMT) | 86.5 | - | Associated with a risk of hepatotoxicity.[1][2] | |
| Opicapone | - | - | - | A newer, long-acting peripheral COMT inhibitor.[3] |
Clinical Comparison
Clinical trials have provided valuable insights into the comparative efficacy and safety of different COMT inhibitors in patients with Parkinson's disease.
| Feature | Entacapone | Tolcapone | Opicapone |
| Dosing Frequency | With each levodopa dose | Typically three times daily | Once daily[3] |
| "Off" Time Reduction | Significant reduction | Generally greater reduction than entacapone[4] | Non-inferior to entacapone, with potential for greater reduction[5] |
| Adverse Effects | Dyskinesia, nausea, diarrhea, harmless urine discoloration.[1] | Similar to entacapone, but with a risk of severe liver injury.[1][2] | Generally well-tolerated; dyskinesia is a common side effect. |
Experimental Protocols
In Vitro COMT Inhibition Assay
This protocol outlines a common method for determining the inhibitory activity of compounds against COMT.
Materials:
-
Recombinant human COMT enzyme
-
S-adenosyl-L-methionine (SAM) - methyl donor
-
A catechol substrate (e.g., 3,4-dihydroxybenzoic acid or epinephrine)
-
Test inhibitor compound (e.g., Entacapone)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Magnesium chloride (MgCl2)
-
Stop solution (e.g., perchloric acid)
-
High-performance liquid chromatography (HPLC) system with electrochemical or UV detection
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing the assay buffer, MgCl2, the catechol substrate, and the test inhibitor at various concentrations.
-
Enzyme Addition: Initiate the reaction by adding a pre-determined amount of the COMT enzyme to the reaction mixture.
-
Incubation: Incubate the reaction mixture at 37°C for a specific period (e.g., 20-30 minutes).
-
Reaction Termination: Stop the reaction by adding the stop solution.
-
Product Analysis: Centrifuge the mixture to pellet any precipitated protein. Analyze the supernatant using HPLC to quantify the amount of the methylated product formed.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration compared to a control reaction without the inhibitor. Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of COMT activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Signaling Pathway and Mechanism of Action
COMT inhibitors exert their therapeutic effect by modulating the peripheral metabolism of levodopa, a precursor to the neurotransmitter dopamine.[6] In patients with Parkinson's disease, the administration of levodopa aims to replenish depleted dopamine levels in the brain.[7] However, a significant portion of orally administered levodopa is metabolized in the periphery by enzymes such as DOPA decarboxylase (DDC) and COMT before it can cross the blood-brain barrier.[7]
By inhibiting COMT, these drugs prevent the conversion of levodopa to 3-O-methyldopa, thereby increasing the plasma half-life and central bioavailability of levodopa.[1] This leads to a more sustained dopaminergic stimulation in the brain, which helps to alleviate the motor symptoms of Parkinson's disease.
Caption: Mechanism of COMT Inhibition
Experimental Workflow for Inhibitor Screening
The process of identifying and characterizing new COMT inhibitors typically follows a structured workflow, from initial high-throughput screening to more detailed kinetic analysis.
Caption: Inhibitor Screening Workflow
Conclusion
The landscape of COMT inhibitors for Parkinson's disease has evolved, offering clinicians and researchers a range of options with distinct biochemical and clinical profiles. While entacapone remains a widely used and effective peripheral COMT inhibitor, newer agents like opicapone offer the convenience of once-daily dosing. Tolcapone, despite its high efficacy, is reserved for specific cases due to its potential for liver toxicity. The choice of a COMT inhibitor depends on a comprehensive evaluation of its potency, safety profile, and the individual patient's needs and response to therapy. The experimental protocols and workflows described herein provide a foundation for the continued discovery and development of novel and improved COMT inhibitors.
References
- 1. COMT inhibitors in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. google.com [google.com]
- 3. journeywithparkinsons.com [journeywithparkinsons.com]
- 4. Evidence‐Based Efficacy Comparison of Tolcapone and Entacapone as Adjunctive Therapy in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdexpertinstitute.com [pdexpertinstitute.com]
- 6. What are COMT inhibitors and how do they work? [synapse.patsnap.com]
- 7. neurologylive.com [neurologylive.com]
In Vitro Validation of (Z)-Entacapone's Mechanism of Action: A Comparative Guide
This guide provides an in-depth comparison of the in vitro validation of Entacapone's mechanism of action, with a specific focus on the (Z)-isomer. It is intended for researchers, scientists, and drug development professionals, offering objective comparisons with other catechol-O-methyltransferase (COMT) inhibitors, supported by experimental data and detailed protocols.
Entacapone is a selective and reversible inhibitor of catechol-O-methyltransferase (COMT), an enzyme crucial for the metabolism of catecholamines.[1][2] In the context of Parkinson's disease treatment, COMT metabolizes levodopa (L-DOPA) to 3-O-methyldopa, reducing its bioavailability.[3][4] By inhibiting COMT, Entacapone increases the plasma half-life of L-DOPA, ensuring more sustained delivery to the brain.[5][6]
The active pharmaceutical ingredient in the marketed product, Comtan®, is the (E)-isomer of Entacapone. However, a primary metabolic pathway for (E)-Entacapone is isomerization to the (Z)-isomer.[7][8] Crucially, in vitro studies have demonstrated that the (Z)-isomer possesses a COMT inhibitory potency of approximately the same magnitude as the parent (E)-isomer, making its mechanism of action highly relevant.[3]
Mechanism of Action: COMT Inhibition
Entacapone exerts its therapeutic effect by blocking the active site of the COMT enzyme. This prevents the transfer of a methyl group from the co-factor S-adenosyl-L-methionine (SAM) to the hydroxyl group of catechol substrates like L-DOPA. The result is a significant reduction in the peripheral breakdown of L-DOPA, leading to higher and more sustained plasma concentrations.
Comparative In Vitro Potency of Entacapone Isomers
While the (E)-isomer is the administered drug, its rapid interconversion to the (Z)-isomer in vivo makes the activity of both forms relevant. In vitro assays confirm that both isomers are potent inhibitors of COMT.
| Compound | Target Enzyme | Potency (IC50 / Ki) | Source |
| (E)-Entacapone | Rat Liver S-COMT | Ki: 14 nM | [3] |
| (E)-Entacapone | Rat Duodenum/Liver COMT | IC50: 10 nM - 160 nM | |
| (Z)-Entacapone | Rat COMT | IC50: Approx. same magnitude as (E)-isomer | [3] |
Comparison with Alternative COMT Inhibitors
Entacapone is one of three major COMT inhibitors used clinically. Its in vitro potency can be compared to Tolcapone and the newer, third-generation inhibitor, Opicapone.
| Compound | Target Enzyme | Potency (IC50) | Key In Vitro Characteristics |
| Entacapone | Human Liver COMT | 151 nM | Acts as a reversible, peripherally selective inhibitor.[1] |
| Tolcapone | Human Liver COMT | 773 nM | Acts both peripherally and centrally; associated with hepatotoxicity in some studies.[1] |
| Opicapone | COMT (unspecified) | 224 nM[7] | High binding affinity (sub-picomolar Kd) and slow dissociation, leading to a long duration of action.[1] |
Experimental Protocol: In Vitro COMT Inhibition Assay
The following outlines a typical methodology for determining the in vitro inhibitory potency (IC50) of compounds against COMT.
1. Objective: To quantify the concentration of an inhibitor (e.g., this compound) required to reduce the enzymatic activity of COMT by 50%.
2. Materials:
-
Enzyme: Recombinant human soluble COMT (S-COMT).
-
Substrate: 3,4-dihydroxybenzoic acid or a fluorescent substrate like esculetin or 3-cyano-7-hydroxy-4-methylcoumarin.
-
Methyl Donor: S-adenosyl-L-methionine (SAM).
-
Inhibitors: this compound, (E)-Entacapone, and other comparators (e.g., Tolcapone).
-
Buffer: Phosphate buffer (e.g., pH 7.4) with MgCl₂.
-
Detection System: High-Performance Liquid Chromatography (HPLC) system or a fluorescence plate reader, depending on the substrate.
3. Procedure:
-
Preparation: Prepare serial dilutions of the inhibitor compounds in DMSO or another suitable solvent.
-
Reaction Mixture: In a microplate well, combine the reaction buffer, recombinant S-COMT enzyme, and a specific concentration of the inhibitor.
-
Initiation: Start the enzymatic reaction by adding the substrate and the methyl donor (SAM).
-
Incubation: Incubate the mixture at 37°C for a defined period (e.g., 20-30 minutes).
-
Termination: Stop the reaction by adding an acid (e.g., perchloric acid) or a suitable quenching agent.
-
Detection:
-
HPLC Method: Analyze the reaction mixture to quantify the formation of the methylated product.
-
Fluorescence Method: Measure the change in fluorescence signal resulting from the consumption of the substrate or formation of the product.
-
-
Data Analysis: Plot the percentage of COMT inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Metabolic Isomerization of Entacapone
The primary metabolic pathway for (E)-Entacapone involves isomerization to the (Z)-isomer. Both of these active forms are subsequently inactivated via glucuronidation before excretion. This relationship highlights the importance of both isomers in the overall pharmacological profile of the drug.
References
- 1. tga.gov.au [tga.gov.au]
- 2. researchgate.net [researchgate.net]
- 3. scholars.nova.edu [scholars.nova.edu]
- 4. researchgate.net [researchgate.net]
- 5. Opicapone | Catechol O-Methyltransferase | Tocris Bioscience [tocris.com]
- 6. Opicapone: a short lived and very long acting novel catechol-O-methyltransferase inhibitor following multiple dose administration in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological profile of opicapone, a thirdgeneration nitrocatechol catechol-O-methyl transferase inhibitor, in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
A Comparative Analysis of (Z)-Entacapone and Other Catechol Mimics as COMT Inhibitors
For researchers, scientists, and drug development professionals, this guide provides a side-by-side analysis of (Z)-Entacapone and other catechol mimics that function as inhibitors of Catechol-O-methyltransferase (COMT). The following sections detail their comparative biochemical potency, the experimental methods used to determine their activity, and the key signaling pathways involved.
This compound is a potent, peripherally acting, and reversible inhibitor of COMT, an enzyme crucial in the metabolism of catecholamines.[1] Its primary clinical application is as an adjunct to levodopa therapy in the management of Parkinson's disease, where it helps to increase the bioavailability of levodopa to the brain.[1][2] This guide compares this compound with other well-established COMT inhibitors, Tolcapone and Opicapone, as well as a selection of experimental and natural catechol mimics.
Comparative Analysis of COMT Inhibitor Potency
The inhibitory potency of catechol mimics against COMT is a critical determinant of their therapeutic efficacy. This is typically quantified by the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The data presented below, collated from multiple studies, summarizes the in vitro potency of this compound and its key comparators. It is important to note that direct comparisons of absolute values should be made with caution due to variations in experimental conditions between studies (e.g., enzyme source, substrate, and assay methodology).
| Compound | Type | Enzyme Source | IC50 (nM) | Ki (nM) | Reference(s) |
| This compound | Nitrocatechol (Clinical) | Human Liver | 151 | - | [3] |
| Rat Liver (soluble) | 160 | 14 | [4] | ||
| Human Recombinant S-COMT | 12 | - | [5] | ||
| Tolcapone | Nitrocatechol (Clinical) | Human Liver | 773 | - | [3] |
| Rat Brain (S-COMT) | 2 | - | |||
| Rat Brain (MB-COMT) | 3 | - | |||
| Opicapone | Nitrocatechol (Clinical) | - | 224 | - | |
| Nitrocatechol Pyrazoline (cpd 24a) | Nitrocatechol (Experimental) | Rat Liver | 48 | - | [4] |
| 4-Pyridinone (cpd 19) | Heterocyclic (Experimental) | Human MB-COMT | 220 | - | |
| Oroxylin A | Flavonoid (Natural) | Human Recombinant S-COMT | 18.3 | 8.82 | [5] |
| Baicalein | Flavonoid (Natural) | Human Recombinant S-COMT | 37.3 | 14.51 | [5] |
| Scutellarein | Flavonoid (Natural) | Human Recombinant S-COMT | 32.9 | 14.09 | [5] |
| Celastrol | Pentacyclic Triterpene (Natural) | Human Recombinant S-COMT | 3890 | - | [3][6] |
S-COMT: Soluble COMT; MB-COMT: Membrane-bound COMT. The (Z)-isomer is the active form of Entacapone.
Mechanism of Action and Signaling Pathways
COMT inhibitors exert their therapeutic effect by blocking the peripheral metabolism of levodopa, a precursor to the neurotransmitter dopamine.[1] In the presence of a DOPA decarboxylase inhibitor (like carbidopa), COMT is the primary enzyme responsible for the conversion of levodopa to 3-O-methyldopa (3-OMD), an inactive metabolite. By inhibiting COMT, drugs like this compound increase the plasma half-life of levodopa, leading to more sustained and stable plasma concentrations. This allows a greater amount of levodopa to cross the blood-brain barrier, where it can be converted to dopamine to alleviate the motor symptoms of Parkinson's disease.
Experimental Protocols
The determination of COMT inhibitory activity is crucial for the evaluation of novel catechol mimics. Below is a representative protocol for an in vitro COMT inhibition assay based on methodologies described in the literature.[3][4][5]
Objective: To determine the IC50 value of a test compound against human soluble COMT (S-COMT).
Materials:
-
Recombinant human S-COMT
-
S-Adenosyl-L-methionine (SAM) - the methyl donor
-
A fluorescent catechol substrate (e.g., 3-cyano-7-hydroxy-4-methylcoumarin or a similar probe)
-
Test compound (catechol mimic)
-
Assay Buffer: 50 mM PBS (pH 7.4)
-
Magnesium Chloride (MgCl2)
-
Dithiothreitol (DTT)
-
Quenching solution: Acetonitrile with 0.1% formic acid
-
96-well microplates
-
Fluorescence plate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound in DMSO. Create a serial dilution of the test compound to be tested across a range of concentrations.
-
Prepare working solutions of human S-COMT, SAM, and the fluorescent substrate in the assay buffer.
-
-
Assay Reaction:
-
In a 96-well plate, add the assay buffer, MgCl2, DTT, the fluorescent substrate, and the recombinant human S-COMT to each well.
-
Add varying concentrations of the test compound (or DMSO for the control) to the respective wells.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
-
Initiation and Termination:
-
Initiate the enzymatic reaction by adding SAM to all wells.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 6-10 minutes).
-
Terminate the reaction by adding an equal volume of ice-cold quenching solution.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence of the methylated product using a plate reader at the appropriate excitation and emission wavelengths.
-
Calculate the percentage of COMT inhibition for each concentration of the test compound relative to the DMSO control.
-
Plot the percentage inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Clinical advantages of COMT inhibition with entacapone - a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of catechol-O-methyltransferase by natural pentacyclic triterpenes: structure–activity relationships and kinetic mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Progress in Synthetic and Natural Catechol-O-methyltransferase Inhibitors for Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and characterization of naturally occurring potent inhibitors of catechol-O-methyltransferase from herbal medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of (Z)-Entacapone in a Laboratory Setting
For researchers, scientists, and professionals in drug development, the proper management and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of (Z)-Entacapone, a catechol-O-methyltransferase (COMT) inhibitor used in the treatment of Parkinson's disease. Adherence to these protocols is critical for maintaining a safe research environment and complying with regulatory standards.
Core Principles of this compound Waste Management
This compound, in its pure form or as residual material, must be treated as chemical waste. The primary and recommended method of disposal is incineration by a licensed and certified hazardous waste management company.[1][2][3][4][5] This ensures the complete destruction of the active pharmaceutical ingredient, preventing its release into the ecosystem. It is imperative to adhere to all federal, state, and local regulations governing chemical waste disposal.[1][2]
Quantitative Data and Handling Recommendations
The following table summarizes key information regarding the handling and disposal of this compound based on available safety data sheets.
| Parameter | Information | Source |
| Recommended Disposal Method | Incineration via a licensed hazardous material disposal company. | [1][2][3][4][5] |
| Personal Protective Equipment (PPE) | Safety goggles with side-shields, protective gloves (e.g., nitrile or neoprene), lab coat, and appropriate respiratory protection if dust may be generated. | [2][4] |
| Spill Cleanup | Vacuum or sweep material into an appropriate, labeled container for disposal. Avoid generating airborne dust. Clean the spill area thoroughly. | [1] |
| Incompatible Materials | Oxidizing agents. | [1] |
| Hazardous Decomposition Products | Under fire conditions, may emit toxic fumes of hydrogen cyanide, carbon oxides, and nitrogen oxides. | [1] |
| Environmental Precautions | Avoid release into the environment. Prevent discharge to drains. | [1][5] |
Experimental Protocols for Degradation
Current research and safety data sheets do not provide established protocols for the intentional chemical degradation of this compound for disposal purposes. Studies on its stability have shown it to be relatively stable under various stress conditions, including acid and base hydrolysis, oxidation, and thermal stress, indicating that simple degradation methods are likely ineffective.[6][7] Therefore, reliance on professional incineration is the accepted and required method of disposal.
Procedural Workflow for Disposal
The following diagram outlines the decision-making process and procedural steps for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the proper disposal of this compound waste.
Step-by-Step Disposal Procedure
-
Identification and Segregation:
-
Identify all materials contaminated with this compound, including expired pure compounds, residual amounts in containers, and contaminated personal protective equipment (PPE) or labware.
-
Segregate this waste from general laboratory trash and other waste streams (e.g., biohazardous waste).
-
-
Personal Protective Equipment (PPE):
-
Before handling the waste, ensure you are wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. If there is a risk of generating dust, respiratory protection should be used.
-
-
Containment and Labeling:
-
Place the this compound waste into a designated, chemically compatible, and sealable hazardous waste container.
-
The container must be clearly labeled as "Hazardous Waste" and should identify the contents, including "this compound." Follow your institution's specific labeling requirements.
-
-
Storage:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) that is secure and away from incompatible materials.[8]
-
-
Arranging for Disposal:
-
Documentation:
-
Maintain accurate records of the waste generated and its disposal, in accordance with your institution's policies and regulatory requirements.
-
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Personal protective equipment for handling (Z)-Entacapone
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides immediate safety, operational, and disposal guidance for (Z)-Entacapone, also known as cis-Entacapone.
This compound is an isomer of Entacapone. While one Safety Data Sheet (SDS) for this compound states that the substance is not classified as hazardous, other safety information for Entacapone (the (E)-isomer) recommends specific personal protective equipment.[1] Given this discrepancy and to ensure the highest safety standards, a cautious approach is advised.
Personal Protective Equipment (PPE)
Based on a review of available safety data, the following PPE is recommended as a baseline for handling Entacapone, with specific guidance for the (Z)-isomer noted.
| PPE Category | Recommendation for this compound | General Recommendation for Entacapone |
| Eye Protection | Safety glasses with side shields are recommended as a standard laboratory practice. | Wear appropriate protective eyeglasses or chemical safety goggles.[2] |
| Hand Protection | While not explicitly required by one SDS, nitrile or neoprene gloves are recommended as a precaution.[1][3] | Use protective gloves such as nitrile or neoprene.[3] Wear appropriate protective gloves and clothing to prevent skin exposure.[2] |
| Respiratory Protection | Not required under normal use.[1] If creating dust, a P3 respirator is advised.[4] | In case of dust formation, use a NIOSH/MSHA approved respirator.[5] For open handling and dust-making work, a P3 respirator is recommended.[4] |
| Skin and Body Protection | Standard laboratory coat. | Wear suitable protective clothing.[6] |
Note: No specific occupational exposure limits (OELs) for this compound or Entacapone have been established.[1][7] Similarly, specific glove breakthrough time data is not available. It is crucial to inspect gloves for any signs of degradation or puncture before and during use.
Handling and Disposal Workflow
The following diagram outlines a logical workflow for the safe handling and disposal of this compound, incorporating risk assessment and appropriate safety measures.
Experimental Protocols
Spill Decontamination Procedure
In the event of a spill, follow these steps to ensure safe cleanup and decontamination:
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: At a minimum, wear double gloves (nitrile or neoprene), a lab coat, and safety goggles. If the spill involves a significant amount of powder, a P3 respirator is necessary.
-
Contain the Spill:
-
For powder spills , gently cover with absorbent material to avoid raising dust. Moisten the absorbent material with water.
-
For liquid spills , cover with an absorbent material.
-
-
Clean the Area:
-
Carefully collect the absorbed spill material using a scoop or forceps and place it into a sealed, labeled hazardous waste container.
-
Clean the spill area with a detergent solution, followed by a rinse with water. Some protocols for hazardous drugs recommend a sequence of 10% bleach solution, followed by 1% sodium thiosulfate, and then a detergent wash and water rinse.[8]
-
-
Dispose of Contaminated Materials: All cleaning materials, including contaminated PPE, must be disposed of as hazardous waste according to institutional and local regulations.
Waste Disposal Plan
All waste contaminated with this compound should be handled as chemical waste.
-
Solid Waste: Collect in a designated, sealed, and clearly labeled hazardous waste container. This includes contaminated gloves, bench paper, and disposable labware.
-
Liquid Waste: Collect in a designated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.
-
Sharps: Any contaminated sharps should be placed in a puncture-resistant sharps container labeled for hazardous chemical waste.
Always consult your institution's environmental health and safety department for specific disposal guidelines.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. fermion.fi [fermion.fi]
- 4. fermion.fi [fermion.fi]
- 5. ajantapharmausa.com [ajantapharmausa.com]
- 6. gps.mylwebhub.com [gps.mylwebhub.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. Spill and Cleaning Protocol | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
